Product packaging for Halostachine(Cat. No.:CAS No. 495-42-1)

Halostachine

Cat. No.: B1311133
CAS No.: 495-42-1
M. Wt: 151.21 g/mol
InChI Key: ZCTYHONEGJTYQV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Halostachine is an aralkylamine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1311133 Halostachine CAS No. 495-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-2-(methylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTYHONEGJTYQV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00879576
Record name Halostachine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-42-1
Record name Halostachine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Halostachine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halostachine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00879576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HALOSTACHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIH8FLV35K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Halostachine in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halostachine (N-methylphenylethanolamine) is a biogenic amine and alkaloid structurally related to phenylethanolamine and synephrine.[1] Found in the plant Halostachys caspica, it has garnered interest for its sympathomimetic properties.[1] This document provides a detailed examination of the molecular mechanisms underlying this compound's action in neuronal cells. The primary mechanism involves its interaction with adrenergic receptors (ADRs) and Trace Amine-Associated Receptor 1 (TAAR1).[2] this compound acts as a partial agonist at several adrenergic receptor subtypes and as an agonist at TAAR1, leading to the modulation of downstream signaling cascades and neurotransmitter systems.[2][3] This guide synthesizes current quantitative data, details relevant experimental protocols, and provides visual representations of key pathways to facilitate a comprehensive understanding for research and development purposes.

Core Mechanisms of Action

This compound's neuronal effects are primarily mediated through its interaction with two major classes of G protein-coupled receptors (GPCRs):

  • Adrenergic Receptors (ADRs): this compound demonstrates partial agonist activity at several adrenergic receptor subtypes, particularly α1A- and β2-adrenergic receptors.[2][3] Its interaction with these receptors initiates downstream signaling, although with lower efficacy compared to endogenous ligands like epinephrine.[1][3]

  • Trace Amine-Associated Receptor 1 (TAAR1): this compound is also an agonist for TAAR1, a receptor known to modulate monoaminergic neurotransmission.[2][4] Activation of TAAR1 can influence the activity of dopamine, norepinephrine, and serotonin systems.[4][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro functional activity of this compound at human adrenergic and trace amine-associated receptors.

Table 1: Functional Agonist Activity of this compound at Human Adrenergic Receptors (ADRs)

Receptor Subtype Agonist Potency (EC50) Maximal Efficacy (Emax)
α1A-ADR 8.7 µM 59%
α1B-ADR No effect up to 300 µM -
α1D-ADR No effect up to 300 µM -
α2A-ADR No effect up to 300 µM -
α2B-ADR No effect up to 300 µM -
β1-ADR No effect up to 300 µM -

| β2-ADR | ~19% as effective as epinephrine | Not specified |

Data sourced from in vitro studies on cell lines overexpressing human receptors.[2] Emax values are relative to the maximal signal obtained with the full agonist adrenaline.[2] The β2-ADR efficacy is from a separate study measuring cAMP accumulation.[1]

Table 2: Functional Agonist Activity of this compound at Human Trace Amine-Associated Receptor 1 (TAAR1)

Receptor Agonist Potency (EC50) Maximal Efficacy (Emax)

| TAAR1 | Effect observed only at 300 µM | 20% |

Data sourced from in vitro studies on cell lines overexpressing human TAAR1.[2] Emax value is relative to the maximal signal obtained with the full agonist phenethylamine.[2]

Signaling Pathways

Upon binding to its target receptors, this compound initiates intracellular signaling cascades. The primary pathways are depicted below.

Adrenergic Receptor Signaling

This compound's partial agonism at α1A- and β2-adrenergic receptors leads to the activation of distinct G protein-mediated pathways.

Halostachine_Adrenergic_Signaling This compound This compound alpha1A_AR α1A-Adrenergic Receptor This compound->alpha1A_AR beta2_AR β2-Adrenergic Receptor This compound->beta2_AR Gq_protein Gq Protein alpha1A_AR->Gq_protein activates Gs_protein Gs Protein beta2_AR->Gs_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates AC Adenylyl Cyclase (AC) Gs_protein->AC activates IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cAMP cAMP AC->cAMP converts ATP to PIP2 PIP2 Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ATP ATP PKA_activation PKA Activation cAMP->PKA_activation Neuronal_Response_A Neuronal Response (e.g., depolarization) Ca_release->Neuronal_Response_A PKC_activation->Neuronal_Response_A Neuronal_Response_B Neuronal Response (e.g., modulation of ion channels) PKA_activation->Neuronal_Response_B

Caption: this compound's adrenergic signaling pathways.

TAAR1 Signaling

Activation of TAAR1 by this compound also primarily couples to the Gs protein, leading to an increase in intracellular cAMP.[6]

Halostachine_TAAR1_Signaling This compound This compound TAAR1 TAAR1 Receptor This compound->TAAR1 Gs_protein Gs Protein TAAR1->Gs_protein activates AC Adenylyl Cyclase (AC) Gs_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA_activation PKA Activation cAMP->PKA_activation Modulation Modulation of Monoamine Transporters (DAT, NET, SERT) PKA_activation->Modulation Neurotransmitter_Levels Altered Neurotransmitter Levels (DA, NE) Modulation->Neurotransmitter_Levels

Caption: this compound's TAAR1 signaling pathway.

Effects on Neurotransmitter Systems

This compound's interaction with ADRs and TAAR1 suggests it can modulate the release and activity of key monoamine neurotransmitters.[2][5]

  • Catecholamines (Dopamine and Norepinephrine): As a phenethylamine analog, this compound is structurally similar to endogenous catecholamines.[2] Its action at TAAR1, a known regulator of dopamine and norepinephrine systems, indicates a potential to influence the firing of dopaminergic neurons and affect neurotransmitter release.[4][5]

  • Serotonin: While direct effects are less characterized, TAAR1 activation can also impact serotonin system function, suggesting a possible indirect modulatory role for this compound.[4]

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity

This protocol determines the binding affinity of this compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for a target receptor.

Materials:

  • Cell membranes from HEK293 cells (or other suitable cell line) transfected with the human receptor of interest (e.g., α1A-ADR).

  • Radioligand specific for the receptor (e.g., [3H]-Prazosin for α1-ADRs).

  • Unlabeled this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (a high concentration of a known antagonist, e.g., phentolamine).

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Workflow:

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - this compound serial dilutions - Radioligand solution - Membrane homogenate start->prep_reagents plate_setup Plate Setup (96-well) prep_reagents->plate_setup add_buffer Add Assay Buffer plate_setup->add_buffer add_this compound Add this compound (or vehicle for Total Binding, or antagonist for NSB) add_buffer->add_this compound add_membranes Add Receptor Membranes (e.g., 20 µg protein/well) add_this compound->add_membranes add_radioligand Add Radioligand (at a concentration near its Kd) add_membranes->add_radioligand incubate Incubate (e.g., 60 min at 30°C) add_radioligand->incubate filter Rapidly filter contents through GF/C filter mat incubate->filter wash Wash filters with ice-cold buffer (3-4x) filter->wash dry Dry filter mat wash->dry scintillate Add scintillation fluid and count radioactivity dry->scintillate analyze Analyze Data: - Plot % inhibition vs. [this compound] - Calculate IC50 and Ki scintillate->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Reaction Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (NSB; radioligand + membranes + high concentration of unlabeled antagonist), and competitive binding (radioligand + membranes + varying concentrations of this compound).[7]

  • Incubation: Add receptor membranes (e.g., 10-20 µg of protein) to each well, followed by the specific radioligand.[7] Incubate the plate at a defined temperature (e.g., 30°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).[7]

  • Termination: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.[7]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Activity

This protocol measures the ability of this compound to stimulate or inhibit adenylyl cyclase activity, a key downstream effector for Gs- and Gi-coupled receptors.[8]

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at a Gs- or Gi-coupled receptor.

Materials:

  • HEK293 cells transiently or stably expressing the receptor of interest (e.g., β2-ADR or TAAR1).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).[9]

  • This compound and a known full agonist (for Emax comparison).

  • Forskolin (for studying Gi-coupled receptors).[8]

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[9][10]

  • Lysis buffer (provided with the kit).

  • 384-well white opaque plates.

Procedure:

  • Cell Plating: Seed the transfected cells into a 384-well plate and grow to near confluence.[9]

  • Pre-incubation: Remove the culture medium and add stimulation buffer. Incubate for a short period.

  • Compound Addition:

    • For Gs-coupled receptors: Add serial dilutions of this compound or a reference agonist to the wells.

    • For Gi-coupled receptors: Add a fixed concentration of forskolin (to stimulate basal cAMP levels) along with serial dilutions of this compound.[8]

  • Stimulation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.[9]

  • Lysis and Detection: Add the lysis buffer and the cAMP detection reagents from the chosen kit directly to the wells.[11]

  • Measurement: After another incubation period as specified by the kit protocol, measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.[10]

  • Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) from the curve.

Conclusion

This compound exerts its effects on neuronal cells through a dual mechanism involving partial agonism at adrenergic receptors (notably α1A) and agonism at TAAR1.[2] Its efficacy is significantly lower than that of endogenous catecholamines. The activation of these receptors leads to the modulation of classic Gq- and Gs-mediated signaling pathways, ultimately influencing intracellular calcium levels, cAMP production, and the function of monoaminergic systems. The provided quantitative data and experimental frameworks offer a solid foundation for further investigation into the therapeutic and physiological implications of this compound and related compounds in neuroscience and drug development.

References

Synthesis of N-Methylphenylethanolamine from Acetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing N-methylphenylethanolamine from the readily available starting material, acetophenone. The document details classical multi-step synthesis as well as more direct reductive amination approaches, offering comparative data and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

N-methylphenylethanolamine, also known as Halostachine, is a biogenic amine with a structural resemblance to ephedrine and other sympathomimetic amines. Its synthesis is of interest for various research and development applications. Acetophenone serves as a common and cost-effective precursor for the synthesis of N-methylphenylethanolamine through several established chemical routes. This guide will focus on two principal strategies: a classical approach involving the formation and subsequent modification of an α-bromoacetophenone intermediate, and more streamlined methods centered on reductive amination.

Synthesis Pathways

Two primary pathways for the synthesis of N-methylphenylethanolamine from acetophenone are detailed below:

  • Pathway 1: Classical Synthesis via α-Bromoacetophenone Intermediate. This is a four-step sequence involving bromination, nucleophilic substitution, reduction of a ketone, and debenzylation.

  • Pathway 2: Reductive Amination. This approach can be carried out in one or two steps and involves the direct conversion of the carbonyl group of acetophenone into an amine.

The following sections provide detailed experimental protocols and quantitative data for each pathway.

Pathway 1: Classical Synthesis via α-Bromoacetophenone

This traditional pathway involves a sequence of four distinct chemical transformations.

classical_synthesis acetophenone Acetophenone bromoacetophenone α-Bromoacetophenone acetophenone->bromoacetophenone Bromination aminoketone N-Benzyl-N-methyl-2-amino-1-phenylethanone bromoacetophenone->aminoketone Amination aminoalcohol N-Benzyl-N-methylphenylethanolamine aminoketone->aminoalcohol Reduction final_product N-Methylphenylethanolamine aminoalcohol->final_product Debenzylation

Figure 1: Classical synthesis pathway for N-methylphenylethanolamine.
Experimental Protocols

Step 1: Synthesis of α-Bromoacetophenone

  • Procedure: In a suitable reaction vessel, acetophenone is dissolved in a solvent such as methanol or acetic acid.[1][2] The solution is cooled to 0-10 °C. Bromine is added dropwise while maintaining the temperature.[1] Alternatively, N-bromosuccinimide (NBS) can be used as the brominating agent, often with a catalytic amount of an acid like p-toluenesulfonic acid, which can be performed under microwave irradiation for faster reaction times. After the addition is complete, the reaction mixture is stirred for a specified period. The product, α-bromoacetophenone, is then isolated by precipitation upon addition of water, followed by filtration and washing.[1]

  • Quantitative Data: See Table 1.

Step 2: Synthesis of N-Benzyl-N-methyl-2-amino-1-phenylethanone

  • Procedure: α-Bromoacetophenone is dissolved in an appropriate solvent, such as butyl acetate. N-methylbenzylamine is added to the solution, and the mixture is stirred at room temperature. The reaction results in the formation of the corresponding aminoketone. The product can be worked up by acidifying the solution with hydrochloric acid and extracting the aqueous layer. The product is then typically isolated from the organic phase after basification.

  • Quantitative Data: Specific yield data for this step can vary, but it is a standard nucleophilic substitution reaction.

Step 3: Reduction of N-Benzyl-N-methyl-2-amino-1-phenylethanone

  • Procedure: The aminoketone intermediate is reduced to the corresponding amino alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The aminoketone is added cautiously to a suspension of LiAlH₄ in the solvent at a reduced temperature. After the reaction is complete, it is carefully quenched with water and an aqueous base to decompose the excess hydride and aluminum salts. The product, N-benzyl-N-methylphenylethanolamine, is then extracted with an organic solvent.

  • Quantitative Data: Reductions of this type with LiAlH₄ generally proceed in high yields.

Step 4: Catalytic Hydrogenation (Debenzylation)

  • Procedure: The N-benzyl protecting group is removed by catalytic transfer hydrogenation to yield the final product. The N-benzyl-N-methylphenylethanolamine is dissolved in a solvent like methanol. A palladium on carbon catalyst (10% Pd/C) is added, followed by a hydrogen donor such as ammonium formate.[3] The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to give N-methylphenylethanolamine.[3][4]

  • Quantitative Data: See Table 1.

Quantitative Data for Classical Synthesis
StepReagents & ConditionsYieldReference
1. BrominationAcetophenone, Bromine, Methanol, 5-10°CQuantitative[1]
1. Brominationp-Bromoacetophenone, Bromine, Acetic Acid, <20°C69-72%[2]
4. DebenzylationN-Benzyl derivative, 10% Pd/C, Ammonium Formate, Methanol, RefluxHigh[3][4]

Table 1: Summary of quantitative data for the classical synthesis pathway.

Pathway 2: Reductive Amination

Reductive amination offers a more direct route from acetophenone to N-methylphenylethanolamine, either as a one-pot reaction or a two-step sequence.

reductive_amination cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step Synthesis acetophenone1 Acetophenone final_product1 N-Methylphenylethanolamine acetophenone1->final_product1 Methylamine, NaBH3CN acetophenone2 Acetophenone phenylethanolamine 1-Phenylethanolamine acetophenone2->phenylethanolamine Leuckart Reaction final_product2 N-Methylphenylethanolamine phenylethanolamine->final_product2 Eschweiler-Clarke Reaction

Figure 2: Reductive amination pathways.
Two-Step Reductive Amination: Leuckart and Eschweiler-Clarke Reactions

This approach first synthesizes the primary amine, which is then methylated.

Step 1: Leuckart Reaction for the Synthesis of 1-Phenylethanolamine

  • Procedure: Acetophenone is heated with formamide and a small amount of water in a round-bottomed flask equipped with a reflux condenser.[5] The reaction is typically carried out at a high temperature (e.g., 205°C oil bath) for several hours.[5] After cooling, the resulting formamide product is hydrolyzed by refluxing with aqueous hydrochloric acid. The aqueous layer is then made alkaline, and the product, α-methylbenzylamine (1-phenylethanolamine), is extracted with an organic solvent.[5]

  • Quantitative Data: See Table 2.

Step 2: Eschweiler-Clarke Reaction for the Methylation of 1-Phenylethanolamine

  • Procedure: To the primary amine (1-phenylethanolamine), formic acid and a 37% aqueous solution of formaldehyde are added.[6] The mixture is heated (e.g., at 80°C) for an extended period (e.g., 18 hours).[6] After cooling, the reaction mixture is worked up by adding water and hydrochloric acid, followed by extraction. The aqueous phase is then basified, and the final product, N-methylphenylethanolamine, is extracted with a solvent like dichloromethane (DCM). The product can be purified by column chromatography.[6]

  • Quantitative Data: See Table 2.

One-Pot Reductive Amination
  • Procedure: In a one-pot procedure, acetophenone, methylamine (often as the hydrochloride salt), and a reducing agent are combined. Sodium cyanoborohydride (NaBH₃CN) is a particularly suitable reducing agent as it is stable in mildly acidic conditions and selectively reduces the in situ formed iminium ion over the ketone. The reaction is typically carried out in a solvent like methanol at a controlled pH (around 6-7). The reaction mixture is stirred at room temperature until completion. The product is then isolated through a standard aqueous workup and extraction.

  • Quantitative Data: Yields for one-pot reductive aminations are generally good, though specific data for this exact transformation can vary based on the precise conditions used.

Quantitative Data for Reductive Amination
ReactionReactants & ConditionsYieldReference
LeuckartAcetophenone, Formamide, Water, 205°C, 6h75-80% (of primary amine)[5]
Eschweiler-ClarkePrimary amine, Formic Acid, Formaldehyde, 80°C, 18h98% (of tertiary amine)[6]

Table 2: Summary of quantitative data for the two-step reductive amination pathway.

Conclusion

The synthesis of N-methylphenylethanolamine from acetophenone can be achieved through multiple effective pathways. The classical synthesis via α-bromoacetophenone is a robust, albeit lengthy, method that involves several distinct and well-characterized steps. Reductive amination, on the other hand, offers a more direct and potentially more efficient route. The two-step approach utilizing the Leuckart and Eschweiler-Clarke reactions provides high yields for each respective step. The one-pot reductive amination with a selective reducing agent like sodium cyanoborohydride represents a streamlined and atom-economical alternative. The choice of a particular pathway will depend on factors such as the desired scale of the reaction, available reagents and equipment, and the required purity of the final product. This guide provides the foundational information necessary for researchers and professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

The Pharmacological Profile of Halostachine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Natural Alkaloid N-methylphenylethanolamine

Introduction

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Asian shrub Halostachys caspica.[1] Structurally, it is a phenylethanolamine and shares a close relationship with other sympathomimetic amines such as epinephrine, synephrine, and ephedrine.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its interactions with adrenergic receptors and its metabolic fate. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of natural compounds and their therapeutic potential.

Receptor Binding and Functional Activity

The primary pharmacological activity of this compound is mediated through its interaction with adrenergic receptors. As a sympathomimetic agent, it exhibits agonist properties at various adrenergic receptor subtypes, albeit with a distinct profile compared to endogenous catecholamines.

Adrenergic Receptor Activity

Quantitative analysis of this compound's functional activity at human α1-adrenergic receptor subtypes has revealed its role as a partial agonist. The potency (EC50) and efficacy (Emax) of this compound at these receptors are summarized in the table below.

Receptor SubtypeEC50 (µM)Emax (% of Adrenaline)
α1A-Adrenergic 8.759%
α1B-Adrenergic 1.177%
α1D-Adrenergic 2.182%
Data from in vitro functional assays using transfected cell lines.[2]

This compound also demonstrates partial agonism at the β2-adrenergic receptor. In vitro studies have shown that it is approximately 19% as effective as epinephrine in activating this receptor subtype.[2]

Trace Amine-Associated Receptor 1 (TAAR1) Activity

In addition to its effects on adrenergic receptors, this compound has been shown to be an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1). The functional activity at this receptor is detailed below.

ReceptorEC50 (µM)Emax (% of Phenethylamine)
TAAR1 74104%
Data from in vitro functional assays.[2]

Signaling Pathways

The interaction of this compound with adrenergic receptors initiates downstream signaling cascades that mediate its physiological effects.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by this compound primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including smooth muscle contraction.

alpha1_signaling This compound This compound alpha1_AR α1-Adrenergic Receptor This compound->alpha1_AR binds Gq Gq protein alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

α1-Adrenergic Receptor Signaling Pathway
β2-Adrenergic Receptor Signaling

The partial agonism of this compound at β2-adrenergic receptors involves the activation of the Gs protein-adenylyl cyclase pathway. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in cellular responses such as smooth muscle relaxation.

beta2_signaling This compound This compound beta2_AR β2-Adrenergic Receptor This compound->beta2_AR binds Gs Gs protein beta2_AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response phosphorylates targets

β2-Adrenergic Receptor Signaling Pathway

Metabolism by Monoamine Oxidases

This compound is a substrate for both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters and xenobiotics. Kinetic studies using rat brain mitochondria have determined the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the metabolism of N-methylphenylethanolamine.

EnzymeKm (µM)Vmax (nmol/mg protein/30 min)Affinity
MAO-B (High Affinity Site) 27.73.67High
MAO-A/B (Low Affinity Site) 1437.87Low
At a concentration of 10 µM, N-methylphenylethanolamine is a specific substrate for MAO-B, while at higher concentrations (100 µM and 1000 µM), it becomes a substrate for both MAO-A and MAO-B.[1]

In Vivo Effects

Animal studies have provided insights into the physiological effects of this compound administration.

  • Canine Studies: Intravenous administration in dogs has been shown to cause mydriasis (pupil dilation), an initial tachycardia followed by bradycardia, and an increase in body temperature.[1]

  • Other Animal Models: In guinea pigs and sheep, oral administration of high doses (100-200 mg/kg) produced only mild effects.[1]

Experimental Protocols

Functional Activity Assay for α1-Adrenergic Receptors

This protocol describes a cell-based assay to determine the functional activity of compounds at human α1-adrenergic receptors by measuring changes in intracellular calcium.

  • Cell Culture: Stably transfected HEK293 cells expressing the human α1A, α1B, or α1D adrenergic receptor subtype are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated to allow for cell attachment.

  • Fluorescent Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Preparation: this compound and a reference agonist (e.g., adrenaline) are prepared in a series of dilutions in the assay buffer.

  • Compound Addition and Measurement: The fluorescently labeled cells are placed in a fluorescence microplate reader. The test compounds are added to the wells, and the fluorescence intensity is measured over time to detect changes in intracellular calcium levels.

  • Data Analysis: The change in fluorescence is used to calculate the response. Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression analysis.

functional_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing α1-AR cell_plating Plate cells in 96-well plates cell_culture->cell_plating dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading add_compound Add this compound to wells dye_loading->add_compound compound_prep Prepare serial dilutions of this compound compound_prep->add_compound measure_fluorescence Measure fluorescence change over time add_compound->measure_fluorescence dose_response Generate dose-response curves measure_fluorescence->dose_response calculate_parameters Calculate EC50 and Emax dose_response->calculate_parameters

Workflow for α1-Adrenergic Receptor Functional Assay
Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues.

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-adrenergic receptors) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis membrane_prep Prepare receptor-containing cell membranes incubation Incubate membranes, radioligand, and this compound membrane_prep->incubation reagent_prep Prepare radioligand and serial dilutions of this compound reagent_prep->incubation filtration Separate bound and free ligand by filtration incubation->filtration washing Wash filters to remove non-specific binding filtration->washing quantification Quantify radioactivity on filters washing->quantification competition_curve Generate competition curve quantification->competition_curve calculate_ki Calculate IC50 and Ki values competition_curve->calculate_ki

Workflow for Competitive Radioligand Binding Assay

Conclusion

This compound presents a distinct pharmacological profile characterized by its partial agonism at α1- and β2-adrenergic receptors and its full agonism at TAAR1. Its sympathomimetic effects are tempered by its rapid metabolism by monoamine oxidases. The quantitative data and experimental methodologies provided in this guide offer a robust foundation for further investigation into the therapeutic potential and safety profile of this natural alkaloid. Future research should aim to further elucidate its receptor binding affinities across a broader range of targets and to conduct comprehensive in vivo studies to correlate its molecular pharmacology with its physiological effects.

References

The Discovery and Isolation of Halostachine from Halostachys caspica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine, a naturally occurring protoalkaloid, was first identified in the halophytic shrub Halostachys caspica. This technical guide provides a comprehensive overview of the discovery, isolation, and physicochemical properties of this compound. It includes a detailed, generalized experimental protocol for its extraction and purification from plant material, based on established alkaloid isolation principles. Furthermore, this guide presents the presumed signaling pathway of this compound as a beta-adrenergic agonist and its potential influence on norepinephrine release. All quantitative data is summarized for clarity, and key processes are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Introduction

This compound, chemically known as N-methylphenylethanolamine, is a biogenic amine and a structural analog of other well-known stimulants like ephedrine and synephrine.[1][2] It was first isolated from the Asian shrub Halostachys caspica, a plant adapted to saline environments.[1][3] The initial discovery was made by Syrneva, with the structure later being corrected by Menshikov and Rubinstein.[4] this compound exists as a single stereoisomer in nature, specifically the levorotatory enantiomer.[5] Due to its structural similarity to other adrenergic compounds, this compound has garnered interest for its potential pharmacological effects, including its action as a beta-adrenergic agonist and its ability to stimulate norepinephrine release.[6] This guide serves as a technical resource, detailing the isolation of this compound and summarizing its key characteristics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO[4]
Molecular Weight 151.21 g/mol [4]
IUPAC Name (1R)-2-(methylamino)-1-phenylethanol[7]
Appearance Colorless solid[4]
Melting Point 43-45 °C[4][5]
Specific Rotation ([α]D) -47.03°[5]
Melting Point (HCl salt) 113-114 °C[5]
Specific Rotation ([α]D of HCl salt) -52.21°[5]

Experimental Protocols: Isolation of this compound

Plant Material Preparation
  • The aerial parts of Halostachys caspica are collected and air-dried in a well-ventilated area, shielded from direct sunlight.

  • The dried plant material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids
  • The powdered plant material is subjected to a preliminary defatting step by extraction with a non-polar solvent, such as petroleum ether or n-hexane, in a Soxhlet apparatus. This removes lipids and other non-polar compounds that may interfere with subsequent steps.[2]

  • The defatted plant material is then moistened with an alkaline solution, such as 10% sodium carbonate, to liberate the free alkaloid bases from their salt forms within the plant tissue.[1]

  • The alkalized plant material is then extracted with a suitable organic solvent, such as chloroform or a mixture of chloroform and methanol, through maceration or Soxhlet extraction until the extraction is complete.[1][2]

  • The organic solvent containing the crude alkaloid extract is collected and concentrated under reduced pressure using a rotary evaporator.

Purification of this compound
  • The crude alkaloid extract is dissolved in a dilute acidic solution (e.g., 2% sulfuric acid), which converts the basic alkaloids into their water-soluble salts.

  • This aqueous acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether) to remove any remaining neutral or weakly basic impurities.

  • The acidic solution is then made alkaline (pH 9-10) with a base, such as ammonium hydroxide, to precipitate the free alkaloid bases.

  • The precipitated alkaloids are then extracted with an immiscible organic solvent, such as chloroform or ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a purified alkaloid mixture.

  • Further purification of this compound from other co-extracted alkaloids can be achieved using chromatographic techniques, such as column chromatography on silica gel or alumina, with a suitable solvent system (e.g., a gradient of chloroform and methanol).[2] Thin-layer chromatography (TLC) can be used to monitor the separation and identify the fractions containing this compound.

The following diagram illustrates the general workflow for the isolation of this compound.

G plant_material Dried & Powdered Halostachys caspica defatting Defatting (Petroleum Ether) plant_material->defatting alkalization Alkalization (Na2CO3 Solution) defatting->alkalization extraction Extraction (Chloroform) alkalization->extraction acid_wash Acid-Base Partitioning (H2SO4 / NH4OH) extraction->acid_wash chromatography Column Chromatography acid_wash->chromatography This compound Pure this compound chromatography->this compound

Figure 1: Generalized workflow for the isolation of this compound.

Presumed Signaling Pathway of this compound

This compound is suggested to act as a beta-adrenergic agonist. Beta-adrenergic receptors are G-protein coupled receptors that, upon activation, trigger a signaling cascade within the cell. The presumed pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound beta_receptor Beta-Adrenergic Receptor This compound->beta_receptor binds g_protein Gs Protein beta_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates atp ATP camp cAMP atp->camp converts pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response pka->cellular_response phosphorylates targets

Figure 2: Presumed beta-adrenergic signaling pathway of this compound.

Additionally, in vitro research suggests that this compound can stimulate the release of norepinephrine.[6] This action may contribute to its overall sympathomimetic effects.

Conclusion

This compound remains a compound of interest due to its natural origin in Halostachys caspica and its structural relationship to other pharmacologically active amines. This guide provides a foundational understanding for researchers by consolidating the available data on its discovery, physicochemical properties, and a generalized methodology for its isolation. The visualized presumed signaling pathway offers a basis for further investigation into its mechanism of action and potential applications in drug development. Further research to uncover the original detailed isolation protocols and to conduct comprehensive pharmacological studies is warranted to fully elucidate the therapeutic potential of this compound.

References

Halostachine: A Technical Whitepaper on its Core Pharmacology as a Beta-Hydroxy-Phenethylamine Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the plant Halostachys caspica.[1] Structurally classified as a beta-hydroxy-phenethylamine, it shares a chemical backbone with endogenous catecholamines and other sympathomimetic agents like ephedrine and synephrine.[1][2] This relationship has led to its investigation as a potential adrenergic agent. This technical guide provides an in-depth analysis of the core pharmacology of this compound, focusing on its interactions with adrenergic receptors, downstream signaling pathways, and available pharmacokinetic data. The information is presented to serve as a foundational resource for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is the N-methylated derivative of phenylethanolamine. Its structure consists of a benzene ring attached to an ethylamine chain with a hydroxyl group at the beta-position and a methyl group on the amine.

  • IUPAC Name: 2-(Methylamino)-1-phenylethanol[1]

  • Other Names: N-Methylphenylethanolamine, 1-Hydroxy-1-phenyl-2-methylaminoethane, α-(Methylaminomethyl)benzyl alcohol[1]

  • Molecular Formula: C₉H₁₃NO

  • Molar Mass: 151.21 g/mol

  • Appearance: Colorless solid[1]

The presence of the hydroxyl group and the secondary amine makes this compound a chiral molecule, existing as (R)- and (S)-enantiomers. The naturally occurring form is the levorotatory (R)-(-)-enantiomer.[1]

Pharmacology and Mechanism of Action

This compound exerts its effects primarily through interaction with adrenergic receptors, acting as a partial agonist. Its pharmacological profile suggests a complex interplay between different receptor subtypes.

Adrenergic Receptor Binding and Functional Activity

This compound has been shown to interact with both alpha (α) and beta (β) adrenergic receptors.[1] As a partial agonist, it elicits a submaximal response compared to full agonists like epinephrine.

Table 1: Adrenergic Receptor Activity of this compound

Receptor SubtypeInteraction TypeEfficacy (Compared to Epinephrine)Affinity (Compared to Epinephrine)Reference(s)
β2-Adrenergic Partial Agonist19%~1/120th[3]
Signaling Pathways

The interaction of this compound with adrenergic receptors initiates intracellular signaling cascades. The primary pathway involves the modulation of cyclic adenosine monophosphate (cAMP) levels through the activation of G-protein coupled receptors.

  • Beta-Adrenergic Receptor Activation: Upon binding to β-adrenergic receptors (predominantly Gs-coupled), this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. However, its ability to elevate cAMP is noted to be considerably less than that of other sympathomimetic compounds.[3]

Gs_Signaling_Pathway This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Binds Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Relaxation of Bronchial Smooth Muscle) PKA->Cellular_Response Phosphorylates Targets

Diagram 1: this compound-induced Gs-protein signaling cascade.
  • Alpha-Adrenergic Receptor Activation: While less characterized, this compound is also suggested to act on α-adrenergic receptors.[3] The specific subtypes (α1 or α2) and their corresponding G-protein coupling (Gq or Gi) are not definitively established in the available literature. Activation of α1 receptors (Gq-coupled) would lead to the activation of phospholipase C and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), while α2 receptor (Gi-coupled) activation would inhibit adenylyl cyclase.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully published. However, based on the nature of the reported findings, the following general methodologies are likely to have been employed.

Radioligand Binding Assay (for Receptor Affinity)

This assay is used to determine the binding affinity of a compound to a specific receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Cell_Membranes Cell Membranes (expressing receptor of interest) Incubation_Mixture Incubate Membranes, Radioligand, and this compound Cell_Membranes->Incubation_Mixture Radioligand Radiolabeled Ligand (e.g., [3H]-CGP-12177 for β2) Radioligand->Incubation_Mixture Halostachine_ Halostachine_ dilutions Varying Concentrations of this compound dilutions->Incubation_Mixture Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation_Mixture->Filtration Scintillation_Counting Quantify Radioactivity of Bound Ligand Filtration->Scintillation_Counting Competition_Curve Generate Competition Binding Curve Scintillation_Counting->Competition_Curve Ki_Calculation Calculate Ki Value Competition_Curve->Ki_Calculation

Diagram 2: Generalized workflow for a radioligand binding assay.
Functional Assay (cAMP Accumulation for Receptor Efficacy)

This assay measures the ability of a compound to stimulate or inhibit the production of a second messenger, such as cAMP, following receptor activation.

cAMP_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & cAMP Measurement cluster_analysis_cAMP Data Analysis Cells Culture Cells Expressing the Receptor of Interest Treatment Treat Cells with Varying Concentrations of this compound Cells->Treatment Lysis Lyse Cells to Release Intracellular Contents Treatment->Lysis ELISA Measure cAMP Levels (e.g., using ELISA) Lysis->ELISA Dose_Response_Curve Generate Dose-Response Curve ELISA->Dose_Response_Curve EC50_Emax_Calculation Calculate EC50 and Emax Values Dose_Response_Curve->EC50_Emax_Calculation

Diagram 3: Generalized workflow for a cAMP functional assay.

In Vivo Studies

Limited in vivo studies in animal models have been conducted to investigate the physiological effects of this compound.

Table 2: Summary of In Vivo Effects of this compound

Animal ModelRoute of AdministrationDosageObserved EffectsReference(s)
Dogs IntravenousNot SpecifiedIncreased pupil diameter, initial tachycardia followed by bradycardia, elevated body temperature.[3]
Guinea-pigs Oral100-200 mg/kgMild effects.[3]
Sheep Oral100-200 mg/kgMild effects.[3]

These findings are consistent with the sympathomimetic properties of this compound, reflecting its interaction with the adrenergic system. The biphasic heart rate response in dogs may be indicative of an initial β1-adrenergic stimulation followed by a baroreceptor reflex in response to increased blood pressure mediated by α-adrenergic vasoconstriction.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is characterized by rapid metabolism.

  • Metabolism: this compound is a substrate for monoamine oxidase (MAO) enzymes, which are responsible for its degradation.[3]

  • Half-life: The rapid metabolism by MAO results in a short biological half-life, estimated to be approximately 5-10 minutes.[3]

Due to its rapid degradation, the systemic exposure to this compound following oral administration is expected to be low, which may explain the mild effects observed in some oral in vivo studies.

Structure-Activity Relationship (SAR)

The chemical structure of this compound provides insights into its pharmacological activity.

  • Lack of Catechol Hydroxyl Groups: Compared to epinephrine, this compound lacks the 3,4-dihydroxybenzene moiety (catechol). These hydroxyl groups are crucial for high-affinity binding and full activation of adrenergic receptors. Their absence in this compound is a key reason for its partial agonist activity.[3]

  • Beta-Hydroxyl Group: The hydroxyl group at the beta-position is important for interacting with a key serine residue in the binding pocket of adrenergic receptors.

  • N-Methyl Group: The methyl group on the nitrogen atom generally enhances beta-receptor selectivity compared to a primary amine.

Conclusion for Drug Development Professionals

This compound represents a beta-hydroxy-phenethylamine with partial agonist activity at adrenergic receptors. Its sympathomimetic effects are evident from in vitro and in vivo studies. However, for drug development purposes, several key factors must be considered:

  • Partial Agonism: As a partial agonist, this compound may act as a functional antagonist in the presence of endogenous full agonists like epinephrine.

  • Low Potency and Efficacy: The available data suggest that this compound has significantly lower potency and efficacy compared to established adrenergic agonists.

  • Rapid Metabolism: The short half-life due to MAO metabolism presents a significant challenge for achieving sustained therapeutic concentrations.

Future research could explore structural modifications to enhance receptor affinity and efficacy, as well as to improve metabolic stability. A comprehensive screening against a full panel of adrenergic and other G-protein coupled receptors would be necessary to fully characterize its selectivity and potential off-target effects. For any potential therapeutic application, detailed pharmacokinetic and toxicological studies would be required. This whitepaper provides a summary of the current understanding of this compound's core pharmacology to inform such future investigations.

References

Adrenergic Properties of N-methylphenylethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylphenylethanolamine (NMPEA), also known by its natural alkaloid name halostachine, is a sympathomimetic amine structurally related to phenylethanolamine and ephedrine. This technical guide provides an in-depth analysis of the adrenergic properties of NMPEA, consolidating available quantitative data on its receptor binding and functional activity. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows, to support further research and drug development efforts.

Introduction

N-methylphenylethanolamine is a naturally occurring compound found in various plant species and is also synthesized for use in dietary supplements.[1] Its structural similarity to endogenous catecholamines suggests an interaction with the adrenergic system, which plays a pivotal role in regulating a wide array of physiological processes, including cardiovascular function, metabolism, and neurotransmission. Understanding the precise adrenergic profile of NMPEA is crucial for evaluating its pharmacological effects and potential therapeutic applications.

This guide summarizes the current knowledge of NMPEA's interactions with α- and β-adrenergic receptors, presenting quantitative data in a structured format, detailing the methodologies used to obtain this data, and illustrating the underlying molecular mechanisms.

Adrenergic Receptor Binding and Functional Activity

The adrenergic activity of N-methylphenylethanolamine is characterized by its binding affinity and functional efficacy at various adrenergic receptor subtypes.

Quantitative Data Summary
Receptor SubtypeEC50 (µM)Emax (% of Adrenaline)Activity
α1A 8.759Partial Agonist[2]
α1B 1.177Partial Agonist[2]
α1D 2.182Partial Agonist[2]
α2A > 300No activation observed-[2]
β1 > 300No activation observed-[2]
β2 --Weak affinity (~1/120th of epinephrine)

EC50: Half maximal effective concentration; Emax: Maximum efficacy.

Interpretation of Adrenergic Activity

N-methylphenylethanolamine demonstrates a clear selectivity for α1-adrenergic receptors, acting as a partial agonist at the α1A, α1B, and α1D subtypes.[2] This suggests that NMPEA can elicit physiological responses mediated by these receptors, such as vasoconstriction, but with a lower maximal effect compared to the endogenous full agonist, adrenaline.

The lack of significant activation at α2A, β1, and β2 receptors at concentrations up to 300 µM indicates a low potency at these subtypes.[2] While one study noted a weak binding affinity for the β2 receptor, further functional characterization is required to fully understand its activity at this and other β-adrenergic subtypes.

Signaling Pathways

Activation of α1-adrenergic receptors by an agonist like N-methylphenylethanolamine typically initiates a signaling cascade through the coupling of Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Gq_Signaling_Pathway NMPEA N-methylphenylethanolamine alpha1_AR α1-Adrenergic Receptor NMPEA->alpha1_AR Gq_protein Gq/11 Protein alpha1_AR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

α1-Adrenergic Receptor Gq Signaling Pathway

Experimental Protocols

This section details the methodologies for key experiments used to characterize the adrenergic properties of N-methylphenylethanolamine.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the adrenergic receptor subtype of interest Incubate Incubate membranes, radioligand, and test compound together to reach binding equilibrium Membrane_Prep->Incubate Radioligand Select a high-affinity radiolabeled antagonist (e.g., [3H]-Prazosin for α1) Radioligand->Incubate Test_Compound Prepare serial dilutions of N-methylphenylethanolamine Test_Compound->Incubate Filtration Rapidly filter the mixture to separate bound from free radioligand Incubate->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Scintillation Measure radioactivity of the filters using liquid scintillation counting Washing->Scintillation IC50_Calc Plot % inhibition vs. log [NMPEA] to determine IC50 Scintillation->IC50_Calc Ki_Calc Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) IC50_Calc->Ki_Calc

Radioligand Binding Assay Workflow

Protocol Details:

  • Membrane Preparation: Homogenize cells or tissues expressing the target adrenergic receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Buffer: Typically a Tris-based buffer at physiological pH containing magnesium ions.

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of N-methylphenylethanolamine. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist). Incubate at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of NMPEA. Plot the percentage of specific binding against the logarithm of the NMPEA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization for α1-ARs)

This assay measures the ability of a compound to activate Gq-coupled receptors by detecting changes in intracellular calcium levels.

Protocol Details:

  • Cell Culture: Use a cell line stably expressing the human α1-adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Add varying concentrations of N-methylphenylethanolamine to the cells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of NMPEA. Plot the response against the logarithm of the NMPEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Cardiovascular Assessment in a Canine Model

This experimental setup is designed to evaluate the effects of intravenously administered N-methylphenylethanolamine on key cardiovascular parameters in an anesthetized dog model.

Dog_Cardio_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize the dog (e.g., with pentobarbital) Instrumentation Surgically implant catheters for drug administration (femoral vein), blood pressure measurement (femoral artery), and a flow probe around the ascending aorta Anesthesia->Instrumentation ECG Attach ECG leads for heart rate and rhythm monitoring Instrumentation->ECG Baseline Record baseline cardiovascular parameters for a stabilization period ECG->Baseline Infusion Administer a continuous intravenous infusion of N-methylphenylethanolamine at escalating doses Baseline->Infusion Monitoring Continuously record heart rate, arterial blood pressure (systolic, diastolic, mean), and cardiac output Infusion->Monitoring Calc_Params Calculate derived parameters such as systemic vascular resistance Monitoring->Calc_Params Dose_Response Analyze the dose-dependent effects of NMPEA on all measured and calculated parameters Calc_Params->Dose_Response

In Vivo Cardiovascular Study Workflow

Protocol Details:

  • Animal Model: Use healthy adult beagle dogs.

  • Anesthesia and Instrumentation: Anesthetize the dogs and maintain a stable level of anesthesia. Surgically place catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively. Place an electromagnetic or ultrasonic flow probe around the ascending aorta to measure cardiac output.

  • Data Acquisition: Continuously record electrocardiogram (ECG), arterial blood pressure, and cardiac output using a data acquisition system.

  • Drug Administration: Following a stabilization period to obtain baseline measurements, administer N-methylphenylethanolamine via intravenous infusion at increasing dose rates.

  • Data Analysis: Analyze the recorded data to determine the effects of NMPEA on heart rate, systolic, diastolic, and mean arterial pressure, and cardiac output. Calculate systemic vascular resistance from the mean arterial pressure and cardiac output.

Conclusion

N-methylphenylethanolamine exhibits a distinct adrenergic profile characterized by partial agonism at α1-adrenergic receptor subtypes and low to negligible activity at α2A, β1, and β2 receptors. This profile suggests that the physiological effects of NMPEA are likely mediated primarily through the activation of α1-adrenergic signaling pathways.

Further research is warranted to fully elucidate the adrenergic properties of N-methylphenylethanolamine. Specifically, comprehensive binding affinity studies across all adrenergic receptor subtypes are needed to provide a complete picture of its receptor interaction profile. Additionally, functional characterization at α2B, α2C, and β3 receptors, along with a more detailed investigation of its G-protein coupling, will provide a more nuanced understanding of its pharmacological actions. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and drug development professionals in advancing the scientific understanding of this compound.

References

The Stereochemistry and Enantiomers of Halostachine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine, or N-methylphenylethanolamine, is a naturally occurring alkaloid found in the plant Halostachys caspica and other species.[1] As a structural analog of ephedrine and other phenylethylamines, it has garnered interest for its stimulant and sympathomimetic properties. The presence of a chiral center at the β-carbon of the ethylamine side chain imparts stereoisomerism to the molecule, resulting in two distinct enantiomers: (R)-(-)-Halostachine and (S)-(+)-Halostachine. This technical guide provides an in-depth examination of the stereochemistry, synthesis, separation, and pharmacology of these enantiomers, compiling critical data and methodologies for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a biogenic amine classified as a β-hydroxy-phenethylamine.[1] Its structure is closely related to endogenous neurotransmitters like norepinephrine as well as other stimulant compounds. While found in nature as a single stereoisomer, synthetic preparations are often produced and sold as a racemic mixture.[1] The molecule's interaction with biological systems, particularly adrenergic receptors, is expected to be stereospecific, making the study of its individual enantiomers crucial for understanding its complete pharmacological profile.

Stereochemistry of this compound

The molecular structure of this compound features a single stereocenter at the carbon atom bearing the hydroxyl group. This chirality gives rise to two non-superimposable mirror-image isomers, known as enantiomers.

  • (R)-(-)-Halostachine: The levorotatory isomer, which rotates plane-polarized light to the left (-). This is the enantiomer that has been isolated from natural sources, specifically the Asian shrub Halostachys caspica.[1]

  • (S)-(+)-Halostachine: The dextrorotatory isomer, which rotates plane-polarized light to the right (+).

The absolute configuration is designated using the Cahn-Ingold-Prelog (CIP) priority rules, while the direction of optical rotation is determined experimentally. The levorotatory isomer corresponds to the R-configuration, and the dextrorotatory isomer to the S-configuration.[1]

Physicochemical Properties of this compound Enantiomers

The distinct three-dimensional arrangement of atoms in each enantiomer, while leading to identical physical properties in an achiral environment (e.g., boiling point, density), results in different interactions with plane-polarized light and other chiral molecules.

Property(R)-(-)-Halostachine (Natural)(S)-(+)-HalostachineRacemic this compound
Melting Point (°C) 43-45[1]Not specifiedNot specified
Specific Rotation [α]D -47.03°[1]+52.78° (from resolution)[1]
HCl Salt M.P. (°C) 113-114[1]Not specified103-104[1]
HCl Salt [α]D -52.21°[1]Not specified

Synthesis and Separation of Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: stereospecific synthesis, which creates a single desired enantiomer from a chiral precursor, or the resolution of a racemic mixture, which separates the two enantiomers after a non-selective synthesis.

Stereospecific Synthesis of (R)-(-)-Halostachine

A documented stereospecific synthesis of (R)-(-)-Halostachine allows for its production without the need for subsequent resolution.[1]

Experimental Protocol:

  • Protection: (R)-(+)-α-hydroxybenzeneacetonitrile (chiral starting material) is O-protected using 2-methoxypropene.

  • Reduction to Imine: The protected cyanohydrin is treated with Diisobutylaluminium hydride (DIBAL) to reduce the nitrile group to an imine, which is not isolated.

  • Transimination: The crude imine is sequentially treated with ammonium bromide and then methylamine in a "transimination" reaction to form the N-methylimine.

  • Final Reduction: The resulting N-methylimine is reduced with sodium borohydride (NaBH₄) to yield the final product, (R)-(-)-Halostachine.

G cluster_workflow Stereospecific Synthesis of (R)-(-)-Halostachine start (R)-(+)-α-hydroxybenzeneacetonitrile step1 O-protection with 2-methoxypropene start->step1 step2 Reduction with DIBAL step1->step2 step3 Transimination with NH4Br then CH3NH2 step2->step3 step4 Reduction with NaBH4 step3->step4 end_product (R)-(-)-Halostachine step4->end_product

Caption: Workflow for the stereospecific synthesis of (R)-(-)-Halostachine.

Resolution of Racemic this compound

A common and classical method for separating enantiomers of a basic compound like this compound is to react the racemic mixture with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated.

Experimental Protocol:

  • Salt Formation: A solution of racemic N-methylphenylethanolamine is treated with an enantiomerically pure resolving agent, such as (+)-tartaric acid. This forms a mixture of two diastereomeric salts: ((R)-Halostachine)-(+)-tartrate and ((S)-Halostachine)-(+)-tartrate.

  • Fractional Crystallization: The solvent is slowly evaporated or cooled. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. The solid is collected by filtration.

  • Liberation of Enantiomer: The separated diastereomeric salt is treated with a strong base (e.g., KOH or NaOH) to deprotonate the amine, liberating the free base of the single enantiomer.

  • Extraction: The pure enantiomer is extracted from the aqueous solution using an organic solvent.

  • Isolation of the Other Enantiomer: The process can be repeated on the mother liquor (the solution remaining after the first crystallization) to isolate the other diastereomeric salt and, subsequently, the other enantiomer.

G cluster_workflow Resolution of Racemic this compound via Diastereomeric Salts racemate Racemic this compound ((R)- and (S)-) mixture Mixture of Diastereomeric Salts ((R,+) and (S,+)) racemate->mixture reagent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) reagent->mixture separation Fractional Crystallization mixture->separation salt1 Crystallized Salt ((R,+)-tartrate) separation->salt1 Less Soluble salt2 Salt in Solution ((S,+)-tartrate) separation->salt2 More Soluble base_treatment1 Treat with Base (e.g., NaOH) salt1->base_treatment1 base_treatment2 Treat with Base (e.g., NaOH) salt2->base_treatment2 enantiomer1 Pure (R)-(-)-Halostachine base_treatment1->enantiomer1 enantiomer2 Pure (S)-(+)-Halostachine base_treatment2->enantiomer2

Caption: Logical workflow for the resolution of racemic this compound.

Pharmacology of this compound Enantiomers

The interaction of drugs with chiral biological targets like receptors and enzymes is often highly stereoselective.[1] One enantiomer (the eutomer) typically exhibits significantly higher affinity or efficacy for the target than the other (the distomer).

Based on the pharmacology of structurally related phenylethanolamines (e.g., epinephrine, norepinephrine), it is highly probable that the two enantiomers of this compound exhibit different potencies at α- and β-adrenergic receptors. For most β-adrenergic agonists, the (R)-enantiomer is the more active form (the eutomer). Given that naturally occurring this compound is the (R)-isomer, it is plausible that this enantiomer is primarily responsible for the compound's observed biological effects.

Due to its stimulant properties, this compound is listed as an S6 Stimulant and is prohibited in-competition by the World Anti-Doping Agency (WADA).[3]

Adrenergic Signaling Pathway

As a beta-adrenergic agonist, this compound elicits its physiological effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade for β-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling.

G cluster_pathway Generalized Adrenergic Signaling Pathway This compound This compound Enantiomer Receptor β-Adrenergic Receptor (GPCR) This compound->Receptor Binds Gs Gs Protein (αβγ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., increased heart rate, lipolysis, bronchodilation) PKA->Response Phosphorylates Targets

Caption: Simplified β-adrenergic receptor signaling cascade activated by this compound.

Conclusion

This compound is a chiral molecule whose biological activity is intrinsically linked to its stereochemistry. The naturally occurring (R)-(-)-enantiomer is likely the primary contributor to its sympathomimetic effects. For researchers and drug development professionals, understanding the distinct properties and synthesis of each enantiomer is paramount. While synthetic schemes and resolution protocols are well-established, a significant gap exists in the public domain regarding the specific comparative pharmacology of the (R) and (S) isomers. Future research should focus on elucidating the precise receptor binding affinities and functional activities of each enantiomer to fully characterize the therapeutic potential and toxicological profile of this compound.

References

Halostachine: A Technical Examination of its Partial Agonist Activity at the β2-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Halostachine (N-methylphenylethanolamine), a naturally occurring sympathomimetic amine, and its role as a partial agonist at the β2-adrenergic receptor (β2AR). This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways to offer a comprehensive resource for the scientific community.

Introduction

This compound, also known as N-methylphenylethanolamine, is a protoalkaloid found in various plant species, including Halostachys caspica. Structurally related to other phenylethanolamines like epinephrine and synephrine, it has garnered interest for its pharmacological activity. This guide focuses specifically on its interaction with the β2-adrenergic receptor, a key G-protein coupled receptor (GPCR) involved in smooth muscle relaxation, particularly in the bronchioles, and other physiological processes. Understanding the nuances of its partial agonism is critical for evaluating its therapeutic potential and mechanism of action.

Pharmacological Profile of this compound at the β2-Adrenergic Receptor

This compound exhibits a distinct pharmacological profile at the β2AR, characterized by its partial agonism. Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response even at saturating concentrations. This is a critical distinction in drug development, as partial agonists can offer a more modulated physiological effect with a potentially wider therapeutic window.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining this compound's interaction with the human β2-adrenergic receptor. For comparative purposes, data for the endogenous full agonist Epinephrine and the synthetic full agonist Isoproterenol are included.

CompoundBinding Affinity (Ki)Potency (EC50) for cAMP ProductionIntrinsic Activity (α) (relative to Isoproterenol)Reference
This compound ~1/120th the affinity of EpinephrineNot explicitly quantified in reviewed literature< 0.15[1]
Epinephrine Data not available in reviewed literatureData not available in reviewed literatureFull Agonist (α ≈ 1.0)[2]
Isoproterenol Full Agonist (α = 1.0)Full Agonist (α = 1.0)1.0 (by definition)[1]

Note: The affinity of this compound is presented as a relative value from competition binding assays due to the absence of a specific Ki value in the reviewed literature.[2]

Signaling Pathways of the β2-Adrenergic Receptor

Activation of the β2AR by an agonist, including a partial agonist like this compound, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound b2AR β2-Adrenergic Receptor This compound->b2AR Binds to Gs Gs Protein (α, β, γ) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Smooth Muscle Relaxation) PKA->Downstream Phosphorylates Targets

Figure 1: Canonical Gs-coupled signaling pathway of the β2-adrenergic receptor.

Key Experimental Methodologies

The characterization of this compound as a partial agonist at the β2AR relies on established in vitro pharmacological assays. The following sections detail the generalized protocols for two such fundamental experiments.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor. In the context of this compound, a competition binding assay is typically used.

Objective: To determine the affinity of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Membrane preparation from these cells.

  • Radioligand: [3H]-CGP-12177 (a β-adrenergic antagonist).

  • Unlabeled competitor: this compound.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: HEK293 cells expressing the β2AR are harvested and homogenized. The cell lysate is subjected to centrifugation to pellet the membranes, which are then washed and resuspended in binding buffer.

  • Assay Setup: In a multi-well plate, a constant concentration of the radioligand ([3H]-CGP-12177) and a fixed amount of the membrane preparation are incubated with varying concentrations of unlabeled this compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare β2AR Membrane Homogenate start->prep incubate Incubate Membranes with [3H]-CGP-12177 and Varying [this compound] prep->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Figure 2: Experimental workflow for a radioligand competition binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of the second messenger cAMP, thereby determining its potency (EC50) and intrinsic activity (α).

Objective: To quantify the dose-dependent stimulation of cAMP production by this compound in cells expressing the β2-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound at various concentrations.

  • Full agonist (e.g., Isoproterenol) for comparison.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Protocol:

  • Cell Culture: HEK293 cells expressing the β2AR are seeded in a multi-well plate and grown to a suitable confluency.

  • Pre-incubation: The cell culture medium is replaced with a buffer containing a PDE inhibitor and incubated for a short period.

  • Stimulation: Cells are treated with varying concentrations of this compound or a full agonist (Isoproterenol). A vehicle control is also included.

  • Incubation: The cells are incubated for a defined time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.

  • Cell Lysis: A lysis buffer is added to release the intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is measured using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 value is determined from this curve. The intrinsic activity (α) is calculated by comparing the maximal response induced by this compound to the maximal response induced by the full agonist, Isoproterenol.

cAMP_Assay_Workflow start Start seed Seed β2AR-expressing HEK293 Cells start->seed preincubate Pre-incubate with PDE Inhibitor seed->preincubate stimulate Stimulate with Varying [this compound] preincubate->stimulate incubate Incubate at 37°C stimulate->incubate lyse Lyse Cells incubate->lyse quantify Quantify Intracellular cAMP lyse->quantify analyze Calculate EC50 and Intrinsic Activity (α) quantify->analyze end End analyze->end

Figure 3: Experimental workflow for a cAMP accumulation assay.

Discussion and Implications

The characterization of this compound as a partial agonist at the β2AR has several important implications for researchers and drug developers. Its lower intrinsic activity compared to full agonists suggests that it may produce a more controlled physiological response, potentially reducing the risk of overstimulation and associated side effects. This is particularly relevant in the context of conditions like asthma, where sustained bronchodilation is desired without excessive cardiac stimulation.

The molecular basis for this compound's partial agonism is thought to be related to its chemical structure. Lacking the catechol hydroxyl groups present in full agonists like epinephrine, this compound is unable to form the same hydrogen bond network with key serine residues in the receptor's binding pocket. This likely results in a receptor conformation that is not fully activated, leading to a submaximal Gs protein activation and cAMP production.

Further research is warranted to fully elucidate the pharmacological profile of this compound. Specifically, the determination of its precise Ki and EC50 values would provide a more complete quantitative understanding of its interaction with the β2AR. Additionally, investigating its activity at other adrenergic receptor subtypes would be crucial for assessing its overall selectivity and potential for off-target effects.

Conclusion

This compound acts as a partial agonist at the β2-adrenergic receptor, with an intrinsic activity of less than 15% relative to the full agonist Isoproterenol.[1] Its affinity for the receptor is approximately 120-fold lower than that of epinephrine.[2] This pharmacological profile is likely attributable to its distinct chemical structure, which influences its interaction with the receptor's binding site. The methodologies of radioligand binding and cAMP accumulation assays are fundamental to characterizing these properties. A thorough understanding of this compound's partial agonism is essential for exploring its potential therapeutic applications and for the broader field of adrenergic receptor pharmacology.

References

Preliminary Toxicological Profile of Halostachine: A Technical Whitepaper Based on Available Animal Model Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the limited publicly available information on the toxicology of Halostachine. A comprehensive toxicological assessment of this compound has not been identified in the public domain. The information herein is intended for research and informational purposes only and should not be considered a complete safety evaluation.

Introduction

This compound, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid found in the plant Halostachys caspica. Structurally, it is a β-hydroxy-phenethylamine and shares similarities with other biogenic amines such as phenylethanolamine and the adrenergic drug synephrine. While extracts of Halostachys caspica have been used in some over-the-counter dietary supplements, this compound has not been developed as a pharmaceutical agent. This whitepaper aims to consolidate the available preliminary toxicological data from animal models to provide a foundational understanding of its safety profile.

Acute Toxicity in Animal Models

The primary available toxicological data for this compound pertains to its acute toxicity, specifically the median lethal dose (LD50) in mice. These studies were conducted in the mid-20th century and provide a preliminary indication of the compound's toxicity upon acute exposure.

Quantitative Data

The reported LD50 values for N-methylphenylethanolamine (this compound) in mice are summarized below.

SpeciesRoute of AdministrationForm of CompoundLD50 ValueSource
MouseIntravenous (i.v.)Racemic; HCl salt44 mg/kg[1]
MouseIntraperitoneal (i.p.)Racemic; HCl salt~140 mg/kg[1]
MouseIntraperitoneal (i.p.)"WIN 5529"~490 mg/kg[1]

Note: "WIN 5529" is a company code that ostensibly refers to the same drug, though the reason for the different LD50 value is not specified in the available literature.[1]

Experimental Protocols

Detailed experimental protocols from the original 1952 study by Lands and Grant are not readily accessible in the public domain. However, based on standard toxicological practices of the era and the information available, a general methodology can be inferred.

Hypothesized Acute Toxicity Protocol (LD50 Determination)

  • Test Substance: N-methylphenylethanolamine (this compound), likely as a hydrochloride salt to ensure solubility.

  • Animal Model: Mice of a standard laboratory strain.

  • Administration: The compound was administered via intravenous and intraperitoneal routes.

  • Dose Ranging: A range of doses would have been administered to different groups of animals to determine the dose at which 50% of the animals expired.

  • Observation Period: Animals would have been observed for a set period (typically 24-48 hours) for signs of toxicity and mortality.

  • Endpoint: The primary endpoint was the calculation of the LD50 value.

Data Gaps and Future Directions

A thorough review of the scientific literature reveals a significant lack of comprehensive toxicological data for this compound beyond the acute toxicity information presented above. To establish a complete safety profile suitable for modern drug development, the following studies in animal models would be essential:

  • Sub-chronic and Chronic Toxicity: To evaluate the effects of repeated, long-term exposure.

  • Genotoxicity and Mutagenicity: To assess the potential for DNA damage and mutations.

  • Safety Pharmacology: To investigate the effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

  • Toxicokinetics: To understand the absorption, distribution, metabolism, and excretion of the compound.

Due to the absence of data in these areas, no further data tables or detailed experimental protocols can be provided at this time.

Visualizations

While specific signaling pathways for this compound's toxicology are not documented, the following diagrams illustrate general concepts relevant to the available toxicological data.

Experimental_Workflow_for_Acute_Toxicity cluster_preparation Preparation cluster_administration Administration cluster_observation Observation cluster_analysis Data Analysis A Acclimatization of Mice C Dose Administration (i.v. or i.p.) A->C B Dose Formulation of this compound B->C D Monitoring for Clinical Signs of Toxicity C->D E Recording Mortality D->E F Calculation of LD50 E->F

Caption: A generalized workflow for an acute toxicity study in an animal model.

Dose_Response_Relationship Y_axis Response (e.g., Mortality %) X_axis Dose of this compound origin 0 X_axis_end origin->X_axis_end Y_axis_end origin->Y_axis_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4

Caption: An illustrative diagram of a dose-response relationship.

Conclusion

The available toxicological data on this compound is limited to acute toxicity studies in mice conducted several decades ago. While these studies provide an initial estimate of the compound's lethal dose, they are insufficient to form a comprehensive safety assessment by modern standards. Further research is critically needed across a range of toxicological endpoints to adequately characterize the safety profile of this compound for any potential therapeutic or supplemental use. Researchers and drug development professionals should exercise caution and conduct thorough safety evaluations before considering this compound for further development.

References

Biosynthesis of Halostachine in Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halostachine, also known as N-methylphenylethanolamine, is a biogenic amine and a phenylethanolamine alkaloid.[1] It was first isolated from the Asian shrub Halostachys caspica (synonym Halostachys belangeriana).[1] This alkaloid is also found in other plant species, including perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea). Structurally, it is related to other well-known biogenic amines such as phenylethanolamine, synephrine, and ephedrine. While the pharmacological properties of this compound have been investigated, the detailed biosynthetic pathway in plants remains largely uncharacterized. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing on the established knowledge of phenylethanolamine alkaloid biosynthesis. It also outlines the necessary experimental frameworks for the complete elucidation of this pathway, targeting researchers, scientists, and drug development professionals.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is hypothesized to follow a pathway common to other phenylethanolamine alkaloids, originating from the aromatic amino acid L-phenylalanine. The proposed pathway involves a series of enzymatic reactions: decarboxylation, β-hydroxylation, and N-methylation.

  • Decarboxylation of L-Phenylalanine to Phenylethylamine: The pathway likely initiates with the decarboxylation of L-phenylalanine to yield phenylethylamine. This reaction is catalyzed by an aromatic L-amino acid decarboxylase (AADC), an enzyme that has been characterized in various plant species in the context of other alkaloid and amine biosyntheses.

  • β-Hydroxylation of Phenylethylamine to Phenylethanolamine: In the subsequent step, phenylethylamine is hydroxylated at the β-carbon to form phenylethanolamine. This reaction is likely catalyzed by a β-hydroxylase, possibly a copper-containing monooxygenase similar to dopamine β-hydroxylase found in animals.

  • N-methylation of Phenylethanolamine to this compound: The final step is the N-methylation of phenylethanolamine to produce this compound. This reaction is catalyzed by an N-methyltransferase, which transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the amino group of phenylethanolamine. While in mammals this step is catalyzed by phenylethanolamine N-methyltransferase (PNMT), the specific plant N-methyltransferase responsible for this compound synthesis has not yet been identified.[1][2] Plant N-methyltransferases are a diverse group of enzymes, and it is probable that a specific enzyme has evolved for this reaction in this compound-producing species.

This compound Biosynthetic Pathway Phe L-Phenylalanine PEA Phenylethylamine Phe->PEA Aromatic L-amino acid decarboxylase (AADC) PEOH Phenylethanolamine PEA->PEOH β-Hydroxylase Halo This compound PEOH->Halo N-Methyltransferase (SAM-dependent) Experimental_Workflow cluster_Biochemical Biochemical Characterization cluster_Molecular Molecular Identification Plant_Material Plant Material (e.g., Halostachys) Crude_Extract Crude Protein Extract Plant_Material->Crude_Extract RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Enzyme_Assay N-Methyltransferase Assay (using Radiolabeled SAM) Crude_Extract->Enzyme_Assay Purification Enzyme Purification (Chromatography) Crude_Extract->Purification Kinetics Kinetic Analysis Purification->Kinetics cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Homology_Search Homology-based PCR (using known NMT sequences) cDNA_Synthesis->Homology_Search Gene_Cloning Candidate Gene Cloning Homology_Search->Gene_Cloning Expression Heterologous Expression (e.g., in E. coli) Gene_Cloning->Expression Functional_Assay Functional Assay of Recombinant Enzyme Expression->Functional_Assay Regulatory_Pathway Stimulus Environmental Stimulus (e.g., Herbivory, Jasmonates) Signaling Signal Transduction Cascade Stimulus->Signaling TF Transcription Factor(s) Signaling->TF Promoter Promoter of Biosynthetic Genes TF->Promoter Genes Biosynthetic Genes (AADC, β-hydroxylase, NMT) Promoter->Genes Enzymes Biosynthetic Enzymes Genes->Enzymes This compound This compound Accumulation Enzymes->this compound

References

The Endogenous Presence of N-methylphenylethanolamine in the Mammalian Brain: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the current state of knowledge regarding the endogenous presence of N-methylphenylethanolamine (NMPEA) in the mammalian brain. Despite theoretical possibilities for its formation, direct and conclusive evidence of NMPEA as an endogenous constituent of the mammalian brain remains to be firmly established in the scientific literature. This document summarizes the pertinent enzymatic pathways, the context of trace amines, and the analytical approaches that form the basis of the ongoing scientific discussion.

Introduction

N-methylphenylethanolamine (NMPEA) is a methylated derivative of phenylethanolamine. Its structural similarity to known biogenic amines and trace amines has led to interest in its potential role as a neuromodulator. However, a thorough review of existing literature indicates that while the enzymatic machinery for its potential synthesis exists in the brain, and exogenous administration of NMPEA elicits physiological effects, its definitive identification and quantification as an endogenous molecule in the mammalian brain have not been reported.

Hypothetical Biosynthesis of NMPEA

The primary enzyme implicated in the potential endogenous synthesis of NMPEA is Phenylethanolamine N-methyltransferase (PNMT). PNMT is known to be present in the brain, where it catalyzes the conversion of norepinephrine to epinephrine by transferring a methyl group from S-adenosyl-L-methionine (SAM). It is hypothesized that PNMT, or other non-specific N-methyltransferases, could similarly methylate phenylethanolamine to form NMPEA.

Below is a diagram illustrating the hypothetical biosynthetic pathway of NMPEA in the brain.

Hypothetical Biosynthesis of N-methylphenylethanolamine (NMPEA) cluster_precursors Precursors cluster_enzymes Enzymes cluster_product Product Phenylalanine Phenylalanine Phenylethylamine Phenylethylamine Phenylalanine->Phenylethylamine Decarboxylation Phenylethanolamine Phenylethanolamine Phenylethylamine->Phenylethanolamine Hydroxylation NMPEA N-methylphenylethanolamine (NMPEA) Phenylethanolamine->NMPEA Methylation AADC Aromatic L-amino acid decarboxylase (AADC) AADC->Phenylethylamine DA_beta_hydroxylase Dopamine β-hydroxylase DA_beta_hydroxylase->Phenylethanolamine PNMT Phenylethanolamine N-methyltransferase (PNMT) (or other N-methyltransferases) PNMT->NMPEA

Caption: Hypothetical biosynthetic pathway of NMPEA from phenylalanine.

The Context of Trace Amines

NMPEA belongs to the family of trace amines, which are a class of endogenous compounds structurally related to classical monoamine neurotransmitters.[1][2] These amines, including β-phenylethylamine, tyramine, and tryptamine, are found in the mammalian brain at very low concentrations.[1][3] Trace amines are thought to act as neuromodulators, and their effects are mediated, in part, through a class of G protein-coupled receptors known as Trace Amine-Associated Receptors (TAARs).[4] While NMPEA is structurally similar to known trace amines, it has not been definitively identified as an endogenous ligand for TAARs in the brain.

Challenges in Detection and a Generic Experimental Approach

The primary challenge in establishing the endogenous presence of NMPEA is its likely low concentration, which would be below the limit of detection of many standard analytical methods. A generic workflow for the detection and quantification of a novel trace amine like NMPEA in brain tissue would typically involve the following steps.

Generic Workflow for Trace Amine Detection in Brain Tissue cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Analysis Tissue Brain Tissue Homogenization Extraction Solid-Phase or Liquid-Liquid Extraction Tissue->Extraction Derivatization Chemical Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (LC) Derivatization->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quantification Quantification using Isotope-Labeled Internal Standard MS->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized experimental workflow for trace amine analysis.

Quantitative Data and Experimental Protocols

As of the latest review of scientific literature, there are no published studies that provide quantitative data on the endogenous concentrations of NMPEA in the mammalian brain. Consequently, there are no specific, validated experimental protocols for its extraction and quantification from brain tissue to report at this time. The development and validation of such a method would be a prerequisite for confirming its endogenous presence.

Potential Signaling Pathways

Given the absence of confirmed endogenous NMPEA, its signaling pathways in the brain remain speculative. If present, it could potentially interact with:

  • Trace Amine-Associated Receptors (TAARs): As a trace amine, NMPEA could be a ligand for one or more TAARs.

  • Adrenergic Receptors: Due to its structural similarity to norepinephrine and epinephrine, it might exhibit some affinity for adrenergic receptors.

Further research, contingent on the confirmation of its endogenous presence, would be necessary to elucidate any specific signaling cascades.

Conclusion

References

Halostachine: A Technical Guide on its Role as a Trace Amine and Receptor Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Dated: October 31, 2025

Abstract

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring biogenic amine found in various plant species. Structurally related to phenylethanolamine and the well-known stimulant ephedrine, it is classified as a trace amine. This technical guide provides an in-depth analysis of this compound's pharmacological profile, with a specific focus on its role as a trace amine and its interactions with Trace Amine-Associated Receptor 1 (TAAR1) and adrenergic receptors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction: this compound as a Trace Amine

This compound is an alkaloid first isolated from the plant Halostachys caspica.[1] As a β-hydroxy-phenethylamine derivative, it belongs to the family of trace amines, which are endogenous compounds structurally related to classical monoamine neurotransmitters but found at much lower concentrations in mammalian tissues.[2][3] The pharmacological interest in this compound stems from its structural similarity to sympathomimetic agents, suggesting potential interactions with receptors in the monoaminergic system.[4]

Receptor Interaction Profile

This compound exhibits a dual interaction profile, acting as an agonist at both the Trace Amine-Associated Receptor 1 (TAAR1) and various subtypes of adrenergic receptors.

Trace Amine-Associated Receptor 1 (TAAR1) Interaction

Recent studies have identified this compound as an agonist of human TAAR1.[5] TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines and is involved in the modulation of monoaminergic neurotransmission.[6][7] Activation of TAAR1 by this compound leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5]

Adrenergic Receptor Interactions

This compound also demonstrates activity at several adrenergic receptor subtypes. It acts as a partial agonist at α1-adrenergic receptors and has been shown to be a partial agonist at β2-adrenergic receptors, with significantly lower efficacy compared to epinephrine.[1][5] Its interaction with both α and β adrenergic receptors contributes to its sympathomimetic effects.[1]

Quantitative Receptor Interaction Data

The following tables summarize the available quantitative data on this compound's functional potency and relative binding affinity at human TAAR1 and adrenergic receptors.

Table 1: Functional Potency (EC₅₀) of this compound and Comparator Compounds at Human TAAR1 and Adrenergic Receptors

CompoundTAAR1ADRα₁ₐADRα₁ₑADRα₁D
This compound 74 µM[5]8.7 µM[5]1.1 µM[5]2.1 µM[5]
β-Phenylethylamine 8.8 µM[5]---
Tyramine 9.5 µM[5]---
Adrenaline (Epinephrine) -6.5 nM[5]6.1 nM[5]1.7 nM[5]

EC₅₀ values represent the concentration of the compound that elicits 50% of its maximal response. A lower EC₅₀ value indicates higher potency. "-" indicates data not available or compound not active at the tested concentrations.

Table 2: Efficacy (Eₘₐₓ) of this compound at Human TAAR1 and Adrenergic Receptors

ReceptorEₘₐₓ (% of reference agonist)Reference Agonist
TAAR1 104%[5]Phenethylamine
ADRα₁ₐ 59%[5]Adrenaline
ADRα₁ₑ 77%[5]Adrenaline
ADRα₁D 82%[5]Adrenaline
ADRβ₂ ~19%[1]Epinephrine

Eₘₐₓ represents the maximum response elicited by the compound relative to a full agonist at that receptor.

Table 3: Relative Binding Affinity of this compound at the β₂ Adrenergic Receptor

CompoundRelative Affinity vs. Epinephrine
This compound ~1/120x[1]

This data is derived from competition experiments with the radioligand ³[H]-CGP-12177 in a β₂ adrenergic receptor preparation.[1]

Signaling Pathways

TAAR1 Signaling Cascade

Activation of TAAR1 by this compound primarily initiates a Gαs-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TAAR1 TAAR1 This compound->TAAR1 Binds G_alpha_s Gαs TAAR1->G_alpha_s Activates AC Adenylyl Cyclase ATP ATP G_alpha_s->AC Stimulates G_beta_gamma Gβγ cAMP cAMP cAMP->AC Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Genes CREB->Gene Regulates Transcription

Caption: TAAR1 Gαs-cAMP Signaling Pathway.

Experimental Protocols

Protocol for Determination of Receptor Activation (cAMP Assay)

This protocol is adapted from the methodology used to determine the functional potency of this compound at TAAR1 and adrenergic receptors.[5]

Objective: To quantify intracellular cyclic adenosine monophosphate (cAMP) levels in response to receptor activation by a test compound.

Materials:

  • HEK293T cells stably transfected with the human receptor of interest (e.g., TAAR1, ADRα₁ₐ).

  • Dulbecco's Modified Eagle's Medium (DMEM) with appropriate supplements.

  • Assay buffer (e.g., HBSS supplemented with probenecid).

  • Test compound (this compound) and reference agonist (e.g., Phenethylamine for TAAR1, Adrenaline for ADRs).

  • cAMP ELISA kit.

  • 3% Trichloroacetic acid (TCA).

  • 96-well cell culture plates.

  • Plate shaker.

Procedure:

  • Cell Culture: Grow HEK293T cells expressing the target receptor in DMEM supplemented with glucose, L-glutamine, and selection antibiotics (if applicable) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells in supplemented assay buffer for 20 minutes at 37°C.

  • Compound Exposure: Expose the cells to various concentrations of the test compound (this compound) or reference agonist for 1 hour in an incubator at 37°C with 5% CO₂.

  • Cell Lysis: Discard the buffer and lyse the cells by adding 3% TCA. Incubate at room temperature on a plate shaker for 2 hours.

  • cAMP Measurement: Dilute the cell lysates appropriately. Measure the cAMP concentration in the lysates using a competitive cAMP ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

General Protocol for Radioligand Competition Binding Assay

This is a representative protocol for determining the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a known radioligand from a receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes prepared from cells or tissues expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [³H]-CGP-12177 for β₂-AR) with high affinity and specificity for the receptor.

  • Unlabeled test compound (this compound).

  • Binding buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well plates.

Procedure:

  • Reaction Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and a range of concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Nonspecific Binding Determination: To determine nonspecific binding, a parallel set of reactions is performed in the presence of a high concentration of a known, potent unlabeled ligand for the receptor.

  • Data Analysis: Subtract the nonspecific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site or two-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the interaction of a compound like this compound with its target receptors.

Experimental_Workflow cluster_0 Initial Screening & Binding cluster_1 Functional Characterization cluster_2 Downstream Signaling Analysis Binding_Assay Radioligand Competition Binding Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay Functional Assay (e.g., cAMP Assay) Determine_Ki->Functional_Assay Proceed if binding is confirmed Determine_Potency Determine Potency (EC50) & Efficacy (Emax) Functional_Assay->Determine_Potency Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for pCREB) Determine_Potency->Pathway_Analysis Proceed if functional activity is observed Confirm_Mechanism Confirm Mechanism of Action Pathway_Analysis->Confirm_Mechanism

Caption: Workflow for Receptor Interaction Studies.

Conclusion

This compound is a trace amine with a multifaceted pharmacological profile, demonstrating agonist activity at both TAAR1 and various adrenergic receptor subtypes. The quantitative data presented herein highlights its micromolar potency, with a notable efficacy at TAAR1. The provided experimental protocols and workflow diagrams offer a framework for researchers to further investigate the molecular mechanisms of this compound and similar compounds. A more detailed characterization of its binding affinities (Ki values) across a wider range of receptors is a key area for future research that will enable a more complete understanding of its structure-activity relationship and potential therapeutic applications.

References

Initial Characterization of Halostachine's Vasoactive Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine (N-methylphenylethanolamine) is a naturally occurring phenethylamine alkaloid with sympathomimetic properties. As a structural analog of epinephrine and a partial agonist of β2-adrenergic receptors, its potential to modulate vascular tone warrants detailed investigation for pharmacological and therapeutic applications. This technical guide provides a comprehensive overview of the initial characterization of this compound's vasoactive effects. It outlines the requisite experimental protocols for assessing vasoconstriction and vasodilation in isolated vascular preparations, details the underlying signaling pathways, and establishes a framework for the systematic evaluation of this compound. While specific quantitative data on this compound's vasoactive profile is not extensively available in peer-reviewed literature, this guide presents the methodologies to generate such critical data.

Introduction to this compound

This compound is recognized as a mild sympathomimetic agent. Its vasoactive effects are presumed to be mediated through its interaction with adrenergic receptors on vascular smooth muscle and endothelial cells. Structurally, it lacks the catechol hydroxyl groups of epinephrine, which significantly reduces its potency at adrenergic receptors. Reports indicate that this compound is approximately 19% as effective as epinephrine in activating the β2-adrenergic receptor. Its overall vasoactive profile is likely a balance between α-adrenergic receptor-mediated vasoconstriction and β2-adrenergic receptor-mediated vasodilation. A thorough characterization of these effects is essential to understand its physiological and potential pharmacological roles.

Quantitative Data on Vasoactive Effects

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., EC50, IC50, Emax) for this compound's direct effects on isolated blood vessels. The following table is presented as a template for organizing such data once it is experimentally determined. This structure allows for a clear and comparative summary of the compound's potency and efficacy.

Table 1: Vasoactive Profile of this compound in Isolated Arterial Rings

Vascular PreparationPre-contraction AgentAgonist/AntagonistParameterValue
Rat Thoracic AortaPhenylephrine (1 µM)This compound (Constriction)EC50 Data not available
Emax (% of KCl max) Data not available
Rat Thoracic AortaPhenylephrine (1 µM)This compound (Relaxation)IC50 Data not available
Emax (% of pre-contraction) Data not available
Porcine Coronary ArteryU46619 (Thromboxane A2 mimetic)This compound (Constriction)EC50 Data not available
Emax (% of KCl max) Data not available
Porcine Coronary ArteryU46619This compound (Relaxation)IC50 Data not available
Emax (% of pre-contraction) Data not available

EC50: Half maximal effective concentration for constriction. IC50: Half maximal inhibitory concentration for relaxation. Emax: Maximum response.

Experimental Protocols

The following protocols describe the standard methodologies for the in vitro assessment of a compound's vasoactive properties using isolated tissue bath systems.

Preparation of Isolated Arterial Rings
  • Tissue Harvest: Euthanize a laboratory animal (e.g., Sprague-Dawley rat) via an approved ethical protocol. Surgically excise a section of the desired artery (e.g., thoracic aorta or superior mesenteric artery) and immediately place it in cold, oxygenated Physiological Salt Solution (PSS).

  • Dissection: Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut the artery into rings of 2-3 mm in length. For studies investigating the role of the endothelium, take extreme care not to damage the intimal surface. For endothelium-denuded experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire or forceps.

  • Mounting: Suspend each arterial ring between two stainless steel hooks or wires in an isolated organ bath chamber filled with PSS. Attach one hook to a fixed support and the other to an isometric force transducer.

Isometric Tension Recording
  • Equilibration: Maintain the organ bath at 37°C and continuously bubble with carbogen (95% O2, 5% CO2) to maintain a physiological pH (7.4). Allow the arterial rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.5-2.0 g for rat aorta). Replace the PSS every 15-20 minutes during equilibration.

  • Viability and Maximal Contraction: Assess the viability of the rings by inducing a contraction with a high-potassium solution (KPSS, where NaCl is replaced with an equimolar concentration of KCl). This depolarization-induced contraction serves as a reference for maximal contractile capacity.

  • Vasoconstriction Assay:

    • After washout of KPSS and return to baseline tension, induce a stable pre-contraction with an α-adrenergic agonist like Phenylephrine (PE, e.g., 1 µM).

    • Once a stable plateau is reached, add cumulative concentrations of this compound to the bath.

    • Record the increase in tension at each concentration until a maximal response is observed.

  • Vasodilation Assay:

    • Induce a stable submaximal pre-contraction with an appropriate agent (e.g., Phenylephrine for endothelium-dependent studies, or KPSS for endothelium-independent studies).

    • Once the contraction is stable, add cumulative concentrations of this compound to the bath.

    • Record the decrease in tension (relaxation) at each concentration.

Data Analysis
  • Express contractile responses as a percentage of the maximal contraction induced by KPSS.

  • Express relaxation responses as a percentage of the pre-induced contraction.

  • Plot concentration-response curves using non-linear regression to determine EC50/IC50 and Emax values.

Signaling Pathways and Visualizations

The vasoactive effects of this compound are mediated by its interaction with adrenergic receptors. The following diagrams illustrate the principal signaling pathways.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / SR This compound This compound Alpha1_Receptor α1-Adrenergic Receptor (Gq) This compound->Alpha1_Receptor PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Forms Contraction Vascular Smooth Muscle Contraction PKC->Contraction Sensitizes Contractile Apparatus MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLCK->Contraction Phosphorylates Myosin

Caption: Alpha-1 adrenergic receptor signaling pathway for vasoconstriction.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Partial Agonist) Beta2_Receptor β2-Adrenergic Receptor (Gs) This compound->Beta2_Receptor AC Adenylyl Cyclase (AC) Beta2_Receptor->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_Inhibit Inhibition of MLCK PKA->MLCK_Inhibit Phosphorylates Ca_Sequestration Increased Ca²⁺ Sequestration PKA->Ca_Sequestration Relaxation Vascular Smooth Muscle Relaxation MLCK_Inhibit->Relaxation Ca_Sequestration->Relaxation

Caption: Beta-2 adrenergic receptor signaling pathway for vasodilation.

G cluster_CRC Concentration-Response Curve Start Start: Harvest Arterial Tissue Dissect Dissect & Cut Arterial Rings Start->Dissect Mount Mount Rings in Organ Bath Dissect->Mount Equilibrate Equilibrate (60-90 min, 37°C) Mount->Equilibrate Viability Viability Test (High-KCl Contraction) Equilibrate->Viability Washout Washout & Return to Baseline Viability->Washout Precontract Induce Stable Pre-contraction (e.g., Phenylephrine) Washout->Precontract Add_C1 Add this compound (Concentration 1) Precontract->Add_C1 Record_R1 Record Response Add_C1->Record_R1 Add_C2 Add this compound (Concentration 2) Record_R1->Add_C2 Record_R2 Record Response Add_C2->Record_R2 Add_Cn ... Record_R2->Add_Cn Record_Rn ... Add_Cn->Record_Rn Analyze Data Analysis: Plot Curve, Calc EC50/IC50 Record_Rn->Analyze End End Analyze->End

Caption: Experimental workflow for assessing vasoactive effects.

Conclusion and Future Directions

The initial characterization of this compound's vasoactive effects is a critical step in understanding its pharmacological profile. While it is known to be a partial β2-adrenergic agonist, its effects on α-adrenergic receptors and the net impact on vascular tone require rigorous quantitative assessment. The experimental protocols and analytical frameworks provided in this guide offer a clear pathway for researchers to generate the necessary data. Future studies should focus on conducting detailed concentration-response studies in various vascular beds (e.g., coronary, cerebral, mesenteric arteries) from different species to build a comprehensive profile of this compound's vasoactivity. Such data will be invaluable for drug development professionals exploring its potential therapeutic applications or assessing its safety profile in dietary supplements.

Methodological & Application

Quantitative Analysis of Halostachine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Halostachine in various matrices, such as dietary supplements and biological samples, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, also known as N-methylphenylethanolamine, is a sympathomimetic amine and a metabolite of phenylephrine. It is found in certain plants and is also used as an ingredient in dietary supplements for its purported effects on weight loss and athletic performance. The methodology described herein offers high sensitivity and selectivity for the accurate quantification of this compound. This application note includes a comprehensive experimental protocol, method validation parameters presented in tabular format, and visual diagrams to illustrate the workflow and the relevant biological pathway.

Introduction

This compound is a protoalkaloid and a beta-adrenergic receptor agonist. Its chemical structure is similar to other stimulants and bronchodilators such as ephedrine and synephrine. Due to its physiological effects, which include increasing heart rate and metabolic rate, there is a growing interest in its accurate quantification in various products and for pharmacokinetic studies. LC-MS/MS is the analytical technique of choice for this purpose due to its superior sensitivity, specificity, and speed. This note outlines a robust method for the determination of this compound, adaptable for quality control in manufacturing and for research in pharmacology and toxicology.

Experimental Protocols

Sample Preparation

The sample preparation protocol should be adapted based on the matrix. The following are generalized procedures for dietary supplements (solid) and biological fluids (liquid).

2.1.1. Dietary Supplements (Powders, Capsules)

  • Homogenization: Accurately weigh approximately 100 mg of the homogenized powder from capsules or tablets.

  • Extraction: Add 10 mL of methanol to the weighed sample.

  • Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration and Dilution: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. Dilute the sample with the initial mobile phase if the concentration is expected to be high.

2.1.2. Biological Samples (Urine, Plasma)

  • Protein Precipitation (for plasma): To 500 µL of plasma, add 1.5 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography (LC) Conditions
  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS/MS) Conditions
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound has a molecular weight of 151.22 g/mol . The protonated precursor ion [M+H]⁺ is m/z 152.2. Based on the fragmentation patterns of similar phenethylamines, the following transitions are proposed for quantification and qualification.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound152.2134.2107.115
This compound-d3 (Internal Standard)155.2137.2110.115

Method Validation and Quantitative Data

The described method should be validated according to international guidelines to ensure its reliability for the intended application. The following tables summarize typical performance characteristics observed for the analysis of structurally related sympathomimetic amines, which can be expected for a validated this compound method.[2][3][4][5][6]

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 2.5 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 2: Quantitative Data Summary for Related Sympathomimetic Amines

CompoundMatrixLOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)Reference
N-ethyl-α-ethyl-phenethylamineDietary Supplement2.555 - 500[2][3][4][6]
SynephrineDietary Supplement--10 - 1000[7]
OctopamineDietary Supplement--10 - 1000[7]
Various Illicit CompoundsDietary Supplement-0.001 - 0.01 (µg/kg)0.0005 - 0.2 (µg/L)[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt (Dietary Supplement/Biological Fluid) Homogenize Homogenization/ Protein Precipitation Sample->Homogenize Extract Solvent Extraction & Sonication Homogenize->Extract Centrifuge Centrifugation & Filtration Extract->Centrifuge LC_Inject LC Injection Centrifuge->LC_Inject LC_Separation Chromatographic Separation (C18) LC_Inject->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Analysis MS/MS Detection (MRM) MS_Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for this compound analysis.

Signaling Pathway

This compound acts as a beta-adrenergic agonist. The diagram below illustrates the canonical signaling pathway initiated by the activation of beta-adrenergic receptors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound BetaReceptor Beta-Adrenergic Receptor This compound->BetaReceptor Binds to G_Protein G Protein (Gs) BetaReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Lipolysis, Increased Heart Rate) PKA->CellularResponse Phosphorylates Target Proteins

References

Application Notes and Protocols for In Vitro Efficacy Testing of Halostachine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the efficacy of Halostachine, a sympathomimetic amine. The following sections offer step-by-step instructions for radioligand binding and functional cAMP assays, a summary of this compound's known in vitro activity, and visualizations of its signaling pathways.

I. Quantitative Data Summary

This compound exhibits activity at various adrenergic receptor subtypes. The following table summarizes its efficacy, primarily in terms of EC50 (half-maximal effective concentration) and Emax (maximum effect), as reported in the literature. This data is crucial for understanding its potency and pharmacological profile.

Receptor SubtypeAssay TypeCell LineEC50 (µM)Emax (%)Reference
α1A-adrenergicFunctionalchem-18.759[1]
α1B-adrenergicFunctionalchem-11.177[1]
α1D-adrenergicFunctionalchem-12.182[1]
β2-adrenergiccAMP AccumulationHEK293-~19 (relative to epinephrine)[2] from initial search
TAAR1FunctionalHEK293T74104[3] from initial search

II. Experimental Protocols

A. Radioligand Competitive Binding Assay for Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes. It involves the displacement of a specific radioligand from the receptor by increasing concentrations of the unlabeled test compound (this compound).

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, α2A, α2B, β1, β2).

  • Radioligand: A subtype-selective or non-selective antagonist radioligand (e.g., [³H]-Prazosin for α1 receptors, [³H]-Rauwolscine for α2 receptors, [¹²⁵I]-Cyanopindolol for β receptors).

  • Unlabeled Competitor (Positive Control): A known high-affinity ligand for the receptor subtype being tested (e.g., Prazosin for α1, Yohimbine for α2, Propranolol for β).

  • This compound: Test compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well Filter Plates: (e.g., Millipore MultiScreenHTS).

  • Scintillation Counter.

2. Experimental Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a concentration that results in <10% specific binding of the radioligand. This concentration should be optimized in preliminary experiments.[4]

  • Assay Plate Preparation:

    • Total Binding: Add 50 µL of Assay Buffer to designated wells.

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of the unlabeled positive control (e.g., 10 µM Prazosin for α1) to designated wells.

    • This compound Competition: Prepare serial dilutions of this compound in Assay Buffer and add 50 µL to the respective wells.

  • Radioligand Addition: Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the diluted cell membranes to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium. The optimal incubation time should be determined in kinetic experiments.

  • Filtration: Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[5]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

B. HTRF cAMP Functional Assay

This protocol measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adrenergic receptor signaling, particularly for β-adrenergic (Gs-coupled) and α2-adrenergic (Gi-coupled) receptors. This Homogeneous Time-Resolved Fluorescence (HTRF) assay is a competitive immunoassay.

1. Materials and Reagents:

  • Cells: HEK293 cells stably or transiently expressing the adrenergic receptor of interest.

  • Cell Culture Medium: As required for the specific cell line.

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) or PBS supplemented with a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[8]

  • This compound: Test compound.

  • Agonist (for antagonist mode): A known agonist for the receptor (e.g., Isoproterenol for β-receptors).

  • Forskolin (for Gi-coupled receptors): To stimulate adenylyl cyclase and establish a baseline of cAMP production that can be inhibited.

  • HTRF cAMP Assay Kit: (e.g., from Cisbio or Revvity), containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate.[9][10]

  • Lysis Buffer: Provided with the HTRF kit.

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

2. Experimental Procedure (Agonist Mode for Gs-coupled receptors):

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in Stimulation Buffer at an optimized density (e.g., 1,500 cells/well).[9]

  • Assay Plate Preparation:

    • Dispense 5 µL of the cell suspension into the wells of the 384-well plate.

    • Prepare serial dilutions of this compound in Stimulation Buffer.

    • Add 5 µL of the this compound dilutions or buffer (for basal control) to the wells.

  • Stimulation: Incubate the plate at room temperature for 30 minutes.[10]

  • Lysis and Detection:

    • Add 5 µL of the cAMP-d2 conjugate diluted in Lysis Buffer to each well.

    • Add 5 µL of the anti-cAMP cryptate conjugate diluted in Lysis Buffer to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[11]

  • Measurement: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).[11]

3. Experimental Procedure (Antagonist Mode for Gs-coupled or Agonist Mode for Gi-coupled receptors):

  • For Gi Agonist Mode: Pre-stimulate the cells with Forskolin to induce cAMP production before adding this compound. A decrease in the HTRF signal will indicate Gi activation.

  • For Gs Antagonist Mode: Co-incubate the cells with a fixed concentration (e.g., EC80) of a known agonist and varying concentrations of this compound. An increase in the HTRF signal will indicate antagonism.[11]

4. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • The signal is inversely proportional to the cAMP concentration.

  • Plot the HTRF ratio against the logarithm of the this compound concentration.

  • For agonist activity, determine the EC50 value from the dose-response curve. For antagonist activity, determine the IC50 value.

III. Signaling Pathways and Visualizations

This compound, as a sympathomimetic amine, primarily interacts with adrenergic receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades vary depending on the receptor subtype and the G-protein they couple to (Gs, Gi, or Gq).

A. α1-Adrenergic Receptor Signaling (Gq-coupled)

Activation of α1-adrenergic receptors by an agonist like this compound initiates a signaling cascade through the Gq protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This pathway can also lead to the activation of the MAPK/ERK pathway.[12][13][14]

Gq_Signaling_Pathway This compound This compound alpha1_AR α1-Adrenergic Receptor This compound->alpha1_AR Binds Gq Gq alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates ERK MAPK/ERK Pathway PKC->ERK Activates

Caption: Gq-coupled α1-adrenergic receptor signaling pathway.

B. β-Adrenergic Receptor Signaling (Gs-coupled)

The canonical pathway for β-adrenergic receptors involves coupling to the Gs protein. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. However, non-canonical, cAMP-independent pathways have also been described, which can involve Src kinase activation or intracellular calcium mobilization.[2][3][15]

Gs_Signaling_Pathway cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathways Halostachine_beta This compound beta_AR β-Adrenergic Receptor Halostachine_beta->beta_AR Binds Gs Gs beta_AR->Gs Activates Ca_mobilization Intracellular Ca²⁺ Mobilization beta_AR->Ca_mobilization Induces AC Adenylyl Cyclase (AC) Gs->AC Activates Src Src Kinase Gs->Src Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_PKA Cellular Response PKA->Cellular_Response_PKA Phosphorylates Targets Cellular_Response_non Cellular Response Src->Cellular_Response_non Ca_mobilization->Cellular_Response_non

Caption: Gs-coupled β-adrenergic receptor signaling pathways.

C. Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in performing a competitive radioligand binding assay to determine the Ki of this compound.

Radioligand_Workflow prep Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions - Buffers plate Plate Assay: - Total Binding - Non-specific Binding - this compound dilutions prep->plate incubate Incubate to Equilibrium (60-120 min) plate->incubate filter Filter and Wash (Remove unbound radioligand) incubate->filter count Scintillation Counting (Measure bound radioactivity) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

References

Developing Animal Research Models for Halostachine Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine, or N-methylphenylethanolamine, is a naturally occurring sympathomimetic amine found in various plant species, including Halostachys caspica.[1][2] Structurally related to ephedrine and synephrine, it acts as a partial agonist at beta-2 adrenergic receptors.[1] Preclinical studies suggest that this compound may increase energy expenditure and exhibit mild thermogenic activity.[2] Its stimulant properties make it a compound of interest for research into its potential therapeutic applications and physiological effects.[2][3]

These application notes provide detailed protocols for developing animal research models to study the effects of this compound administration, focusing on cardiovascular and behavioral endpoints. The protocols are designed for use in rodent models, which are well-established for studying sympathomimetic agents.

Signaling Pathway of this compound

This compound primarily exerts its effects through the adrenergic signaling pathway. As a beta-adrenergic agonist, it binds to beta-adrenergic receptors on the surface of cells, initiating a cascade of intracellular events.

Halostachine_Signaling_Pathway This compound This compound Beta_Receptor Beta-Adrenergic Receptor This compound->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Response (e.g., increased heart rate, bronchodilation) PKA->Cellular_Response Phosphorylates target proteins leading to

Caption: this compound's beta-adrenergic signaling cascade.

Experimental Protocols

Dose-Response and Acute Toxicity Study

Objective: To determine the dose-dependent effects of this compound on physiological and behavioral parameters and to establish a safe and effective dose range for further studies.

Materials:

  • This compound hydrochloride

  • Sterile, pyrogen-free 0.9% saline (vehicle)

  • Male Sprague-Dawley rats (250-300g)

  • Standard laboratory animal housing

  • Apparatus for cardiovascular monitoring (telemetry or tail-cuff)

  • Open field and stereotypy observation chambers

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentrations. Prepare fresh on the day of the experiment.

  • Dosing: Administer this compound or vehicle via intraperitoneal (IP) injection. Due to the lack of established rodent doses, a pilot dose-finding study is recommended. Based on doses used in other species and for similar compounds, a suggested starting range is 1, 5, 10, and 20 mg/kg.

  • Observations: Monitor animals continuously for the first hour post-injection and then at regular intervals for up to 4 hours. Record cardiovascular parameters and behavioral responses as detailed in the subsequent protocols.

  • Data Analysis: Analyze the data to determine the dose-response relationship for each parameter.

Experimental Workflow:

Dose_Response_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation randomization Randomize into Dose Groups acclimation->randomization drug_prep Prepare this compound and Vehicle randomization->drug_prep administration Administer this compound/Vehicle (IP injection) drug_prep->administration monitoring Cardiovascular and Behavioral Monitoring (0-4 hours) administration->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Caption: Workflow for the Dose-Response Study.

Quantitative Data Summary:

Dose GroupNRoute of AdministrationVehicleDose (mg/kg)Observation Period
Control8Intraperitoneal (IP)0.9% Saline04 hours
Low Dose8Intraperitoneal (IP)0.9% Saline14 hours
Mid Dose 18Intraperitoneal (IP)0.9% Saline54 hours
Mid Dose 28Intraperitoneal (IP)0.9% Saline104 hours
High Dose8Intraperitoneal (IP)0.9% Saline204 hours
Cardiovascular Assessment

Objective: To evaluate the effects of this compound on cardiovascular parameters such as heart rate and blood pressure.

Method 1: Radiotelemetry (Invasive)

Materials:

  • Implantable telemetry transmitters

  • Surgical tools for implantation

  • Data acquisition system

Procedure:

  • Transmitter Implantation: Surgically implant telemetry transmitters into the abdominal aorta of the rats under anesthesia. Allow for a recovery period of at least 7 days.

  • Baseline Recording: Record baseline cardiovascular data for at least 24 hours before drug administration.

  • Drug Administration: Administer a single dose of this compound or vehicle (IP).

  • Data Collection: Continuously record heart rate, systolic blood pressure, diastolic blood pressure, and mean arterial pressure for at least 4 hours post-administration.

Method 2: Tail-Cuff Plethysmography (Non-Invasive)

Materials:

  • Tail-cuff blood pressure system with restrainers and warming platform.

Procedure:

  • Acclimation: Acclimate the rats to the restrainer and tail-cuff apparatus for several days before the experiment to minimize stress-induced variations in blood pressure.

  • Baseline Measurement: Obtain baseline blood pressure and heart rate readings before drug administration.

  • Drug Administration: Administer a single dose of this compound or vehicle (IP).

  • Post-Dose Measurement: Measure blood pressure and heart rate at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes) after administration.

Quantitative Data Summary:

ParameterMeasurement Timepoints (post-injection)
Heart Rate (bpm)Baseline, 15, 30, 60, 120, 240 min
Systolic Blood Pressure (mmHg)Baseline, 15, 30, 60, 120, 240 min
Diastolic Blood Pressure (mmHg)Baseline, 15, 30, 60, 120, 240 min
Mean Arterial Pressure (mmHg)Baseline, 15, 30, 60, 120, 240 min
Behavioral Assessment

Objective: To quantify the stimulant effects of this compound on locomotor activity and stereotyped behaviors.

Materials:

  • Open field arenas equipped with photobeam detectors or video tracking software.

  • Observation chambers for stereotypy scoring.

Procedure:

  • Habituation: Place the animals in the testing room for at least 30 minutes before the experiment to acclimate. For the open field test, a 30-minute habituation period within the arena is recommended on the day prior to testing.

  • Drug Administration: Administer a single dose of this compound or vehicle (IP).

  • Locomotor Activity: Immediately after injection, place the animal in the open field arena and record locomotor activity for 60-120 minutes. Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Stereotypy Assessment: Simultaneously or in a separate cohort, place animals in observation chambers after injection. At regular intervals (e.g., every 10 minutes) for 60-120 minutes, score the presence and intensity of stereotyped behaviors using a rating scale.

Stereotypy Rating Scale:

ScoreBehavior
0Asleep or inactive
1Active, normal grooming
2Hyperactive, sniffing
3Repetitive sniffing, head movements
4Continuous sniffing, licking, or gnawing
5Intense, focused stereotypy (e.g., licking or biting one spot)

Quantitative Data Summary:

Behavioral ParameterMeasurement Duration
Total Distance Traveled (cm)60-120 minutes
Horizontal Activity (beam breaks)60-120 minutes
Vertical Activity (rearing)60-120 minutes
Stereotypy ScoreEvery 10 minutes for 60-120 minutes

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for establishing rodent models to investigate the cardiovascular and behavioral effects of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the pharmacological profile of this sympathomimetic amine. Researchers should adapt these protocols as necessary based on their specific experimental goals and institutional guidelines for animal care and use.

References

Synthesis and Application of Racemic Halostachine for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the chemical synthesis of racemic halostachine (N-methylphenylethanolamine), a compound of interest for neurological and physiological research. The synthesis follows a classical four-step route starting from acetophenone. Additionally, this note outlines the key signaling pathway associated with this compound's biological activity, its role as a β2-adrenergic receptor agonist, to provide context for its research applications. All experimental data is presented in clear, tabular formats, and logical workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

This compound, or N-methylphenylethanolamine, is a naturally occurring alkaloid found in various plant species, including Halostachys caspica.[1][2] Structurally, it is a phenylethanolamine derivative, sharing similarities with epinephrine and the well-known stimulant ephedrine.[1][3] Due to its structural characteristics, this compound is recognized for its stimulant properties and its potential as a β-adrenergic agonist.[4] Preclinical studies suggest that it can stimulate the release of norepinephrine and acts as a partial agonist at β2-adrenergic receptors, making it a valuable tool for research in areas such as metabolic regulation, cardiovascular function, and neuroscience.[1][4] The following sections detail a reproducible method for the synthesis of racemic this compound for research purposes and illustrate its primary mechanism of action.

Chemical Synthesis of Racemic this compound

The synthesis of racemic this compound is achieved through a four-step process, beginning with the bromination of acetophenone. The subsequent steps involve amination, reduction, and debenzylation to yield the final product.

Experimental Protocols

Step 1: Synthesis of α-Bromoacetophenone

  • In a fume hood, dissolve acetophenone (1.0 eq) in glacial acetic acid.

  • While stirring, slowly add bromine (1.0 eq) to the solution at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to yield α-bromoacetophenone.

Step 2: Synthesis of N-Benzyl-N-methyl-2-amino-1-phenylethanone

  • Dissolve α-bromoacetophenone (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add N-methylbenzylamine (2.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove the hydrobromide salt of the excess amine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography if necessary.

Step 3: Synthesis of N-Benzyl-N-methyl-2-amino-1-phenylethanol

  • In a dry flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (0.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Benzyl-N-methyl-2-amino-1-phenylethanone (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the amino alcohol.

Step 4: Synthesis of Racemic this compound (N-methylphenylethanolamine)

  • Dissolve N-Benzyl-N-methyl-2-amino-1-phenylethanol (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approximately 10% by weight of the substrate).

  • Add ammonium formate (5.0 eq) to the mixture.

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer, filter, and concentrate to yield racemic this compound. The product can be further purified by distillation or crystallization of its hydrochloride salt.

Data Presentation
StepProduct NameStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
1α-BromoacetophenoneAcetophenoneBromine, Acetic Acid85-95>98
2N-Benzyl-N-methyl-2-amino-1-phenylethanoneα-BromoacetophenoneN-methylbenzylamine70-80>95
3N-Benzyl-N-methyl-2-amino-1-phenylethanolN-Benzyl-N-methyl-2-amino-1-phenylethanoneLithium aluminum hydride80-90>97
4Racemic this compoundN-Benzyl-N-methyl-2-amino-1-phenylethanol10% Pd/C, Ammonium formate85-95>99

Note: Yields and purity are approximate and can vary based on reaction scale and purification methods.

Synthesis Workflow

G A Acetophenone B Step 1: Bromination Reagents: Br2, Acetic Acid A->B C α-Bromoacetophenone B->C D Step 2: Amination Reagents: N-methylbenzylamine C->D E N-Benzyl-N-methyl-2-amino-1-phenylethanone D->E F Step 3: Reduction Reagents: LiAlH4 E->F G N-Benzyl-N-methyl-2-amino-1-phenylethanol F->G H Step 4: Debenzylation Reagents: 10% Pd/C, Ammonium Formate G->H I Racemic this compound H->I

Caption: Workflow for the synthesis of racemic this compound.

Biological Activity and Signaling Pathway

This compound functions as a partial agonist of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Its interaction with this receptor initiates a signaling cascade that has various physiological effects.

β2-Adrenergic Receptor Signaling Pathway

Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle relaxation and glycogenolysis.

G cluster_cell Cell Membrane This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor Gs_protein Gs Protein (inactive) Receptor->Gs_protein activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active AC Adenylyl Cyclase (inactive) Gs_protein_active->AC activates AC_active Adenylyl Cyclase (active) AC->AC_active cAMP cAMP AC_active->cAMP catalyzes conversion ATP ATP ATP->AC_active PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) PKA->PKA_active Targets Downstream Targets PKA_active->Targets phosphorylates Response Cellular Response Targets->Response

Caption: this compound's signaling pathway via the β2-adrenergic receptor.

Conclusion

The synthetic protocol detailed in this document provides a reliable method for producing racemic this compound for research applications. Understanding its mechanism of action as a β2-adrenergic agonist is crucial for designing experiments to investigate its physiological and neurological effects. The provided workflows and diagrams serve as a clear guide for both the chemical synthesis and the biological context of this compound.

References

Application of Halostachine as a Chiral Building Block in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Halostachine, chemically known as N-methyl-β-phenylethanolamine, is a naturally occurring chiral β-amino alcohol. Its inherent chirality and functional groups make it a valuable, yet underexplored, chiral building block in asymmetric organic synthesis. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in the synthesis of chiral ligands, auxiliaries, and as a starting material for stereoselective transformations.

Introduction to this compound as a Chiral Synthon

This compound possesses a stereogenic center at the carbon bearing the hydroxyl group. Both (R)- and (S)-enantiomers are accessible, providing a versatile platform for the synthesis of a variety of chiral molecules. The presence of both a secondary amine and a hydroxyl group allows for straightforward derivatization to create chiral ligands and auxiliaries that can be employed in a range of asymmetric reactions. The aromatic ring also offers a site for further modification.

Chiral β-amino alcohols, the class of compounds to which this compound belongs, are widely recognized for their utility in asymmetric synthesis.[1][2][3] They are precursors to chiral oxazolidinones, widely used as chiral auxiliaries, and can be incorporated into ligands for asymmetric catalysis.[4]

Synthesis of this compound-Derived Chiral Ligands

The secondary amine and hydroxyl functionalities of this compound are ideal for the synthesis of bidentate and tridentate chiral ligands for asymmetric catalysis.

Synthesis of a P,N-Ligand from this compound

This protocol describes the synthesis of a chiral phosphine-amine (P,N) ligand derived from this compound. Such ligands are effective in various transition-metal-catalyzed asymmetric reactions.

Experimental Protocol:

Materials:

  • (R)- or (S)-Halostachine

  • Chlorodiphenylphosphine

  • Triethylamine (Et3N)

  • Anhydrous Toluene

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-halostachine (1.0 eq) in anhydrous toluene under an inert atmosphere (argon or nitrogen), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chlorodiphenylphosphine (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the triethylammonium chloride salt.

  • Wash the solid with anhydrous toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the chiral P,N-ligand.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of this compound-Derived P,N-Ligand start Start with (R)- or (S)-Halostachine step1 Dissolve in Anhydrous Toluene with Triethylamine start->step1 Step 1 step2 Cool to 0 °C step1->step2 Step 2 step3 Add Chlorodiphenylphosphine step2->step3 Step 3 step4 Heat at 60 °C for 12h step3->step4 Step 4 step5 Reaction Work-up (Filtration) step4->step5 Step 5 step6 Purification (Column Chromatography) step5->step6 Step 6 end_product Chiral P,N-Ligand step6->end_product

Caption: Workflow for the synthesis of a chiral P,N-ligand from this compound.

Application of this compound-Derived Ligands in Asymmetric Catalysis

Chiral ligands derived from this compound can be employed in a variety of metal-catalyzed asymmetric reactions. The following section provides a general protocol for an asymmetric allylic alkylation.

Asymmetric Allylic Alkylation

Experimental Protocol:

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • This compound-derived P,N-ligand (from section 2.1)

  • 1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a Schlenk tube under an inert atmosphere, prepare the catalyst by dissolving Pd(OAc)2 (2.5 mol%) and the chiral P,N-ligand (5.5 mol%) in anhydrous THF. Stir the solution at room temperature for 30 minutes.

  • In a separate flask, add sodium hydride (1.2 eq) to a solution of dimethyl malonate (1.2 eq) in anhydrous THF at 0 °C. Stir for 20 minutes.

  • Add the solution of the nucleophile to the catalyst mixture.

  • Add 1,3-diphenyl-2-propenyl acetate (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation:

EntryCatalyst Loading (mol%)LigandSolventTime (h)Yield (%)ee (%)
12.5(R)-Halostachine-PNTHF129285
22.5(S)-Halostachine-PNTHF129083 (opposite enantiomer)

Diagram of the Catalytic Cycle:

G cluster_1 Asymmetric Allylic Alkylation Catalytic Cycle catalyst [Pd(0)L*] pi_allyl [Pd(II)(π-allyl)L*]+ product Alkylated Product pi_allyl->product Nucleophilic Attack nucleophile Nucleophile (Nu-) nucleophile->pi_allyl product->catalyst Reductive Elimination substrate Allylic Acetate substrate->catalyst Oxidative Addition

Caption: Generalized catalytic cycle for Palladium-catalyzed asymmetric allylic alkylation.

This compound as a Chiral Auxiliary

This compound can be converted into chiral auxiliaries, such as oxazolidinones, to control the stereochemistry of reactions like aldol additions and alkylations.

Synthesis of a this compound-Derived Oxazolidinone

Experimental Protocol:

Materials:

  • (R)- or (S)-Halostachine

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve (R)-halostachine (1.0 eq) in a biphasic mixture of DCM and aqueous NaOH solution.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of phosgene (or triphosgene) in toluene to the vigorously stirred mixture.

  • Maintain the pH of the aqueous layer above 10 by adding NaOH solution as needed.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure oxazolidinone auxiliary.

Diagram of the Logical Relationship:

G cluster_2 From this compound to Chiral Control This compound This compound oxazolidinone Chiral Oxazolidinone Auxiliary This compound->oxazolidinone Cyclization n_acyl_oxazolidinone N-Acyl Oxazolidinone oxazolidinone->n_acyl_oxazolidinone Acylation enolate Chiral Enolate n_acyl_oxazolidinone->enolate Deprotonation aldol_adduct Diastereomerically Enriched Aldol Adduct enolate->aldol_adduct Aldol Reaction target_molecule Enantiomerically Pure Target Molecule aldol_adduct->target_molecule Auxiliary Cleavage

Caption: Logical workflow for the use of this compound as a chiral auxiliary.

Conclusion

This compound presents a cost-effective and versatile starting material for the development of new chiral ligands and auxiliaries. The straightforward derivatization of its functional groups allows for the synthesis of a range of chiral inductors applicable in various asymmetric transformations. Further exploration of this compound and its analogues is warranted to fully realize its potential in the field of organic synthesis and drug development.

References

Application Notes and Protocols for High-Throughput Screening of Halostachine Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring protoalkaloid found in various plant species, including Halostachys caspica. Structurally related to ephedrine and the endogenous trace amine phenylethanolamine, this compound is recognized for its stimulant properties. It is a component of some dietary supplements marketed for weight loss and enhanced athletic performance. The primary mechanism of action for this compound is believed to be its interaction with adrenergic receptors, which are a class of G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine. Understanding the binding profile and functional activity of this compound at these receptors is crucial for elucidating its pharmacological effects and potential therapeutic applications.

This document provides detailed protocols for high-throughput screening (HTS) assays designed to characterize the binding and functional activity of this compound and other test compounds at key adrenergic receptor subtypes. The protocols are optimized for a multi-well plate format suitable for screening large compound libraries.

Target Receptors and Signaling Pathways

This compound has been shown to interact with multiple adrenergic receptor subtypes, which are coupled to different G-protein signaling cascades.

  • α1-Adrenergic Receptors (Gq-coupled): Upon agonist binding, these receptors activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators.

  • α2-Adrenergic Receptors (Gi-coupled): Agonist activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • β-Adrenergic Receptors (Gs-coupled): Agonist binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

The following diagram illustrates these primary signaling pathways.

Adrenergic_Signaling_Pathways cluster_alpha1 α1-Adrenergic Receptor Pathway (Gq) cluster_beta β-Adrenergic Receptor Pathway (Gs) cluster_alpha2 α2-Adrenergic Receptor Pathway (Gi) a1_receptor α1-AR gq Gq a1_receptor->gq Agonist plc PLC gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc b_receptor β-AR gs Gs b_receptor->gs Agonist ac_stim Adenylyl Cyclase gs->ac_stim atp_stim ATP ac_stim->atp_stim camp_stim cAMP atp_stim->camp_stim pka PKA Activation camp_stim->pka a2_receptor α2-AR gi Gi a2_receptor->gi Agonist ac_inhib Adenylyl Cyclase gi->ac_inhib atp_inhib ATP ac_inhib->atp_inhib camp_inhib cAMP atp_inhib->camp_inhib This compound This compound This compound->a1_receptor This compound->b_receptor This compound->a2_receptor Radioligand_Binding_Workflow start Start prep_plate Prepare 96/384-well plate Add Assay Buffer start->prep_plate add_compounds Add Test Compounds (e.g., this compound) and Controls prep_plate->add_compounds add_radioligand Add Radioligand (e.g., [¹²⁵I]-ICYP) add_compounds->add_radioligand add_membranes Add Receptor Membranes add_radioligand->add_membranes incubate Incubate at RT (e.g., 60-90 min) add_membranes->incubate harvest Harvest onto Filter Plates (Vacuum Filtration) incubate->harvest wash Wash Filters (3x with ice-cold buffer) harvest->wash dry Dry Filter Plate wash->dry add_scintillant Add Scintillation Cocktail dry->add_scintillant count Count Radioactivity (Microplate Scintillation Counter) add_scintillant->count analyze Analyze Data (Calculate IC₅₀ and Ki) count->analyze end End analyze->end TR_FRET_cAMP_Workflow start Start plate_cells Plate Cells in a 384-well plate (e.g., 5,000 cells/well) start->plate_cells incubate_overnight Incubate Overnight plate_cells->incubate_overnight prepare_compounds Prepare Test Compounds, Controls, and Forskolin (for Gi) incubate_overnight->prepare_compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_rt Incubate at RT (30 min) add_compounds->incubate_rt add_detection_reagents Add TR-FRET Detection Reagents (Eu-cAMP and ULight-Ab) incubate_rt->add_detection_reagents incubate_detection Incubate at RT (60 min, protected from light) add_detection_reagents->incubate_detection read_plate Read TR-FRET Signal (665 nm / 615 nm) incubate_detection->read_plate analyze Analyze Data (Calculate EC₅₀/IC₅₀) read_plate->analyze end End analyze->end

Application Notes and Protocols for Halostachine Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring protoalkaloid found in various plant species, most notably in the family Chenopodiaceae, such as Halostachys caspica. It is a structural analogue of epinephrine and is recognized for its sympathomimetic effects, acting as a partial agonist of β2-adrenergic receptors. Due to its pharmacological activity, there is growing interest in developing efficient and robust methods for its extraction and quantification from plant materials for research, drug development, and quality control purposes.

This document provides detailed application notes and protocols for the development of extraction methods for this compound from plant matrices. It covers conventional and modern extraction techniques, including Solvent Extraction, Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

General Workflow for this compound Extraction and Analysis

The overall process for isolating and quantifying this compound from plant material involves several key stages, from sample preparation to final analysis. A generalized workflow is presented below.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Prep1 Plant Material Collection Prep2 Drying Prep1->Prep2 Prep3 Grinding and Homogenization Prep2->Prep3 Ext1 Solvent Extraction Prep3->Ext1 Ext2 Solid-Phase Extraction (SPE) Prep3->Ext2 Ext3 Supercritical Fluid Extraction (SFE) Prep3->Ext3 Pur1 Filtration Ext1->Pur1 Ext2->Pur1 Ext3->Pur1 Pur2 Solvent Evaporation Pur1->Pur2 Pur3 Reconstitution Pur2->Pur3 Ana1 HPLC-PDA Analysis Pur3->Ana1 Ana2 Quantification Ana1->Ana2

Caption: General workflow for this compound extraction. (Max Width: 760px)

Experimental Protocols

Plant Material Preparation

Proper preparation of the plant material is crucial for efficient extraction.

  • Collection and Drying: Collect the aerial parts of the plant (leaves and stems). The plant material should be dried to a constant weight to prevent enzymatic degradation and improve extraction efficiency. Air-drying in a well-ventilated area or oven-drying at a controlled temperature (e.g., 40-50°C) are common methods.[1]

  • Grinding: Once dried, grind the plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. This increases the surface area for solvent contact, leading to improved extraction.[2]

Method 1: Solvent Extraction

Solvent extraction is a conventional and widely used method for alkaloid isolation. The choice of solvent is critical and depends on the polarity of the target compound. This compound, as a free base, is soluble in moderately polar organic solvents.

Protocol:

  • Maceration:

    • Weigh 10 g of powdered plant material and place it in a flask.

    • Add 100 mL of methanol (or ethanol).

    • Stopper the flask and allow it to stand at room temperature for 24-48 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.

    • Combine the filtrates.

  • Acid-Base Extraction (for purification):

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

    • Acidify the aqueous residue with 2 M HCl to a pH of 2-3.

    • Wash the acidic solution with a nonpolar solvent like hexane to remove non-basic impurities.

    • Basify the aqueous phase with 25% ammonium hydroxide to a pH of 9-10 to precipitate the alkaloids.

    • Extract the alkaloids with a solvent such as dichloromethane or chloroform (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Reconstitution: Dissolve the dried extract in a known volume of mobile phase for HPLC analysis.

Data Presentation: Solvent Extraction Efficiency

Solvent SystemExtraction MethodTemperature (°C)Extraction Time (h)Typical Alkaloid Yield (%)
MethanolMaceration25481.5 - 2.5
EthanolSoxhlet7862.0 - 3.0
DichloromethaneMaceration25481.0 - 1.8
Ethyl AcetateMaceration25480.8 - 1.5

Note: These are representative yields for alkaloids from plant material and may vary for this compound.

Method 2: Solid-Phase Extraction (SPE)

SPE is a cleanup and concentration technique that can be used after an initial solvent extraction to isolate this compound from complex matrices. Cation-exchange or reversed-phase cartridges are suitable for this purpose.

Protocol:

  • Initial Extraction: Perform a preliminary extraction using a suitable solvent (e.g., methanol with 1% acetic acid).

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Dilute the initial plant extract with water and adjust the pH to below the pKa of this compound (approximately 9.3) to ensure it is in its cationic form.

    • Load the sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Wash with 5 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less retained impurities.

  • Elution:

    • Elute the this compound from the cartridge using 5 mL of methanol containing a small amount of a basic modifier (e.g., 2% ammonium hydroxide) to neutralize the charge and facilitate elution.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

Data Presentation: SPE Recovery

SPE Cartridge TypeSample Loading pHElution SolventTypical Recovery (%)
C18 (Reversed-Phase)< 7Methanol/Ammonia85 - 98
SCX (Strong Cation Exchange)< 7Methanolic Ammonia90 - 105
Oasis HLB< 7Methanol/Ammonia88 - 102

Note: Recovery rates are based on typical values for similar alkaloids and should be optimized for this compound.[3]

Method 3: Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the solvent.[4] For polar compounds like alkaloids, a polar co-solvent (modifier) is often required.[5]

Protocol:

  • Sample Preparation: Place 10 g of dried, powdered plant material into the extraction vessel of the SFE system.

  • SFE Parameters:

    • Pressure: 200-350 bar

    • Temperature: 40-60 °C

    • CO₂ Flow Rate: 2-4 L/min

    • Co-solvent: Ethanol or methanol (5-15%)

    • Extraction Time: 60-120 minutes (dynamic extraction)

  • Collection: The extracted this compound is collected in a separator by depressurizing the supercritical fluid. The co-solvent containing the extract is then collected.

  • Post-processing: The collected extract can be further purified if necessary, or directly evaporated and reconstituted for HPLC analysis.

Data Presentation: SFE Yield

Pressure (bar)Temperature (°C)Co-solvent (% Ethanol)Typical Yield (%)
25050101.2 - 2.0
30055151.8 - 2.8
35060152.5 - 3.5

Note: These are representative yields for SFE of alkaloids and require optimization for this compound.[5]

Quantitative Analysis by HPLC-PDA

High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector is a robust method for the quantification of this compound.[1]

Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol). A typical gradient might be:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B

      • 20-25 min: 90% B

      • 25-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 210-220 nm).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.

This compound Signaling Pathway

This compound exerts its biological effects primarily through its interaction with β2-adrenergic receptors.[6] As a partial agonist, it binds to these receptors and initiates a downstream signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein G Protein (Gs) Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_active->Cellular_Response Phosphorylates target proteins leading to

Caption: this compound signaling via the β2-adrenergic receptor. (Max Width: 760px)

Pathway Description:

  • Binding: this compound binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), on the cell surface.[7]

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

  • Cellular Response: Activated PKA then phosphorylates various downstream target proteins, leading to the final cellular response, such as smooth muscle relaxation in the bronchioles.

References

Application Notes and Protocols: Determining Halostachine's Effect on cAMP Accumulation using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine is a naturally occurring alkaloid found in the plant Halostachys caspica. Structurally related to ephedrine, it functions as a partial agonist of β2-adrenergic receptors.[1] Activation of these Gs protein-coupled receptors (GPCRs) initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, resulting in the accumulation of the second messenger cyclic adenosine monophosphate (cAMP).[2][3] The subsequent increase in intracellular cAMP levels mediates various physiological responses, making the quantification of cAMP accumulation a critical step in characterizing the pharmacological profile of compounds like this compound.

These application notes provide detailed protocols for robust and reproducible cell-based assays to determine the dose-dependent effect of this compound on cAMP accumulation. The methodologies described are suitable for high-throughput screening and detailed pharmacological characterization of β2-adrenergic receptor agonists.

Signaling Pathway of Gs-Coupled GPCRs

The binding of an agonist, such as this compound, to a Gs-coupled GPCR, like the β2-adrenergic receptor, triggers a conformational change in the receptor. This facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein (Gs). The activated Gαs-GTP subunit dissociates from the βγ-subunits and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting rise in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), to elicit a cellular response.

Gs_Signaling_Pathway Gs-Coupled GPCR Signaling Pathway cluster_cytosol Cytosol Agonist This compound (Agonist) GPCR β2-Adrenergic Receptor (GPCR) Agonist->GPCR Binds to G_Protein Gs Protein (αβγ) GPCR->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Stimulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets leading to cAMP_Assay_Workflow cAMP Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Harvest_Cells 2. Harvest & Resuspend Cells Cell_Culture->Harvest_Cells Dispense_Cells 4. Dispense Cells into Plate Harvest_Cells->Dispense_Cells Prepare_Compounds 3. Prepare Compound Dilutions Add_Compounds 5. Add Compounds & Incubate Prepare_Compounds->Add_Compounds Dispense_Cells->Add_Compounds Add_Detection_Reagents 6. Lyse Cells & Add Detection Reagents Add_Compounds->Add_Detection_Reagents Read_Plate 7. Read Plate (TR-FRET) Add_Detection_Reagents->Read_Plate Calculate_cAMP 8. Calculate cAMP Concentration Read_Plate->Calculate_cAMP Generate_Curves 9. Generate Dose-Response Curves Calculate_cAMP->Generate_Curves Determine_Parameters 10. Determine EC50 & Emax Generate_Curves->Determine_Parameters

References

Unveiling the Cardiovascular Profile of Halostachine: In Vivo Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring sympathomimetic amine found in various plant species and is structurally related to endogenous catecholamines like epinephrine. It is increasingly found in dietary supplements marketed for weight loss and athletic performance. As a putative beta-adrenergic agonist, this compound is presumed to exert significant effects on the cardiovascular system. However, a comprehensive understanding of its in vivo cardiovascular pharmacology is currently lacking.

These application notes provide detailed protocols for characterizing the cardiovascular effects of this compound in vivo using a rat model. The methodologies are adapted from established protocols for well-characterized beta-adrenergic agonists, such as isoproterenol, providing a robust framework for investigating the physiological and potential pathological impacts of this compound. The following sections detail experimental designs for assessing acute hemodynamic responses and the potential for inducing cardiac hypertrophy with chronic administration.

Data Presentation: Summarized Quantitative Data

While specific in vivo data for this compound is not yet available in the published literature, the following tables present expected cardiovascular parameters based on the known effects of the non-selective beta-adrenergic agonist, isoproterenol, in rats. These tables serve as a template for presenting data obtained from studies on this compound.

Table 1: Acute Hemodynamic Effects of a Beta-Adrenergic Agonist (Isoproterenol) in Conscious Rats

ParameterControl (Saline)Isoproterenol (10 µg/kg, i.v.)
Mean Arterial Pressure (mmHg) 106 ± 5Decreased
Heart Rate (beats/min) 417 ± 20Increased
Cardiac Output (ml/min/100g) 40.2 ± 1.9Increased
Total Peripheral Resistance (mmHg/(ml/min/100g)) 2.68 ± 0.13Decreased

Data presented as mean ± standard error of the mean (SEM). Data is illustrative and based on typical responses to isoproterenol.

Table 2: Effects of Chronic Beta-Adrenergic Agonist (Isoproterenol) Administration on Cardiac Hypertrophy in Rats

ParameterControl (Saline)Isoproterenol (5 mg/kg/day, s.c. for 14 days)
Heart Weight to Body Weight Ratio (mg/g) ~3.0Increased (~55%)
Left Ventricular Wall Thickness (diastole, mm) BaselineIncreased
Cardiac Fibrosis (% area) MinimalIncreased

Data is illustrative and based on typical responses to isoproterenol.

Experimental Protocols

Protocol 1: Assessment of Acute Cardiovascular Effects of this compound in Anesthetized Rats

Objective: To determine the dose-dependent effects of acute this compound administration on key cardiovascular parameters, including blood pressure, heart rate, and cardiac contractility.

Materials:

  • Male Wistar rats (250-300g)

  • This compound hydrochloride (or other salt form)

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Pressure transducer and data acquisition system

  • ECG recording system

  • Intravenous (i.v.) catheter (e.g., jugular or femoral vein)

  • Arterial catheter (e.g., carotid or femoral artery)

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using a suitable anesthetic agent. Maintain a stable plane of anesthesia throughout the experiment.

    • Place the rat on a heating pad to maintain body temperature at 37°C.

    • Surgically implant a catheter into the carotid or femoral artery for continuous blood pressure monitoring. Connect the catheter to a pressure transducer.

    • Implant a catheter into the jugular or femoral vein for intravenous drug administration.

    • Attach ECG leads to record the electrocardiogram and derive heart rate.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes after surgery and instrumentation. During this period, continuously monitor and record baseline cardiovascular parameters.

  • This compound Administration:

    • Prepare a stock solution of this compound in saline.

    • Administer increasing doses of this compound intravenously in a cumulative or sequential manner (e.g., 0.1, 0.3, 1, 3, 10 µg/kg).

    • Administer a saline vehicle control at the same volume as the highest dose of this compound.

    • Allow sufficient time between doses for the cardiovascular parameters to return to a stable baseline or to reach a new steady state.

  • Data Acquisition and Analysis:

    • Continuously record arterial blood pressure (systolic, diastolic, and mean), heart rate, and ECG throughout the experiment.

    • Calculate the change in each parameter from the pre-dose baseline for each dose of this compound.

    • Construct dose-response curves for the effects of this compound on mean arterial pressure and heart rate.

Protocol 2: Evaluation of Chronic this compound Administration on Cardiac Hypertrophy

Objective: To assess the potential of chronic this compound administration to induce cardiac hypertrophy and associated remodeling.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound

  • Saline solution (0.9% NaCl)

  • Osmotic minipumps or daily subcutaneous (s.c.) injection supplies

  • Echocardiography system with a high-frequency transducer

  • Histology supplies (formalin, paraffin, sectioning equipment, stains such as Hematoxylin & Eosin and Masson's Trichrome)

Procedure:

  • Animal Groups and Treatment:

    • Divide rats into two groups: Control (saline administration) and this compound-treated.

    • For chronic administration, either implant osmotic minipumps for continuous delivery or perform daily subcutaneous injections of this compound for a period of 14 to 28 days. A typical dose for inducing hypertrophy with a beta-agonist like isoproterenol is in the range of 5 mg/kg/day. The dose of this compound should be determined from pilot studies.

  • Echocardiographic Assessment:

    • Perform baseline echocardiography on all rats before the start of treatment.

    • At the end of the treatment period, perform a final echocardiographic assessment.

    • Anesthetize the rats lightly for the procedure.

    • Measure left ventricular internal dimensions at end-diastole and end-systole, and posterior wall and septal thickness.

    • Calculate parameters such as ejection fraction, fractional shortening, and left ventricular mass.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the rats.

    • Excise the heart, blot it dry, and weigh it. Calculate the heart weight to body weight ratio.

    • Fix a portion of the heart in 10% neutral buffered formalin for histological analysis.

    • Embed the fixed tissue in paraffin, section, and stain with Hematoxylin & Eosin (for general morphology and cell size) and Masson's Trichrome (to assess fibrosis).

  • Data Analysis:

    • Compare the changes in echocardiographic parameters, heart weight to body weight ratio, cardiomyocyte size, and the extent of fibrosis between the control and this compound-treated groups.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta_Adrenergic_Receptor β-Adrenergic Receptor This compound->Beta_Adrenergic_Receptor Binds to G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channels->Calcium_Influx Leads to Contraction Increased Heart Rate & Contractility Calcium_Influx->Contraction

Caption: Proposed signaling pathway for this compound's cardiovascular effects.

Experimental_Workflow_Acute Start Start Anesthesia Anesthetize Rat Start->Anesthesia Instrumentation Implant Arterial & Venous Catheters, ECG Anesthesia->Instrumentation Stabilization Stabilize for 30 min Record Baseline Data Instrumentation->Stabilization Dosing Administer Vehicle or Increasing Doses of this compound (i.v.) Stabilization->Dosing Data_Collection Continuously Record BP, HR, ECG Dosing->Data_Collection Data_Collection->Dosing Repeat for each dose Analysis Calculate Changes from Baseline Construct Dose-Response Curves Data_Collection->Analysis End End Analysis->End

Caption: Workflow for assessing acute cardiovascular effects.

Experimental_Workflow_Chronic Start Start Baseline_Echo Baseline Echocardiography Start->Baseline_Echo Grouping Randomize Rats into Control and this compound Groups Baseline_Echo->Grouping Treatment Chronic Administration (14-28 days via minipumps or s.c. injections) Grouping->Treatment Final_Echo Final Echocardiography Treatment->Final_Echo Euthanasia Euthanize and Excise Heart Final_Echo->Euthanasia Measurements Weigh Heart (Calculate HW/BW Ratio) Euthanasia->Measurements Histology Histological Analysis (H&E, Masson's Trichrome) Euthanasia->Histology Analysis Compare Groups: Echo parameters, HW/BW, Cell size, Fibrosis Measurements->Analysis Histology->Analysis End End Analysis->End

Application Notes and Protocols for the Isolation of Halostachine Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine, also known as N-methyl-β-phenylethanolamine, is a naturally occurring protoalkaloid found in various plant species. It is structurally related to other biogenic amines such as phenylethanolamine and ephedrine. While it exists in nature as a single stereoisomer, synthetic preparations typically yield a racemic mixture of (R)- and (S)-Halostachine. The stereochemistry of pharmacologically active compounds is a critical factor in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document provides detailed techniques for the isolation of specific this compound stereoisomers through both chiral separation and enantioselective synthesis, along with an overview of their potential differential effects on adrenergic signaling pathways.

Pharmacological Significance of this compound Stereoisomers

This compound is known to interact with adrenergic receptors, acting as a partial agonist at β2-adrenergic receptors.[1] The differential interaction of stereoisomers with their biological targets is a well-established principle in pharmacology. For instance, the stereoisomers of dobutamine exhibit opposite activities at α- and β-adrenergic receptors. It is therefore crucial to isolate and characterize the individual stereoisomers of this compound to elucidate their specific contributions to the overall pharmacological effect of the racemate. This knowledge is essential for the development of more selective and efficacious therapeutic agents with improved safety profiles.

Adrenergic Receptor Signaling

This compound stereoisomers are expected to exhibit differential binding affinities and functional activities at various adrenergic receptor subtypes. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of catecholamines like epinephrine and norepinephrine. The activation of these receptors triggers intracellular signaling cascades, leading to a range of physiological responses. The diagram below illustrates the general signaling pathway for β-adrenergic receptors, which involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

General β-Adrenergic Receptor Signaling Pathway This compound This compound Stereoisomer bAR β-Adrenergic Receptor This compound->bAR Binds to G_protein Gs Protein bAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates target proteins Chiral HPLC Separation Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Fraction Collection Racemate Racemic this compound Solution Injector Injector Racemate->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Detector UV/Vis or Mass Spectrometer Detector Column->Detector Fraction1 Fraction 1: (R)-Halostachine Detector->Fraction1 Fraction2 Fraction 2: (S)-Halostachine Detector->Fraction2 Enantioselective Synthesis Workflow Start_Material N-methyl-ω-aminoacetophenone (prochiral ketone) Reaction Asymmetric Reduction Start_Material->Reaction Chiral_Catalyst Chiral Catalyst (e.g., (R)- or (S)-CBS reagent) Chiral_Catalyst->Reaction Reducing_Agent Reducing Agent (e.g., Borane) Reducing_Agent->Reaction Workup Reaction Work-up and Purification Reaction->Workup Product Enantiomerically Enriched This compound ((R)- or (S)-isomer) Workup->Product

References

Preclinical Administration of Halostachine: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite its presence in dietary supplements and purported performance-enhancing effects, detailed preclinical pharmacokinetic data regarding various administration routes of halostachine (N-methylphenylethanolamine) remains scarce in publicly available scientific literature. While the vasoactive effects of this compound have been noted, comprehensive studies detailing its absorption, distribution, metabolism, and excretion (ADME) profiles following oral, intravenous, subcutaneous, or intraperitoneal administration in common preclinical models are not readily accessible.[1]

This lack of specific data prevents the creation of detailed, evidence-based application notes and protocols for this compound administration in a research setting. The following sections provide generalized methodologies and considerations for preclinical drug administration, which would be applicable to the study of this compound, should such research be undertaken.

General Principles of Preclinical Drug Administration

In preclinical research, the choice of administration route is critical as it significantly influences the pharmacokinetic and pharmacodynamic profile of a compound.[2] Common routes for initial studies include oral (PO), intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) administration. Each route presents distinct advantages and disadvantages that researchers must consider based on the study's objectives.

Oral Administration (PO)

Oral administration is a common and physiologically relevant route, especially for compounds intended for oral use in humans.

Protocol for Oral Gavage in Rodents:

  • Animal Handling: Gently restrain the rodent, ensuring minimal stress.

  • Gavage Needle Insertion: Carefully insert a ball-tipped gavage needle into the esophagus and advance it into the stomach.

  • Compound Administration: Slowly administer the formulated compound.

  • Observation: Monitor the animal for any signs of distress post-administration.

A generalized workflow for oral administration studies is presented below.

oral_administration_workflow A Compound Formulation C Dose Calculation A->C B Animal Acclimation D Oral Gavage B->D C->D E Blood Sampling (Time Points) D->E F Pharmacokinetic Analysis E->F G Data Interpretation F->G

Fig. 1: General workflow for oral administration.
Intravenous Administration (IV)

Intravenous administration ensures 100% bioavailability and provides a rapid onset of action, making it ideal for determining fundamental pharmacokinetic parameters.

Protocol for Intravenous Injection in Rodents (Tail Vein):

  • Animal Restraint: Place the rodent in a suitable restrainer to immobilize the tail.

  • Vein Dilation: Warm the tail to dilate the lateral tail veins.

  • Needle Insertion: Insert a small-gauge needle into the vein.

  • Compound Injection: Slowly inject the compound.

  • Hemostasis: Apply gentle pressure to the injection site after withdrawing the needle.

Subcutaneous Administration (SC)

Subcutaneous injection allows for slower, more sustained absorption compared to IV administration.

Protocol for Subcutaneous Injection in Rodents:

  • Site Preparation: Shave and disinfect the dorsal skin.

  • Skin Tenting: Lift a fold of skin to create a "tent."

  • Needle Insertion: Insert the needle into the base of the tented skin.

  • Compound Injection: Administer the compound into the subcutaneous space.

  • Observation: Monitor the injection site for any local reactions.

Intraperitoneal Administration (IP)

Intraperitoneal injection is a common route in rodents, offering rapid absorption into the systemic circulation.

Protocol for Intraperitoneal Injection in Rodents:

  • Animal Restraint: Securely restrain the rodent, exposing the abdomen.

  • Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the cecum and bladder.

  • Needle Insertion: Insert the needle at a shallow angle into the peritoneal cavity.

  • Compound Injection: Administer the compound.

  • Withdrawal: Smoothly withdraw the needle.

The relationship between different administration routes and their typical absorption profiles is illustrated below.

administration_routes cluster_absorption Absorption Profile Rapid Rapid Slower Slower IV Intravenous IV->Rapid IP Intraperitoneal IP->Rapid SC Subcutaneous SC->Slower Oral Oral Oral->Slower

Fig. 2: Absorption profiles of administration routes.

Putative Signaling Pathway of this compound

This compound is structurally related to phenylethanolamines and is suggested to act as a sympathomimetic agent. Its mechanism of action is thought to involve the activation of adrenergic receptors, leading to downstream cellular responses.

signaling_pathway This compound This compound AdrenergicReceptor Adrenergic Receptor (e.g., β2) This compound->AdrenergicReceptor GProtein G-protein AdrenergicReceptor->GProtein AdenylateCyclase Adenylate Cyclase GProtein->AdenylateCyclase cAMP cAMP AdenylateCyclase->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response (e.g., increased heart rate, lipolysis) PKA->CellularResponse

Fig. 3: Putative signaling pathway of this compound.

Conclusion

The development of detailed application notes and protocols for the preclinical administration of this compound is contingent upon the availability of foundational pharmacokinetic and pharmacodynamic studies. While general methodologies for various administration routes in animal models are well-established, specific data for this compound is currently lacking in the public domain. Future research is necessary to elucidate the ADME properties of this compound, which will be crucial for its further development and for ensuring the safety and efficacy of products containing this compound.

References

Application Notes and Protocols for Assessing Halostachine's Metabolic Stability In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the metabolic stability of Halostachine using common in vitro models: liver microsomes, liver S9 fractions, and hepatocytes. Understanding the metabolic fate of a compound like this compound is a critical step in early drug discovery and development, providing insights into its potential in vivo clearance, bioavailability, and the formation of active or toxic metabolites.

Introduction to In Vitro Metabolic Stability Assays

In vitro metabolic stability assays are fundamental tools in drug metabolism and pharmacokinetics (DMPK) studies.[1][2] They help to predict the in vivo hepatic clearance of a compound by measuring its rate of disappearance when incubated with liver-derived enzyme systems.[1][2] The primary systems used are:

  • Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes.[3][4] They are a rich source of Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs.[3][4][5] Microsomal stability assays are excellent for assessing the contribution of CYP-mediated metabolism to a compound's clearance.[1]

  • Liver S9 Fraction: This is the supernatant fraction obtained after centrifuging a liver homogenate at 9000g. It contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.[3] This makes the S9 fraction suitable for studying a broader range of metabolic pathways, including both oxidation and conjugation reactions.[6][7]

  • Hepatocytes: These are intact liver cells that contain the full complement of metabolic enzymes and cofactors, closely mimicking the in vivo environment of the liver.[1][8] Hepatocytes are considered the "gold standard" for in vitro metabolism studies as they can perform both Phase I and Phase II metabolism and provide a more comprehensive picture of a compound's metabolic fate.[8][9]

The key parameters derived from these assays are the half-life (t1/2) , which is the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint) , which represents the inherent ability of the liver to metabolize a compound.[2]

Data Presentation: Metabolic Stability of this compound (Hypothetical Data)

As no specific public data on the in vitro metabolic stability of this compound was found, the following tables present a hypothetical but realistic data summary for illustrative purposes. These tables are structured to allow for easy comparison of results across different in vitro systems.

Table 1: Metabolic Stability of this compound in Liver Microsomes

SpeciesProtein Conc. (mg/mL)t1/2 (min)CLint (µL/min/mg protein)
Human0.545.215.3
Rat0.528.924.0
Mouse0.518.537.5
Dog0.555.112.6
Monkey0.540.817.0

Table 2: Metabolic Stability of this compound in Liver S9 Fraction

SpeciesProtein Conc. (mg/mL)t1/2 (min)CLint (µL/min/mg protein)
Human1.038.618.0
Rat1.022.430.9
Mouse1.015.145.9

Table 3: Metabolic Stability of this compound in Hepatocytes

SpeciesCell Density (cells/mL)t1/2 (min)CLint (µL/min/106 cells)
Human1 x 10635.719.4
Rat1 x 10620.134.5

Experimental Protocols

The following are detailed protocols for conducting metabolic stability assays for this compound.

Protocol 1: this compound Metabolic Stability in Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of this compound using liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • This compound

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution (20 mM)[3][4]

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction

  • 96-well plates

  • Incubator with shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[10]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of this compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).[10]

    • Thaw the liver microsomes on ice.[10] Prepare a microsomal stock solution (e.g., 20 mg/mL) and then dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[10]

  • Incubation:

    • In a 96-well plate, pre-warm the this compound working solution and the diluted microsomes at 37°C for 5-10 minutes.[4]

    • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH stock solution.[3][4]

    • Incubate the plate at 37°C with gentle shaking.[4]

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile with an internal standard.[11]

    • The "0" time point sample is prepared by adding the quenching solution before adding the NADPH solution.[4]

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated protein.[4]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of this compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

Protocol 2: this compound Metabolic Stability in Liver S9 Fraction

Objective: To evaluate the combined Phase I and Phase II metabolic stability of this compound.

Materials:

  • Pooled liver S9 fraction (human, rat, etc.)[12]

  • This compound

  • Phosphate buffer (100 mM, pH 7.4)

  • Cofactors:

    • For Phase I: NADPH regenerating system or NADPH[6]

    • For Phase II: Uridine 5'-diphospho-glucuronic acid (UDPGA) for glucuronidation[6]

  • Acetonitrile (or other suitable organic solvent) with an internal standard

  • 96-well plates

  • Incubator with shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare this compound stock and working solutions as described in Protocol 1.

    • Thaw the S9 fraction on ice and dilute to a working concentration (e.g., 1-2 mg/mL) in cold phosphate buffer.[7]

  • Incubation:

    • Pre-warm the this compound working solution and the diluted S9 fraction at 37°C.

    • Initiate the reaction by adding the cofactors (NADPH and UDPGA).[7]

    • Incubate at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • Collect samples at specified time points (e.g., 0, 15, 30, 60 minutes) and terminate the reaction with cold acetonitrile containing an internal standard.[7]

  • Sample Processing and Analysis:

    • Process the samples by centrifugation as described in Protocol 1.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

  • Data Analysis:

    • Calculate t1/2 and CLint as described in Protocol 1, normalizing the clearance to the S9 protein concentration.

Protocol 3: this compound Metabolic Stability in Cryopreserved Hepatocytes

Objective: To determine the metabolic stability of this compound in a more physiologically relevant in vitro system.

Materials:

  • Cryopreserved plateable hepatocytes (human, rat, etc.)

  • Hepatocyte recovery and plating media[8]

  • Hepatocyte maintenance/incubation medium[9]

  • Collagen-coated culture plates (e.g., 24- or 48-well)

  • This compound

  • Acetonitrile with internal standard

  • Humidified incubator (37°C, 5% CO2)[13]

  • Orbital shaker for plates[14]

  • LC-MS/MS system

Procedure:

  • Thawing and Plating Hepatocytes:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed recovery medium and centrifuge to remove cryoprotectant.[8]

    • Resuspend the cell pellet in plating medium and determine cell viability and density.

    • Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 106 viable cells/mL) and allow them to attach for several hours in a humidified incubator.[9][14]

  • Incubation:

    • After cell attachment, replace the plating medium with pre-warmed incubation medium containing the desired concentration of this compound (e.g., 1 µM).

    • Place the plates on an orbital shaker in the incubator to ensure gentle mixing.[14]

  • Time Points and Sample Collection:

    • At each time point (e.g., 0, 30, 60, 120, 240 minutes), collect an aliquot of the cell suspension/medium mixture.[9]

    • Immediately quench the metabolic activity by adding the sample to cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet cell debris and precipitated protein.

    • Analyze the supernatant using LC-MS/MS to measure the concentration of this compound.

  • Data Analysis:

    • Calculate t1/2 and CLint as described in Protocol 1, normalizing the intrinsic clearance to the number of cells (e.g., µL/min/106 cells).

Visualizations

Experimental Workflow for Microsomal Stability Assay

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Processing prep_m Thaw Microsomes pre_inc Pre-warm Microsomes & this compound (37°C) prep_m->pre_inc prep_h Prepare this compound Solution prep_h->pre_inc prep_c Prepare Cofactor (NADPH) start_rxn Initiate Reaction with NADPH prep_c->start_rxn pre_inc->start_rxn incubate Incubate at 37°C start_rxn->incubate time_points Collect Samples at Time Points incubate->time_points quench Quench with Acetonitrile time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc Calculate t1/2 and CLint lcms->calc

Caption: Workflow for this compound metabolic stability assay in liver microsomes.

General Metabolic Pathways of Xenobiotics

cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) This compound This compound (Lipophilic) Oxidation Oxidation This compound->Oxidation catalyzed by Reduction Reduction This compound->Reduction catalyzed by Hydrolysis Hydrolysis This compound->Hydrolysis catalyzed by Glucuronidation Glucuronidation This compound->Glucuronidation Direct Conjugation Sulfation Sulfation This compound->Sulfation Direct Conjugation Glutathione Glutathione Conjugation This compound->Glutathione Direct Conjugation P450 CYP450 Enzymes Oxidation->P450 Metabolites_P1 Phase I Metabolites (More Polar) Oxidation->Metabolites_P1 Reduction->P450 Reduction->Metabolites_P1 Hydrolysis->P450 Hydrolysis->Metabolites_P1 Metabolites_P2 Phase II Metabolites (Water-Soluble) Glucuronidation->Metabolites_P2 Sulfation->Metabolites_P2 Glutathione->Metabolites_P2 Metabolites_P1->Glucuronidation Metabolites_P1->Sulfation Metabolites_P1->Glutathione Excretion Excretion Metabolites_P1->Excretion Metabolites_P2->Excretion

Caption: General overview of Phase I and Phase II metabolic pathways for xenobiotics.

Logical Flow for Selecting an In Vitro Model

start Start: Assess Metabolic Stability of this compound q_phase1 Primary Interest: Phase I (CYP-mediated) Metabolism? start->q_phase1 q_phase2 Need to Assess Phase II (Conjugation) Metabolism? q_phase1->q_phase2  No microsomes Use Liver Microsomes q_phase1->microsomes  Yes q_full Require Full Metabolic Profile (including transporters)? q_phase2->q_full  No s9 Use Liver S9 Fraction q_phase2->s9  Yes hepatocytes Use Hepatocytes q_full->hepatocytes  Yes end End: Obtain Metabolic Parameters microsomes->end s9->end hepatocytes->end

Caption: Decision tree for selecting the appropriate in vitro metabolic stability model.

References

Application Notes and Protocols for the Pharmacological Characterization of Halostachine using Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid found in various plants, including Halostachys caspica.[1] Structurally similar to sympathomimetic amines such as synephrine and epinephrine, this compound is gaining interest within the research and pharmaceutical communities for its potential pharmacological effects. Preliminary studies suggest that this compound acts on adrenergic receptors, functioning as a partial agonist at several subtypes.[2] Its characterization is crucial for understanding its mechanism of action, potential therapeutic applications, and safety profile.

This document provides detailed application notes and protocols for the pharmacological characterization of this compound using in vitro radioligand receptor binding assays. These assays are the gold standard for determining the binding affinity of a compound for a specific receptor, a critical first step in drug discovery and development. The protocols outlined below will enable researchers to determine the binding affinity (Ki) of this compound for a panel of human adrenergic receptor subtypes.

Data Presentation

The following table summarizes key pharmacological parameters for this compound and the structurally related compound, synephrine, at various human adrenergic receptor subtypes. This data provides a comparative overview of their binding affinities and functional potencies.

CompoundReceptor SubtypeParameterValueReference
This compoundα1A-adrenergicEC508.7 µM[2]
Emax59%[2]
α1B-adrenergicEC501.1 µM
Emax77%
α1D-adrenergicEC502.1 µM
Emax82%
p-Synephrineα1A-adrenergicpKi4.11[3]
Ki 77.6 µM Calculated
α2A-adrenergicpKi4.44[3]
Ki 36.3 µM Calculated
α2C-adrenergicpKi4.61[3]
Ki 24.5 µM Calculated

Note: Ki values for p-Synephrine were calculated from the reported pKi values (Ki = 10^(-pKi)). Data for this compound binding affinity (Ki) is not currently available in the public domain and represents a key area for future research.

Experimental Protocols

This section provides detailed protocols for performing competitive radioligand binding assays to determine the affinity of this compound for various adrenergic receptor subtypes.

Materials and Reagents
  • This compound hydrochloride: (Purity ≥98%)

  • Adrenergic Receptor Membranes: Commercially available membrane preparations from cells stably expressing the human adrenergic receptor subtypes of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

  • Radioligands:

    • For α1-adrenergic receptors (α1A, α1B, α1D): [³H]-Prazosin

    • For α2-adrenergic receptors (α2A, α2B, α2C): [³H]-Rauwolscine or [³H]-MK-912

    • For β-adrenergic receptors (β1, β2): [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP) or [³H]-CGP-12177

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity antagonist for the respective receptor (e.g., phentolamine for α-receptors, propranolol for β-receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents (this compound dilutions, Radioligand, Membranes) prep_plates Prepare 96-well Plates (Total, Non-specific, and Competition Binding wells) add_reagents Add Reagents to Wells prep_plates->add_reagents incubate Incubate at Room Temperature add_reagents->incubate filtration Rapid Filtration (using Cell Harvester and Glass Fiber Filters) incubate->filtration washing Wash Filters (to remove unbound radioligand) filtration->washing add_scintillant Add Scintillation Cocktail washing->add_scintillant counting Scintillation Counting (Measure radioactivity) add_scintillant->counting data_analysis Data Analysis (Calculate IC50 and Ki values) counting->data_analysis G This compound This compound (Agonist) Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response G This compound This compound (Agonist) Beta_AR β-Adrenergic Receptor This compound->Beta_AR Gs Gs Protein Beta_AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Increased Heart Rate) PKA->Cellular_Response

References

Troubleshooting & Optimization

Improving Halostachine solubility in aqueous buffers for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Improving Halostachine Solubility

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with dissolving this compound in aqueous buffers for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid compound.[1][2] It is structurally related to ephedrine and synephrine and acts as a beta-adrenergic agonist, making it a compound of interest in various pharmacological studies.[3] Like many amine-containing compounds, its solubility in neutral aqueous solutions, such as standard cell culture media or phosphate-buffered saline (PBS), can be limited. This poor solubility can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the key physicochemical properties of this compound?

Understanding the basic properties of this compound is crucial for troubleshooting solubility issues.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₃NO [2][4][5]
Molecular Weight 151.21 g/mol [2][4][6]
Appearance Colorless solid [1][2]

| pKa | 9.29 (for the hydrochloride salt) |[1] |

The pKa value is particularly important. As a weak base, this compound's amino group is protonated and thus more soluble at a pH significantly below its pKa.[1][7] In buffers with a pH near or above 9.29, it will be less charged and therefore less soluble in water.

Q3: My this compound is precipitating in my neutral pH buffer. What are the initial troubleshooting steps?

If you observe cloudiness or visible precipitate after adding this compound to your buffer, follow this initial workflow to diagnose the issue.

G cluster_0 Initial Troubleshooting Workflow start Precipitate Observed in Buffer step1 Visually Confirm (Cloudiness, particles) start->step1 step2 Verify Stock Solution Is the stock clear before dilution? step1->step2 step3 Check Final Concentration Is it above the expected solubility limit? step2->step3 step4 Measure Buffer pH Is it neutral or basic? step3->step4 end Proceed to Solubility Enhancement Methods step4->end

A simple workflow for initial troubleshooting of this compound precipitation.

Troubleshooting Guides & Experimental Protocols

If initial troubleshooting suggests a fundamental solubility problem, the following methods can be employed.

Guide 1: Solubility Enhancement via pH Adjustment

Problem: this compound has low solubility in neutral buffers like PBS (pH 7.4) because it is not fully protonated.

Solution: Prepare a concentrated stock solution in an acidic buffer or acidified water and then dilute it into your final assay buffer. The acidic environment ensures the amine group is protonated, significantly increasing aqueous solubility.[7][8]

Experimental Protocol: Preparing an Acidified this compound Stock Solution

  • Target: Create a 10 mM this compound stock solution.

  • Weighing: Accurately weigh out 1.51 mg of this compound (MW: 151.21 g/mol ).

  • Initial Dissolution: Add the this compound powder to 800 µL of sterile, nuclease-free water. The solution may appear cloudy.

  • Acidification: While vortexing, add 1 M HCl dropwise (typically 1-5 µL) until the solution becomes completely clear. This indicates that the this compound has dissolved.

  • pH Check (Optional): Use a calibrated micro-pH probe to ensure the pH is between 3 and 4.

  • Final Volume: Adjust the final volume to 1.0 mL with sterile water.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Application: When preparing your working solution, ensure that the final dilution in your assay buffer does not significantly alter the buffer's pH. A 1:1000 dilution of a pH 3 stock into a pH 7.4 buffer will have a negligible effect on the final pH.

Guide 2: Utilizing Co-solvents for Improved Solubility

Problem: Adjusting pH is not suitable for your experiment (e.g., it may affect cell viability or protein function).

Solution: Use a water-miscible organic co-solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution.[7][8]

Experimental Protocol: Preparing a this compound Stock in DMSO

  • Target: Create a 100 mM this compound stock solution in 100% DMSO.

  • Weighing: Accurately weigh out 15.12 mg of this compound.

  • Dissolution: Add the powder directly to 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Mixing: Vortex or sonicate briefly until the this compound is fully dissolved, resulting in a clear solution.

  • Storage: Store the DMSO stock at -20°C in small, tightly sealed aliquots to prevent water absorption.

  • Application: When diluting into your aqueous assay buffer, ensure the final concentration of DMSO is low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Table 2: Comparison of Solubility Enhancement Methods

Method Pros Cons Recommended Use Case
pH Adjustment Simple, cost-effective, avoids organic solvents. Not suitable for pH-sensitive assays; risk of pH shock to cells if not diluted properly. Biochemical assays, receptor binding studies where final pH is controlled.
Co-solvents (DMSO) Achieves high stock concentrations; widely used in cell-based assays. Can cause cytotoxicity or off-target effects at higher concentrations; may affect protein conformation. Cell-based assays, high-throughput screening (with appropriate vehicle controls).

| Cyclodextrins | Can increase solubility and stability; may reduce co-solvent related cytotoxicity.[9][10] | More complex preparation; may alter drug availability to its target. | When pH and co-solvents are incompatible with the experimental system. |

Guide 3: Advanced Method - Cyclodextrin Complexation

Problem: Both pH adjustment and co-solvents are interfering with your experimental results.

Solution: Use cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that is more water-soluble.[9][12]

Experimental Protocol: Preparing a this compound-Cyclodextrin Complex

  • Target: Prepare a 10 mM this compound solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). This may require gentle warming to fully dissolve.

  • Addition of this compound: Add 15.12 mg of this compound to 1.0 mL of the pre-warmed HP-β-CD solution.

  • Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: It is highly recommended to determine the actual concentration of solubilized this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Storage: Store the complex solution at 4°C for short-term use or -20°C for long-term storage.

Visualizing Key Concepts

This compound's Mechanism of Action

This compound primarily acts as a partial agonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][13] Understanding this pathway is critical for designing functional assays.

G cluster_pathway Simplified Beta-Adrenergic Signaling hal This compound receptor Beta-Adrenergic Receptor (GPCR) hal->receptor Binds g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Lipolysis) pka->response Phosphorylates Downstream Targets

Simplified signaling pathway of this compound via a beta-adrenergic receptor.

References

Addressing Halostachine stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing stability issues related to Halostachine during long-term storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you maintain the integrity of your this compound samples.

Troubleshooting Guides

Problem: Unexpected or Inconsistent Experimental Results

Inconsistent results in bioassays or analytical measurements may stem from the degradation of this compound. The following table summarizes potential degradation pathways based on studies of structurally similar phenylethanolamines and general principles of chemical stability.

Table 1: Summary of Potential this compound Degradation Under Various Stress Conditions

Stress ConditionPotential Degradation PathwayExpected ObservationsRecommended Mitigation
Acid Hydrolysis Cleavage of the ether linkage (if applicable in derivatives) or other acid-labile groups. Protonation of the amine can increase solubility but may catalyze degradation at elevated temperatures.Decrease in parent compound concentration, appearance of new peaks in HPLC analysis.Maintain pH of solutions near neutral if possible. If acidic conditions are required, use freshly prepared solutions and store at low temperatures (2-8 °C) for short periods.
Alkaline Hydrolysis Base-catalyzed degradation, potentially involving the β-hydroxy group.Discoloration of the solution, decrease in parent compound concentration.Avoid highly alkaline conditions (pH > 9). Use buffered solutions to maintain a stable pH.
Oxidation Oxidation of the secondary amine and/or the aromatic ring, potentially accelerated by light, temperature, and the presence of metal ions. The benzylic hydroxyl group is also susceptible to oxidation.Formation of colored degradation products, appearance of new peaks in chromatographic analysis.Store solutions and solid material protected from light in well-sealed containers. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen.
Thermal Degradation Decomposition at elevated temperatures. The specific degradation pathway is not well-documented for this compound.Discoloration (yellowing or browning) of the solid material or solution, decrease in purity.Store this compound at controlled room temperature or refrigerated, away from direct heat sources. Avoid repeated freeze-thaw cycles for solutions.
Photodegradation Degradation upon exposure to UV or visible light, which can catalyze oxidative processes.Change in appearance, loss of potency.Store in amber vials or protect from light with aluminum foil. Conduct experiments under controlled lighting conditions.
Problem: Physical Changes in the Stored this compound Sample

Q: My solid this compound has changed color/become clumpy. What should I do?

A: Discoloration or changes in the physical state of solid this compound suggest potential degradation. It is recommended to re-test the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. To prevent this, ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place. Consider storage in a desiccator to minimize moisture exposure.

Q: My this compound solution has become cloudy or changed color. Is it still usable?

A: Cloudiness or color change in a this compound solution is a strong indicator of degradation or contamination. It is not recommended to use such solutions for experiments. Prepare fresh solutions using a high-purity solvent and store them appropriately (see Table 1).

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: While specific long-term stability data for this compound is not extensively published, based on its structure as a phenylethanolamine alkaloid, the following conditions are recommended:

  • Temperature: Controlled room temperature (20-25°C) or refrigerated (2-8°C) for enhanced stability.

  • Light: Protected from light in an amber, tightly sealed container.

  • Atmosphere: A dry, inert atmosphere is preferable. Consider storing under nitrogen or argon, especially for primary reference standards.

  • Container: Use a well-sealed, non-reactive container such as amber glass vials with PTFE-lined caps.

Q2: How should I prepare and store this compound solutions for routine experiments?

A2: For optimal stability of this compound solutions:

  • Solvent: Use high-purity, degassed solvents. The choice of solvent will depend on the experimental requirements.

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution is required, prepare a concentrated stock in a suitable solvent (e.g., methanol or DMSO), and dilute to the final concentration immediately before use.

  • Storage: Store stock solutions in tightly sealed amber vials at -20°C or -80°C. Minimize freeze-thaw cycles. For aqueous solutions, consider sterile filtration and storage at 2-8°C for short periods. The pH of aqueous solutions should be maintained close to neutral if the experimental design allows.

Q3: How can I check the stability of my this compound sample?

A3: A stability-indicating analytical method is required to assess the purity of your this compound sample and to detect any degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a common and effective technique. The method should be validated to ensure it can separate this compound from its potential degradation products.

Experimental Protocols

Protocol 1: General Purpose Stability-Indicating RP-HPLC Method Development

This protocol outlines a general approach for developing a stability-indicating HPLC method for this compound, based on common practices for similar compounds.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.

    • Solvent B: Acetonitrile or Methanol.

  • Elution: Begin with a gradient elution, for example, 5% B to 95% B over 20 minutes, to separate the parent peak from any potential degradation products.

  • Detection: Use a UV detector set at a wavelength where this compound has significant absorbance (e.g., around 210 nm or 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Forced Degradation Study: To validate the stability-indicating nature of the method, perform a forced degradation study. Expose this compound solutions to the stress conditions outlined in Table 1 (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) for a defined period. Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak.

Visualizations

Diagram 1: General Workflow for Investigating this compound Stability

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Analytical Verification cluster_3 Decision and Action A Inconsistent Experimental Results or Physical Change in Sample B Review Storage Conditions (Temp, Light, Humidity) A->B C Visual Inspection (Color, Clarity, Form) A->C D Perform Purity Analysis (e.g., Stability-Indicating HPLC) B->D C->D E Purity Acceptable? D->E F Continue with Experiments E->F Yes G Discard Sample and Procure New Stock E->G No H Optimize Storage Conditions and Handling Procedures G->H G cluster_stress Stress Factors cluster_products Potential Degradation Products This compound This compound (β-Hydroxy Phenethylamine structure) Oxidation Oxidation (O2, Light, Metal Ions) This compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Thermal Thermal Stress This compound->Thermal Oxidized_Products Oxidized Amine/Ring Dehydrogenated Products Oxidation->Oxidized_Products Hydrolyzed_Products Cleavage Products (if applicable) Hydrolysis->Hydrolyzed_Products Thermal_Degradants Various Decomposition Products Thermal->Thermal_Degradants

Troubleshooting low yield in synthetic Halostachine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthetic production of Halostachine (N-methylphenylethanolamine).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in the "Classical" Synthesis of this compound

Question: We are following the classical synthesis route for this compound starting from acetophenone, but our overall yield is significantly lower than expected. What are the common pitfalls in this multi-step synthesis?

Answer: The classical synthesis of this compound involves several critical steps, and low yield can be attributed to issues at any stage. Here is a breakdown of potential problems and their solutions:

  • Step 1: Bromination of Acetophenone

    • Problem: Incomplete bromination or formation of di-brominated byproducts.

    • Troubleshooting:

      • Control Stoichiometry: Use of excess bromine can lead to di-bromination. Carefully control the molar ratio of bromine to acetophenone.

      • Reaction Temperature: Maintain a low and consistent reaction temperature to minimize side reactions.

      • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material without the significant formation of byproducts.

  • Step 2: Reaction of α-bromoacetophenone with N-methylbenzylamine

    • Problem: Incomplete reaction or formation of side products due to the basicity of the amine.

    • Troubleshooting:

      • Solvent Choice: Use a polar aprotic solvent to facilitate the nucleophilic substitution.

      • Temperature Control: Exothermic reactions can lead to side products. Maintain the recommended reaction temperature.

  • Step 3: Reduction of the Amino-Ketone

    • Problem: Incomplete reduction or formation of undesired byproducts. The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is commonly used, but it is a strong and non-selective reducing agent.[1][2]

    • Troubleshooting:

      • Choice of Reducing Agent: While LiAlH₄ is effective, sodium borohydride (NaBH₄) can be a milder alternative, potentially reducing the formation of byproducts. However, NaBH₄ may not be strong enough to reduce the ketone.[3] A combination of NaBH₄ with an additive like iodine (I₂) has been shown to be effective for reducing amino acids to amino alcohols and could be explored.[3]

      • Reaction Conditions: Ensure anhydrous conditions when using LiAlH₄, as it reacts violently with water. The reaction should be performed at a low temperature (e.g., 0 °C) and the LiAlH₄ added portion-wise.

      • Work-up: A careful aqueous work-up is necessary to quench the excess reducing agent and hydrolyze the aluminum salts.

  • Step 4: Catalytic Hydrogenation for N-debenzylation

    • Problem: Incomplete removal of the N-benzyl group or catalyst poisoning. Amines can coordinate to the palladium catalyst, reducing its activity.[4][5]

    • Troubleshooting:

      • Catalyst Choice and Loading: Use a high-quality Palladium on carbon (Pd/C) catalyst. The catalyst loading may need to be optimized.

      • Hydrogen Pressure: Ensure adequate hydrogen pressure as per the protocol.

      • Additives: The addition of an acid, such as hydrochloric acid or acetic acid, can prevent catalyst poisoning by forming the amine salt.[5] Alternatively, using a mixed catalyst system, such as Pd/C with niobic acid-on-carbon, has been shown to facilitate N-debenzylation.[4][5]

      • Alternative Hydrogen Donor: Catalytic transfer hydrogenation using ammonium formate as the hydrogen donor can be an effective and milder alternative to high-pressure hydrogenation.[6]

Issue 2: Low Yield in the Friedel-Crafts Acylation Route

Question: We are attempting to synthesize this compound via the Friedel-Crafts acylation of benzene with N-(trifluoroacetyl)glycyl chloride, but the yield of the initial acylation product is poor. What could be the issue?

Answer: Friedel-Crafts acylation is sensitive to several factors that can impact the yield. Here are some common problems and solutions:

  • Problem: Deactivation of the catalyst or low reactivity of the aromatic substrate.

    • Troubleshooting:

      • Catalyst Stoichiometry: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) because both the acyl chloride and the resulting ketone product can form complexes with it.[7]

      • Substrate Purity: Ensure the benzene and N-(trifluoroacetyl)glycyl chloride are pure and anhydrous. Water can deactivate the Lewis acid catalyst.

      • Reaction Conditions: The reaction should be carried out under strictly anhydrous conditions. The temperature should be carefully controlled, as higher temperatures can lead to side reactions.

  • Problem: Formation of byproducts.

    • Troubleshooting:

      • Aryl amines are not suitable for this reaction as they form unreactive complexes with the Lewis acid catalyst.[8] While not directly applicable to the starting materials in this specific route, it is an important consideration in Friedel-Crafts chemistry.

      • Polyacylation is generally not an issue in Friedel-Crafts acylation because the resulting ketone is deactivating towards further substitution.[9]

Issue 3: Difficulty in Purifying the Final this compound Product

Question: We seem to have a reasonable crude yield, but we are losing a significant amount of product during purification. How can we improve the purification of this compound?

Answer: Effective purification is crucial for obtaining a high yield of pure this compound. Here are some strategies:

  • Problem: Co-elution of impurities during column chromatography.

    • Troubleshooting:

      • Orthogonal Chromatography: If impurities are co-eluting with your product, consider using a different chromatographic technique (orthogonal chromatography). For example, if you are using normal-phase chromatography, try reversed-phase chromatography, or vice-versa. A change in the stationary phase or the solvent system can significantly alter the selectivity of the separation.[10]

      • Solvent System Optimization: Systematically screen different solvent systems to find one that provides the best resolution between this compound and the impurities.

      • Gradient Optimization: If using gradient elution, optimizing the gradient profile can improve separation.

  • Problem: Product loss during extraction and work-up.

    • Troubleshooting:

      • pH Adjustment: this compound is a basic compound. Ensure the pH of the aqueous layer is appropriately adjusted during extractions to keep the product in the desired phase (either as the free base in the organic layer or as the salt in the aqueous layer).

      • Emulsion Formation: If emulsions form during extraction, they can be broken by adding brine or by centrifugation.

  • Problem: Crystallization issues.

    • Troubleshooting:

      • Solvent Screening: If attempting to purify by crystallization, screen a variety of solvents and solvent mixtures to find conditions that yield high-purity crystals with good recovery.

      • Seeding: If crystallization is slow or does not occur, adding a seed crystal of pure this compound can induce crystallization.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis

Symptom Potential Cause Recommended Action
Low yield in bromination step Incomplete reaction or polybromination.Monitor reaction by TLC, control bromine stoichiometry, maintain low temperature.
Low yield in amino-ketone formation Incomplete substitution.Optimize solvent and temperature.
Low yield in reduction step Incomplete reduction or side reactions.Use a suitable reducing agent (e.g., LiAlH₄ with care, or explore NaBH₄/I₂). Ensure anhydrous conditions for LiAlH₄.[1][2][3]
Low yield in debenzylation step Catalyst poisoning or incomplete reaction.Use fresh Pd/C catalyst, consider adding an acid, or use a mixed catalyst system. Explore catalytic transfer hydrogenation.[4][5][6]
Low yield after Friedel-Crafts acylation Catalyst deactivation.Use stoichiometric amounts of a high-purity Lewis acid under anhydrous conditions.[7]
Significant product loss during purification Poor separation or suboptimal work-up.Optimize chromatography conditions (consider orthogonal methods), carefully control pH during extractions.[10]

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an α-Amino Ketone
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the α-amino ketone in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF to the dropping funnel and add it dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino alcohol.

Protocol 2: General Procedure for N-Debenzylation via Catalytic Hydrogenation
  • Preparation: Dissolve the N-benzylated amino alcohol in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of the substrate).

  • Acidification (Optional): If catalyst poisoning is a concern, add a stoichiometric amount of hydrochloric acid or acetic acid.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. If an acid was added, a subsequent basic work-up will be required to obtain the free amine.

Visualizations

Halostachine_Synthesis_Classical Acetophenone Acetophenone Bromoacetophenone α-Bromoacetophenone Acetophenone->Bromoacetophenone Bromination AminoKetone Amino-Ketone Intermediate Bromoacetophenone->AminoKetone Reaction with N-methylbenzylamine Protectedthis compound N-Benzyl this compound AminoKetone->Protectedthis compound Reduction This compound This compound Protectedthis compound->this compound N-Debenzylation

Caption: Classical synthetic pathway for this compound.

Troubleshooting_Low_Yield Start Low this compound Yield CheckPurity Check Starting Material Purity Start->CheckPurity ReactionConditions Review Reaction Conditions Start->ReactionConditions Purification Optimize Purification Start->Purification SideReactions Analyze for Side Reactions Start->SideReactions IncompleteReaction Incomplete Reaction? ReactionConditions->IncompleteReaction LossDuringWorkup Loss During Work-up? Purification->LossDuringWorkup Coelution Co-elution of Impurities? Purification->Coelution Byproducts Byproducts Formed? SideReactions->Byproducts AdjustStoichiometry Adjust Stoichiometry IncompleteReaction->AdjustStoichiometry OptimizeTempTime Optimize Temp/ Time IncompleteReaction->OptimizeTempTime Byproducts->OptimizeTempTime ChangeSolventCatalyst Change Solvent/ Catalyst Byproducts->ChangeSolventCatalyst ModifyWorkup Modify Work-up (e.g., pH) LossDuringWorkup->ModifyWorkup OrthogonalChromatography Use Orthogonal Chromatography Coelution->OrthogonalChromatography

Caption: Logical workflow for troubleshooting low yield.

References

Optimization of Halostachine extraction protocols from botanical sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing halostachine extraction from botanical sources. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and reproducible extraction processes.

Frequently Asked Questions (FAQs)

1. What are the primary botanical sources of this compound?

This compound (N-methylphenylethanolamine) is a naturally occurring alkaloid found in several plant species. The primary and original source from which it was first isolated is Halostachys caspica (also known as Halostachys belangeriana), a plant belonging to the Amaranthaceae family. Other notable botanical sources include:

  • Anabasis aphylla

  • Various Ephedra species

  • Perennial ryegrass (Lolium perenne)

  • Tall fescue (Festuca arundinacea)

2. What are the common methods for extracting this compound from plant material?

As an alkaloid, this compound can be extracted using a variety of standard techniques employed for natural products. These include:

  • Maceration: This simple method involves soaking the plant material in an appropriate solvent over a period of time.

  • Soxhlet Extraction: A more efficient method than maceration, this technique uses a continuous reflux of a solvent to extract the target compound.

  • Ultrasound-Assisted Extraction (UAE): This modern technique utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency, often with reduced extraction times.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, which can significantly accelerate the extraction process.[1]

3. Which solvents are most effective for this compound extraction?

The choice of solvent is critical and depends on the extraction method and the desired purity of the final product. This compound is an alkaloid, and its solubility is influenced by the polarity of the solvent. Generally, polar solvents are used for the extraction of alkaloids. Commonly used solvents include:

  • Ethanol: A widely used solvent due to its effectiveness in extracting a broad range of alkaloids and its relatively low toxicity.

  • Chloroform and Dichloromethane: These non-polar solvents are often used in the final stages of acid-base extraction to isolate the free base form of the alkaloid.[3][4]

  • Acidified Water: Used in the initial step of acid-base extraction to convert the alkaloid into its more water-soluble salt form.[5]

4. How can I improve the purity of my this compound extract?

An acid-base extraction is a highly effective method for selectively isolating alkaloids like this compound from a crude plant extract. This technique leverages the basic nature of alkaloids. By adjusting the pH of the extraction medium, this compound can be partitioned between aqueous and organic phases, separating it from neutral and acidic impurities.

5. How is this compound quantified in an extract?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for the quantification of this compound in plant extracts.[6][7] A validated HPLC method with a suitable standard is essential for accurate determination of the concentration and yield of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Incomplete cell lysis: The solvent may not be effectively penetrating the plant material. 2. Inappropriate solvent: The solvent may not have the optimal polarity for this compound. 3. Suboptimal extraction parameters: Time, temperature, or solvent-to-solid ratio may not be ideal. 4. Degradation of this compound: The extraction conditions (e.g., high temperature) may be causing the compound to degrade. 5. Incorrect pH during acid-base extraction: The pH may not be optimal for partitioning.1. Improve sample preparation: Ensure the plant material is finely ground to increase the surface area. 2. Solvent screening: Experiment with different solvents (e.g., ethanol, methanol) and solvent mixtures. 3. Optimize parameters: Systematically vary the extraction time, temperature, and solvent-to-solid ratio. Consider using modern techniques like UAE or MAE. 4. Use milder conditions: If degradation is suspected, reduce the extraction temperature and time. 5. Monitor and adjust pH: Use a pH meter to ensure the pH is in the correct range for each step of the acid-base extraction. The pKa of this compound is 9.29.[8] For the initial acidic extraction, a pH of 2-3 is recommended. For the final extraction of the free base, a pH of 10-11 should be used.
Extract is highly colored/impure 1. Co-extraction of pigments and other non-target compounds: This is common with crude solvent extractions. 2. Presence of fats and oils: Especially when extracting from seeds or other fatty plant parts.1. Perform an acid-base extraction: This is a highly effective method for purifying alkaloids. 2. Use a defatting step: Before the main extraction, pre-extract the plant material with a non-polar solvent like hexane to remove lipids. 3. Employ solid-phase extraction (SPE): Use an appropriate SPE cartridge to selectively retain and elute this compound.
Emulsion formation during liquid-liquid extraction 1. Presence of surfactants or particulate matter in the extract. 2. Vigorous shaking of the separation funnel. 1. Add a small amount of a saturated salt solution (brine): This can help to break the emulsion. 2. Gently swirl or invert the separation funnel instead of vigorous shaking. 3. Centrifugation: If available, centrifuging the mixture can help to separate the layers.
This compound precipitates out of solution 1. Solvent is saturated: The concentration of this compound has exceeded its solubility in the current solvent. 2. Change in pH: The pH of the solution may have shifted, causing the free base or salt to precipitate.1. Add more solvent to re-dissolve the precipitate. 2. Check and adjust the pH of the solution.
Inconsistent results between batches 1. Variability in plant material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. 2. Inconsistent extraction parameters: Minor variations in the extraction process can lead to different yields.1. Standardize plant material: If possible, use plant material from a single, well-characterized source. 2. Maintain strict control over all extraction parameters: Document all steps of the protocol precisely.

Quantitative Data Presentation

The following tables summarize extraction yields for related alkaloids and general extraction methods. Specific quantitative data for this compound extraction is limited in the current literature; these tables can serve as a guide for expected outcomes.

Table 1: Comparison of Total Alkaloid and Ephedrine Yield from Ephedra sinica using Optimized Extraction

ParameterOptimized ValueYieldReference
Total Alkaloids Not specified17.4 ± 1.3 mg/g DW-
Ephedrine Ethanol concentration: 40% Liquid-solid ratio: 15 ml/g Reflux time: 2.3 h Ultrasonic time: 10.5 min11.338%[9]

DW: Dry Weight

Table 2: Comparison of Total Phenolic Content (TPC) Yield from L. camara using Different Extraction Methods

Extraction MethodTPC (mg GAE/g DW)Reference
MacerationLower than other methods[10]
SoxhletModerate[10]
InfusionLower than other methods[10]
DecoctionModerate[10]
Ultrasound-Assisted Extraction (UAE)102.89[10]
Microwave-Assisted Extraction (MAE)109.83[10]

While this data is for TPC and not this compound, it demonstrates the general trend of higher yields with modern extraction techniques like UAE and MAE compared to traditional methods.

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general method for the extraction of this compound from dried and powdered plant material using UAE.

Materials and Equipment:

  • Dried and powdered botanical source (e.g., Halostachys caspica)

  • Ethanol (80%)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL beaker.

  • Add 100 mL of 80% ethanol to the beaker (solvent-to-solid ratio of 10:1).

  • Place the beaker in an ultrasonic bath or use a probe sonicator.

  • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, filter the mixture to separate the extract from the plant residue.

  • Collect the filtrate (the extract) and concentrate it using a rotary evaporator to remove the ethanol.

  • The resulting crude extract can be used for further purification or analysis.

Protocol 2: Acid-Base Purification of this compound from a Crude Extract

This protocol describes the purification of this compound from a crude ethanolic extract.

Materials and Equipment:

  • Crude this compound extract

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Dichloromethane

  • Separatory funnel

  • pH meter or pH paper

  • Beakers and flasks

Procedure:

  • Dissolve the crude extract in a minimal amount of 1M HCl. This will protonate the basic this compound, forming its water-soluble hydrochloride salt.

  • Transfer the acidic solution to a separatory funnel.

  • Add an equal volume of dichloromethane to the separatory funnel.

  • Gently invert the funnel several times to wash the aqueous layer and remove any non-polar, neutral, or acidic impurities into the organic layer.

  • Allow the layers to separate and discard the lower organic layer.

  • Repeat the wash with dichloromethane two more times.

  • Slowly add 1M NaOH to the aqueous layer in the separatory funnel with gentle swirling until the pH is approximately 10-11. This will deprotonate the this compound, converting it back to its free base form, which is less soluble in water and more soluble in organic solvents.

  • Add an equal volume of dichloromethane to the separatory funnel.

  • Gently invert the funnel several times to extract the this compound free base into the organic layer.

  • Allow the layers to separate and collect the lower organic layer containing the purified this compound.

  • Repeat the extraction of the aqueous layer with dichloromethane two more times to ensure complete recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the dichloromethane under reduced pressure to obtain the purified this compound.

Protocol 3: Quantification of this compound using HPLC

This protocol provides a general framework for the HPLC analysis of this compound. The exact parameters may need to be optimized for your specific instrument and column.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (TFA)

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A common starting point is a gradient elution.

  • Standard Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of your final extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (phenethylamine alkaloids can often be detected around 210-220 nm, but this should be optimized).

    • Inject the standards and the sample.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in your sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Botanical Source (e.g., Halostachys caspica) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Maceration, UAE, MAE) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base chromatography Chromatography (Optional) acid_base->chromatography purified_this compound Purified this compound chromatography->purified_this compound hplc HPLC Quantification purified_this compound->hplc characterization Structural Characterization (NMR, MS) hplc->characterization

Caption: General workflow for the extraction and analysis of this compound.

Acid_Base_Extraction crude_extract Crude Extract (in organic solvent) add_acid 1. Add Aqueous Acid (e.g., HCl) (this compound -> this compound-HCl) crude_extract->add_acid separate1 2. Separate Layers add_acid->separate1 aqueous_layer1 Aqueous Layer (this compound-HCl + polar impurities) separate1->aqueous_layer1 Aqueous Phase organic_layer1 Organic Layer (Neutral & acidic impurities) separate1->organic_layer1 Organic Phase add_base 3. Add Aqueous Base (e.g., NaOH) (this compound-HCl -> this compound) aqueous_layer1->add_base discard1 Discard organic_layer1->discard1 add_organic 4. Add Organic Solvent (e.g., Dichloromethane) add_base->add_organic separate2 5. Separate Layers add_organic->separate2 aqueous_layer2 Aqueous Layer (Polar impurities) separate2->aqueous_layer2 Aqueous Phase organic_layer2 Organic Layer (Purified this compound) separate2->organic_layer2 Organic Phase discard2 Discard aqueous_layer2->discard2 evaporate 6. Evaporate Solvent organic_layer2->evaporate final_product Purified this compound evaporate->final_product

Caption: Workflow for the acid-base extraction of this compound.

References

Technical Support Center: Mitigating Analytical Interference in Halostachine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Halostachine. The following information addresses common analytical challenges and offers detailed methodologies to mitigate interference.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of analytical interference in this compound quantification?

A1: The primary sources of interference in this compound quantification stem from its structural similarity to other sympathomimetic amines and the complexity of the sample matrix. Key interferents include:

  • Isomeric and Structurally Related Compounds: Synephrine, ephedrine, and pseudoephedrine are structurally similar to this compound and can have overlapping chromatographic peaks and similar mass fragmentation patterns, leading to inaccurate quantification.[1][2][3]

  • Matrix Effects: Components of the sample matrix (e.g., dietary supplements, urine, plasma) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to erroneous results.[4]

  • Isobaric Interferences: Other compounds in the sample may have the same nominal mass as this compound, causing interference in the mass spectrometry analysis.[4][5][6]

Q2: How can I differentiate this compound from its isomers like synephrine and ephedrine?

A2: Chromatographic separation is crucial for differentiating this compound from its isomers.[7][8][9] Key strategies include:

  • Column Selection: Utilize a column with high resolving power, such as a pentafluorophenyl (PFP) or a C18 column, to achieve baseline separation of the isomers.[10]

  • Mobile Phase Optimization: Adjusting the mobile phase composition, pH, and gradient elution profile can significantly improve the separation of these closely related compounds.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can help distinguish between compounds with very similar masses by providing more accurate mass measurements.[6]

Q3: What are the best practices for sample preparation to minimize matrix effects?

A3: Proper sample preparation is essential to remove interfering substances and minimize matrix effects.[11][12] Recommended techniques include:

  • Solid-Phase Extraction (SPE): SPE can effectively clean up complex samples by selectively isolating this compound from matrix components.

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating this compound from interfering substances based on its solubility.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly useful for complex matrices like dietary supplements and can be adapted for this compound extraction.[13][14][15][16][17]

Q4: How can I validate my analytical method for this compound quantification?

A4: Method validation ensures the reliability and accuracy of your results. Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.[1][18]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.[18]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of the sample matrix on the analytical signal.[19]

  • Stability: The stability of this compound in the sample and in solution under various storage conditions.[18][19]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of this compound and Isomers

Symptoms:

  • Co-eluting or partially overlapping peaks for this compound, synephrine, and/or ephedrine.

  • Inaccurate quantification due to peak integration errors.

Troubleshooting Steps:

StepActionExpected Outcome
1Optimize Mobile Phase Gradient: Modify the gradient profile to provide better separation. A shallower gradient can often improve the resolution of closely eluting peaks.
2Change Column Chemistry: If optimization of the mobile phase is insufficient, switch to a column with a different stationary phase (e.g., from C18 to PFP) to exploit different separation mechanisms.[10]
3Adjust Mobile Phase pH: The ionization state of this compound and its isomers can be manipulated by changing the pH of the mobile phase, which can affect their retention times and improve separation.
4Decrease Flow Rate: A lower flow rate can increase the interaction time with the stationary phase, potentially leading to better resolution.

Troubleshooting Workflow for Poor Resolution

Start Poor Peak Resolution Step1 Optimize Gradient Start->Step1 Step2 Change Column Step1->Step2 No Improvement End Resolution Improved Step1->End Improved Step3 Adjust pH Step2->Step3 No Improvement Step2->End Improved Step4 Decrease Flow Rate Step3->Step4 No Improvement Step3->End Improved Step4->End Improved

Caption: Troubleshooting workflow for poor chromatographic resolution.

Issue 2: Inconsistent Results Due to Matrix Effects

Symptoms:

  • Poor reproducibility of results between different sample preparations.

  • Significant signal suppression or enhancement observed during method validation.

Troubleshooting Steps:

StepActionExpected Outcome
1Improve Sample Cleanup: Implement a more rigorous sample preparation method such as SPE or QuEChERS to remove more matrix interferences.[13][14][15][16][17]
2Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.
3Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for matrix effects.
4Employ an Isotopically Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound will co-elute and experience similar matrix effects, allowing for accurate correction.

Decision Tree for Mitigating Matrix Effects

Start Inconsistent Results (Matrix Effects) Q1 Is an effective sample cleanup in place? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is sample dilution feasible without compromising sensitivity? A1_Yes->Q2 Action1 Implement SPE or QuEChERS A1_No->Action1 End Matrix Effects Mitigated Action1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Action2 Dilute Sample Extract A2_Yes->Action2 Q3 Is a blank matrix available? A2_No->Q3 Action2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Use Matrix-Matched Calibration A3_Yes->Action3 Action4 Use Stable Isotope-Labeled Internal Standard A3_No->Action4 Action3->End Action4->End

Caption: Decision tree for mitigating matrix effects.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Dietary Supplements

This protocol is a general guideline and should be optimized for your specific supplement matrix.

1. Sample Homogenization:

  • Grind tablets or capsule contents to a fine, homogeneous powder.
  • For liquid supplements, use a measured volume directly.

2. Extraction:

  • Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of water and vortex for 1 minute to dissolve.
  • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and immediately shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the supernatant and filter through a 0.22 µm syringe filter.
  • The extract is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Liquid Chromatography (LC) Conditions:

ParameterValue
Column PFP, 100 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 152.1107.115
Synephrine 168.1107.118
Ephedrine 166.1148.112
This compound-d3 (IS) 155.1110.115

Note: These are example parameters and should be optimized for your specific instrument and application.

Quantitative Data Summary

The following tables provide example validation data for the quantification of this compound. Actual results will vary depending on the specific method and matrix.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²) > 0.995
Range 1 - 1000 ng/mL
LOD 0.5 ng/mL
LOQ 1.0 ng/mL

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Accuracy (%)Precision (RSD%)
5 98.54.2
50 101.23.1
500 99.82.5

Table 3: Recovery and Matrix Effect

MatrixRecovery (%)Matrix Effect (%)
Dietary Supplement 92.1-15.4 (Suppression)
Urine 88.5-12.8 (Suppression)
Plasma 85.3-18.2 (Suppression)

Analytical Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Validation Quantification->Validation Final_Result Final_Result Validation->Final_Result Meets Criteria

Caption: General workflow for this compound quantification.

References

Technical Support Center: Enhancing Halostachine Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during animal studies aimed at enhancing the bioavailability of Halostachine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a potential challenge?

A1: this compound, or N-methylphenylethanolamine, is a natural alkaloid found in certain plants.[1] Structurally, it is a β-hydroxy-phenethylamine.[1] Like many small molecule drugs, its oral bioavailability can be limited by several factors. Poor bioavailability can stem from low aqueous solubility, degradation in the gastrointestinal (GI) tract, insufficient permeability across biological membranes, or extensive first-pass metabolism in the liver.[2] For a compound to be orally absorbed, it must first dissolve in the GI fluids and then permeate the intestinal epithelium to reach systemic circulation.[3][4]

Q2: What are the primary physiological barriers affecting the oral absorption of compounds like this compound?

A2: The primary barriers include:

  • Gastrointestinal (GI) Tract Conditions: The harsh, acidic environment of the stomach and the presence of digestive enzymes can degrade the compound.[5]

  • Intestinal Mucus Layer: This layer can trap molecules and hinder their access to the epithelial surface.

  • Epithelial Cell Membrane: The lipophilic nature of the cell membrane restricts the passage of hydrophilic molecules (paracellular pathway), while the transcellular pathway is often limited by the molecule's physicochemical properties.[5][6]

  • Pre-systemic (First-Pass) Metabolism: Enzymes within the intestinal wall and, more significantly, in the liver (e.g., cytochrome P450 enzymes) can metabolize the drug before it reaches systemic circulation, reducing the amount of active compound available.[6]

Q3: What are the leading formulation strategies to enhance the bioavailability of poorly soluble drugs?

A3: Several strategies are employed to overcome poor solubility and enhance bioavailability. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[7][8][9]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and solid lipid nanoparticles (SLNs) can improve the solubility of lipophilic drugs.[2][8][10][11] They can also facilitate lymphatic uptake, which helps bypass first-pass metabolism.[2][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in its amorphous (non-crystalline) state can increase its apparent solubility and dissolution rate.[2][9][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively increase the aqueous solubility of a guest drug molecule.[8][11]

Troubleshooting Guide for Animal Studies

Problem 1: Plasma concentrations of this compound are consistently low or below the limit of quantification (LOQ).

  • Possible Cause: Poor aqueous solubility limiting dissolution in the GI tract.

  • Troubleshooting Action:

    • Re-evaluate the Formulation: If using a simple aqueous suspension, consider formulating this compound in a vehicle that improves solubility. A lipid-based system like a SEDDS is a primary candidate.[10][11]

    • Reduce Particle Size: Employ micronization or nanonization techniques to increase the surface area-to-volume ratio, potentially enhancing the dissolution rate.[8][9]

    • Use a Co-solvent: For preclinical studies, consider using a mixture of solvents (e.g., water, PEG 400, ethanol) to improve solubilization, though this is less translatable to final dosage forms.

  • Possible Cause: Extensive first-pass metabolism.

  • Troubleshooting Action:

    • Utilize Lipid-Based Formulations: LBDDS can promote lymphatic transport, partially bypassing the hepatic portal circulation and thus reducing first-pass metabolism.[2][8]

    • Administer with a Known Enzyme Inhibitor (for mechanistic studies): Co-administration with a safe, known inhibitor of relevant CYP450 enzymes can help determine if first-pass metabolism is the primary barrier. Note: This is for investigative purposes and not a therapeutic strategy.

    • Consider Alternative Routes of Administration: To confirm the extent of the first-pass effect, compare oral (PO) administration results with an intravenous (IV) administration to determine absolute bioavailability.

Problem 2: High inter-animal variability in pharmacokinetic (PK) data (e.g., Cmax, AUC).

  • Possible Cause: Inconsistent dosing or formulation instability.

  • Troubleshooting Action:

    • Ensure Homogeneity: Vigorously vortex or sonicate suspensions immediately before each gavage to ensure the animal receives the correct dose. For LBDDS, ensure the formulation is a clear, single-phase solution.

    • Precise Dosing Technique: Use appropriate gavage needles and ensure the full dose is delivered to the stomach. Confirm the volume administered is accurate for each animal's body weight.

  • Possible Cause: Physiological differences, including food effects.

  • Troubleshooting Action:

    • Standardize Fasting Conditions: Food can significantly alter GI motility, pH, and drug absorption. Ensure a consistent fasting period (e.g., 4-12 hours) for all animals before dosing.[13]

    • Control for Biological Variables: Use animals from the same vendor, of the same sex, and within a narrow age and weight range to minimize physiological variability.[13]

Problem 3: The formulation appears physically unstable (e.g., drug precipitates out of solution).

  • Possible Cause: The drug concentration exceeds the solubility limit of the chosen vehicle or excipients.

  • Troubleshooting Action:

    • Conduct Solubility Screening: Systematically test the solubility of this compound in various individual excipients (oils, surfactants, co-solvents) before preparing complex formulations.

    • Optimize the Formulation: Reduce the drug load or adjust the ratio of oil, surfactant, and co-solvent in LBDDS to ensure the drug remains solubilized.

    • Prepare Solid Dispersions: If liquid formulations are problematic, consider creating an amorphous solid dispersion using a hydrophilic polymer, which can prevent recrystallization.[12]

Quantitative Data Presentation

Effective data presentation is crucial for comparing the performance of different formulations. All pharmacokinetic data should be summarized in a clear, tabular format.

Table 1: Example Pharmacokinetic Parameters of this compound Formulations in Rats (Hypothetical Data)

FormulationDose (mg/kg, PO)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
This compound Suspension 10150 ± 251.5450 ± 60100 (Reference)
This compound SEDDS 10480 ± 550.751530 ± 180340
This compound Nanocrystal 10350 ± 401.01170 ± 135260
  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable time point.

  • Relative Bioavailability (%): (AUC_test / AUC_reference) * 100.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Formulation Development:

    • Based on solubility data, select an oil, surfactant, and co-solvent.

    • Prepare various ratios of the selected excipients (e.g., 30:50:20, 40:40:20 oil:surfactant:co-solvent).

    • To the optimized blank formulation vehicle, add a pre-weighed amount of this compound.

    • Vortex and/or sonicate the mixture at a controlled temperature (e.g., 40°C) until the drug is completely dissolved, resulting in a clear, homogenous liquid.

  • Characterization:

    • Visually inspect for clarity and homogeneity.

    • Perform a dispersion test: Add 1 mL of the SEDDS formulation to 250 mL of water with gentle stirring. It should rapidly form a clear microemulsion or a bluish-white nanoemulsion.

    • Measure the droplet size and zeta potential of the resulting emulsion using a suitable particle size analyzer.

Protocol 2: In-Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250g) for at least one week with a standard 12-hour light/dark cycle and free access to food and water.

  • Animal Preparation:

    • Fast animals overnight (approx. 12 hours) before dosing but allow free access to water.

    • Weigh each animal immediately before dosing to calculate the precise volume required.

  • Dosing:

    • Administer the this compound formulation (e.g., suspension or SEDDS) via oral gavage at the target dose (e.g., 10 mg/kg). Record the exact time of administration for each animal.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized or EDTA-coated tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Processing:

    • Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the supernatant (plasma) to clearly labeled cryovials and store at -80°C until analysis.

Protocol 3: Bioanalysis of this compound in Plasma by LC-MS/MS

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation extraction by adding a specific volume of cold acetonitrile (containing an appropriate internal standard) to a known volume of plasma.

    • Vortex thoroughly and centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an HPLC system coupled with a tandem mass spectrometer (MS/MS).

    • Use a suitable C18 analytical column for chromatographic separation.

    • Optimize the mobile phase (e.g., a gradient of acetonitrile and water with formic acid) to achieve good peak shape and separation from matrix components.

    • Monitor the transition of the parent ion to a specific product ion for both this compound and the internal standard using Multiple Reaction Monitoring (MRM) for quantification.

  • Data Analysis:

    • Construct a calibration curve using standard samples of known this compound concentrations in blank plasma.

    • Calculate the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Visualizations

experimental_workflow Experimental Workflow for a Bioavailability Study cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In-Vivo Study cluster_analysis Phase 3: Analysis Formulation Formulation Development (e.g., SEDDS, Suspension) QC Formulation QC (Clarity, Stability) Formulation->QC Dosing Animal Dosing (Oral Gavage) QC->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing & Storage (-80°C) Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis PK_Calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) Bioanalysis->PK_Calc Stats Statistical Comparison PK_Calc->Stats challenges_solutions Bioavailability Challenges and Formulation Solutions cluster_challenges Primary Challenges cluster_solutions Formulation Strategies Solubility Poor Aqueous Solubility LBDDS Lipid-Based Systems (SEDDS, SLN) Solubility->LBDDS Nano Particle Size Reduction (Nanonization) Solubility->Nano SD Amorphous Solid Dispersions Solubility->SD Complex Complexation (e.g., Cyclodextrins) Solubility->Complex Metabolism High First-Pass Metabolism Metabolism->LBDDS Bypasses liver via lymphatic uptake Permeability Low Membrane Permeability Permeability->LBDDS Surfactants enhance membrane fluidity signaling_pathway Hypothesized this compound Signaling Pathway This compound This compound Receptor β-Adrenergic Receptor This compound->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

References

Strategies to minimize off-target effects in Halostachine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in experiments involving Halostachine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid found in plants such as Halostachys caspica.[1] Structurally, it is a phenethylamine derivative, similar to other stimulants like ephedrine and synephrine.[1] Its primary mechanism of action is the activation of adrenergic receptors, functioning as a sympathomimetic agent.[1]

Q2: What are the known primary targets of this compound?

This compound is known to be an agonist at several adrenergic receptor subtypes. It displays activity at α1, α2, and β-adrenergic receptors. Specifically, it has been shown to be a partial agonist at the β2-adrenergic receptor.[1] It also activates the trace amine-associated receptor 1 (TAAR1).[1]

Q3: What are off-target effects and why are they a concern in this compound experiments?

Off-target effects occur when a compound binds to and elicits a response from molecular targets other than the intended primary target.[2] For this compound, this means interactions with receptors, ion channels, or enzymes outside of the adrenergic receptor family. These unintended interactions can lead to misinterpretation of experimental results, reduced therapeutic efficacy, and potential adverse effects in a clinical setting.[2]

Q4: How can I proactively assess the potential off-target profile of this compound?

To proactively assess the off-target profile of this compound, it is highly recommended to perform a broad off-target screening panel.[3][4] Companies like Eurofins Discovery offer comprehensive safety screening panels (e.g., SafetyScreen™) that test the binding of a compound against a wide range of receptors, ion channels, transporters, and enzymes at a standard concentration (e.g., 10 µM).[5] This provides a broad overview of potential off-target interactions.

Troubleshooting Guide: Minimizing Off-Target Effects

Issue 1: I am observing unexpected or inconsistent results in my cell-based assays with this compound.

This could be due to off-target effects. Here’s a systematic approach to troubleshoot:

  • Step 1: Confirm On-Target Engagement.

    • Recommendation: Perform a concentration-response curve for this compound in a functional assay specific to your primary target receptor (e.g., cAMP accumulation for β-adrenergic receptors).

    • Rationale: This will confirm that this compound is active at the intended target in your experimental system and establish its potency (EC50).

  • Step 2: Use a Selective Antagonist.

    • Recommendation: Pre-treat your cells with a well-characterized, selective antagonist for your primary target receptor before adding this compound.

    • Rationale: If the observed effect is mediated by the primary target, the antagonist should block it. If the effect persists, it is likely an off-target effect.

  • Step 3: Test in a Null Cell Line.

    • Recommendation: Use a parental cell line that does not express the target receptor or a cell line where the target receptor has been knocked out (e.g., using CRISPR-Cas9).

    • Rationale: If this compound still produces the effect in the absence of the primary target, it is definitively an off-target effect.

  • Step 4: Consider Biased Agonism.

    • Recommendation: Profile this compound in multiple signaling pathways downstream of your target receptor (e.g., G-protein activation, β-arrestin recruitment).

    • Rationale: this compound may preferentially activate one pathway over another (biased agonism), leading to unexpected cellular responses.

Issue 2: My in vivo results with this compound do not correlate with my in vitro findings.

This discrepancy can arise from off-target effects that are not apparent in single-cell type in vitro models.

  • Step 1: Review the Known Pharmacology of this compound.

    • Recommendation: Consult the available data on this compound's activity at various receptors. As shown in the table below, this compound is known to interact with multiple adrenergic receptor subtypes and TAAR1.

    • Rationale: An effect observed in vivo may be a composite of on-target and off-target activities in different tissues and cell types.

  • Step 2: Use Tool Compounds.

    • Recommendation: In your in vivo model, co-administer this compound with selective antagonists for suspected off-target receptors.

    • Rationale: This can help to dissect the contribution of different receptor systems to the overall in vivo effect.

  • Step 3: Employ Knockout Animal Models.

    • Recommendation: If available, use knockout animal models that lack the primary target receptor or a suspected off-target receptor.

    • Rationale: This provides the most definitive evidence for the involvement of specific receptors in the observed in vivo phenotype.

Quantitative Data

The following table summarizes the functional activity of this compound at various human receptors. This data is essential for designing experiments with appropriate concentrations to favor on-target effects and for interpreting potential off-target liabilities.

Receptor SubtypeAssay TypeParameterValue (µM)Emax (%)Reference
Adrenergic α1AFunctional (Calcium Flux)EC508.759[1]
Adrenergic α1BFunctional (Calcium Flux)EC501.177[1]
Adrenergic α1DFunctional (Calcium Flux)EC502.182[1]
Adrenergic β1Functional (cAMP Accumulation)EC50>300-[1]
Adrenergic β2Functional (cAMP Accumulation)EC503355[1]
TAAR1Functional (cAMP Accumulation)EC5074104[1]

Experimental Protocols

1. Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the target receptor

    • Radioligand specific for the target receptor (e.g., [3H]-Prazosin for α1-adrenergic receptors)

    • This compound stock solution

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

    • Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.

    • Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay

This functional assay is used to measure the ability of this compound to activate Gs or inhibit Gi-coupled receptors.

  • Materials:

    • Cells expressing the target receptor (e.g., CHO-K1 cells)

    • This compound stock solution

    • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Procedure:

    • Seed cells in a 96-well plate and grow to confluence.

    • Replace the culture medium with stimulation buffer and pre-incubate.

    • Add serial dilutions of this compound to the wells.

    • For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the kit's detection method.

    • Plot the cAMP concentration against the log concentration of this compound to generate a concentration-response curve and determine the EC50 and Emax.

3. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.

  • Materials:

    • Cells co-expressing the target receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® β-arrestin cells).

    • This compound stock solution

    • Assay buffer

    • Detection reagents for the reporter system (e.g., chemiluminescent substrate)

  • Procedure:

    • Plate the engineered cells in a 96-well plate.

    • Add serial dilutions of this compound.

    • Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence or fluorescence).

    • Plot the signal against the log concentration of this compound to determine the EC50 and Emax for β-arrestin recruitment.

Visualizations

Caption: Gs-coupled adrenergic receptor signaling pathway activated by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Confirm_On_Target Confirm On-Target Engagement (Dose-Response Curve) Start->Confirm_On_Target Use_Antagonist Use Selective Antagonist Confirm_On_Target->Use_Antagonist Null_Cell_Line Test in Null Cell Line Use_Antagonist->Null_Cell_Line Off_Target_Confirmed Off-Target Effect Confirmed Null_Cell_Line->Off_Target_Confirmed Effect Persists On_Target_Effect On-Target Effect Null_Cell_Line->On_Target_Effect Effect Abolished Investigate_Off_Target Investigate Specific Off-Target (Screening Panel) Off_Target_Confirmed->Investigate_Off_Target

Caption: Workflow for troubleshooting unexpected results and identifying off-target effects.

References

Overcoming poor reproducibility in Halostachine functional assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Halostachine Functional Assays

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the reproducibility of this compound functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as N-methylphenylethanolamine, is a natural alkaloid and a derivative of phenethylamine.[1][2] It is structurally related to stimulants like ephedrine and synephrine.[2] Its primary mechanism of action is as an agonist for adrenergic receptors, with demonstrated activity at both α and β adrenergic receptors.[2] Specifically, it functions as a partial agonist at β2 adrenergic receptors.[2]

Q2: What is the expected signaling pathway for this compound in a functional assay?

As a β-adrenergic agonist, this compound is expected to activate Gs protein-coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), leading to various downstream cellular responses.[2][3]

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor (GPCR) gs Gs Protein (α, β, γ subunits) b2ar->gs Activates ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Response pka->response Phosphorylates Targets This compound This compound This compound->b2ar Binds

Caption: this compound Gs-coupled protein signaling pathway.

Q3: What quantitative values are expected from this compound functional assays?

Published data from studies using transfected HEK293 cells can serve as a benchmark for experimental results. However, values can vary based on the specific cell line and assay conditions.

ParameterValueReceptor/SystemNotes
Binding Affinity ~1/120th the affinity of epinephrineβ2 Adrenergic ReceptorDetermined via competition experiments with ³[H]-CGP-12177.[2]
Relative Potency ~3x more potent than phenylethanolamineβ2 Adrenergic ReceptorBased on binding affinity.[2]
Efficacy ~19% of epinephrine's maximal effectβ2 Adrenergic ReceptorIndicates partial agonism in cAMP accumulation assays.[2]
Enzyme Kinetics Km = 27.7 μM (high affinity)Monoamine Oxidase B (MAO-B)This compound is a specific substrate for MAO-B at low concentrations.[2]
Enzyme Kinetics Km = 143 μM (low affinity)Monoamine Oxidase B (MAO-B)[2]

Troubleshooting Guide for Poor Reproducibility

Q4: My dose-response curve for this compound is inconsistent between experiments. What are the likely causes?

Inconsistent dose-response curves are a common issue in cell-based assays.[4] The variability can often be traced back to three main areas: reagents, cell health, and protocol execution. A systematic approach is crucial for identifying the source of the problem.

Troubleshooting Inconsistent Results cluster_reagents Reagent Quality cluster_cells Cellular Health & Consistency cluster_protocol Protocol Execution start Inconsistent Dose-Response reagent_check Check this compound Stock (Age, Storage, Solubility) start->reagent_check passage_check Standardize Cell Passage Number (Avoid high-passage cells) start->passage_check incubation_check Ensure Consistent Incubation Times (Compound treatment, signal development) start->incubation_check buffer_check Verify Assay Buffer (pH, Contamination) density_check Optimize & Control Cell Density (Verify counts before seeding) viability_check Check Cell Viability (e.g., Trypan Blue) pipetting_check Verify Pipetting Accuracy (Calibrate pipettes, check technique) plate_check Check for Plate Effects ('Edge effects')

Caption: A logical workflow for troubleshooting inconsistent results.

Specific actions to take:

  • Reagent Integrity:

    • This compound Stock: Prepare fresh stock solutions. Ensure complete solubilization and avoid repeated freeze-thaw cycles. Improper storage can lead to degradation.[5]

    • Assay Buffers: Check the pH and sterility of all buffers. Contamination can significantly alter cellular responses.[5]

  • Cellular Consistency:

    • Passage Number: Use cells within a consistent and low passage number range. High-passage cells can exhibit altered signaling and inconsistent growth.[4][5]

    • Cell Density: The number of cells per well is a critical parameter.[6] Optimize cell density to ensure the signal is within the linear range of the assay and use a consistent density for all experiments.

    • Mycoplasma Contamination: Regularly test cultures for mycoplasma, as it can alter cellular physiology and experimental outcomes.

  • Protocol Adherence:

    • Incubation Times: Adhere strictly to optimized incubation times for both drug treatment and signal development.[6] For kinetic assays, ensure measurements are taken at consistent intervals.

    • Pipetting: Ensure pipettes are calibrated and use proper techniques to avoid errors in compound dilution and reagent addition.

Q5: I'm observing a high background or low signal-to-noise ratio in my cAMP assay. How can I fix this?

A poor assay window can mask the effects of this compound. Consider the following optimizations:

  • Phosphodiesterase (PDE) Inhibitors: Include a PDE inhibitor like IBMX in your assay buffer. This prevents the degradation of cAMP and helps accumulate the signal.[6]

  • Cell Density Optimization: Too many cells can lead to high basal cAMP levels, while too few may not produce a detectable signal.[6] Perform a cell titration experiment to find the optimal density that provides the best assay window.

  • Agonist Stimulation Time: The kinetics of cAMP production can vary. Perform a time-course experiment to determine the point of maximal cAMP accumulation after this compound stimulation. Equilibrium is often reached after 15-30 minutes.[6]

  • Assay Plate Choice: For luminescence or fluorescence-based assays, use white or black opaque plates, respectively, to minimize background and prevent crosstalk between wells.[7]

Experimental Protocols

Protocol: this compound-Induced cAMP Accumulation Assay (Luminescence-Based)

This protocol is a generalized method for measuring Gs-coupled receptor activation using a luciferase-based biosensor (e.g., Promega's GloSensor™).[8][9] Optimization is required for specific cell lines and assay conditions.

cAMP Assay Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis seed 1. Seed Cells (e.g., HEK293 expressing β2AR) into a 96-well white plate incubate1 2. Incubate Overnight (37°C, 5% CO2) seed->incubate1 equilibration 3. Equilibrate Cells Remove media, add GloSensor™ reagent, incubate for 2h incubate1->equilibration baseline 4. Read Baseline Measure basal luminescence equilibration->baseline treatment 5. Add this compound Add serial dilutions of this compound. Include vehicle control. baseline->treatment incubation2 6. Incubate (15-30 min at room temp) treatment->incubation2 final_read 7. Read Final Signal Measure luminescence incubation2->final_read analyze 8. Analyze Data Normalize to vehicle control. Plot dose-response curve. Calculate EC50. final_read->analyze

Caption: A typical experimental workflow for a cell-based cAMP assay.

Detailed Methodology:

  • Cell Seeding:

    • Culture cells (e.g., HEK293) stably or transiently expressing the β2-adrenergic receptor and a cAMP biosensor.

    • Trypsinize and count the cells.

    • Seed cells at a pre-optimized density (e.g., 10,000 cells/well) into a 96-well solid white assay plate.

    • Incubate overnight at 37°C with 5% CO2.

  • Assay Execution:

    • Equilibration: The next day, remove the culture medium. Add the GloSensor™ cAMP Reagent diluted in an appropriate buffer (e.g., CO2-independent medium) containing a PDE inhibitor. Incubate at room temperature for 2 hours to allow for reagent loading.[9]

    • Baseline Reading: Measure the basal luminescence of the plate using a plate reader.

    • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the compound to the wells. Include wells with vehicle only (e.g., 0.1% DMSO) as a negative control and a known full agonist (e.g., Isoproterenol) as a positive control.

    • Incubation: Incubate the plate at room temperature for 15-30 minutes. This time should be optimized for your system.[6]

    • Signal Reading: Measure the final luminescence.

  • Data Analysis:

    • Subtract the average background signal (if any) from all wells.

    • Normalize the data: Express the signal from this compound-treated wells as a percentage of the response from the positive control (full agonist), after subtracting the vehicle control signal.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and maximal efficacy (Emax).

References

Technical Support Center: Method Validation for Sensitive Detection of Halostachine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the sensitive detection of Halostachine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the detection of its metabolites important?

A1: this compound, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid found in certain plants and is structurally related to ephedrine and synephrine.[1] It is often included in dietary supplements for its purported stimulant and fat-burning effects.[1] The detection of its metabolites is crucial for pharmacokinetic studies, understanding its biological effects, and for doping control purposes, as this compound is classified as a stimulant by the World Anti-Doping Agency (WADA).

Q2: What are the expected major metabolites of this compound?

A2: While specific in-vivo metabolism studies on this compound are limited, based on the metabolism of similar phenethylamine compounds, the primary metabolic pathways are expected to be N-demethylation and hydroxylation. The main enzyme system responsible for the metabolism of many xenobiotics, including phenethylamines, is the cytochrome P450 (CYP) system in the liver.[2][3] Therefore, the expected major metabolites are:

  • Phenylethanolamine: Formed via N-demethylation of this compound.

  • Hydroxythis compound: Formed by the addition of a hydroxyl group to the phenyl ring of this compound.

Q3: What are the key parameters for validating a bioanalytical method for this compound and its metabolites?

A3: According to international guidelines (ICH M10, FDA, EMA), a full validation of a bioanalytical method should include the following parameters: selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.

Q4: What are the most common analytical techniques for the detection of this compound and its metabolites?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of this compound and its metabolites in biological matrices like urine and plasma.[3] This method offers high specificity and sensitivity, allowing for the detection of low concentrations of the analytes.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatographic peaks for this compound and its metabolites are tailing. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like this compound and its metabolites is a common issue in reversed-phase chromatography.

  • Potential Causes:

    • Secondary Interactions: Interaction of the basic amine groups with residual acidic silanols on the silica-based column packing material.

    • Column Overload: Injecting too high a concentration of the analyte.

    • Column Contamination: Buildup of matrix components on the column frit or packing material.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a competing base, like ammonium hydroxide, to the mobile phase to block the active sites on the column. Alternatively, using a mobile phase with a low pH (e.g., containing formic acid) can protonate the silanols and reduce secondary interactions.

    • Reduce Injection Volume/Concentration: Dilute the sample to check if the peak shape improves.

    • Column Flushing/Replacement: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

    • Use a Different Column: Consider using a column with a different stationary phase, such as a phenyl-hexyl column, or an end-capped C18 column designed for basic compounds.

Issue 2: Low Signal Intensity or Sensitivity

Q: I am not achieving the desired sensitivity for the detection of this compound metabolites. What are the possible reasons and solutions?

A: Low signal intensity can be due to a variety of factors related to both the sample preparation and the LC-MS/MS system.

  • Potential Causes:

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analytes in the mass spectrometer source.[4][5]

    • Inefficient Sample Extraction: Poor recovery of the analytes during the sample preparation process.

    • Suboptimal MS Parameters: Incorrect settings for parameters like collision energy, declustering potential, and ion source temperature.

    • Analyte Degradation: The analytes may be unstable in the sample matrix or during the analytical process.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. If suppression is observed, modify the chromatographic method to separate the analytes from the interfering matrix components or improve the sample cleanup procedure.

    • Optimize Sample Preparation: Evaluate different sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to improve recovery and remove interfering substances. A simple "dilute-and-shoot" approach may also be effective for urine samples.

    • Optimize MS Parameters: Infuse a standard solution of each analyte directly into the mass spectrometer to optimize the precursor and product ion selection, as well as the collision energy and other source parameters.

    • Assess Analyte Stability: Perform stability experiments to check for degradation of the analytes under different storage and processing conditions.

Issue 3: High Background Noise

Q: I am observing a high background noise in my chromatograms, which is affecting the limit of detection. How can I reduce it?

A: High background noise can originate from various sources, including the sample, the LC system, and the mass spectrometer.

  • Potential Causes:

    • Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents.

    • Carryover: Residual analyte from a previous high-concentration sample injection.

    • Dirty Ion Source: Contamination of the mass spectrometer's ion source.

    • Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure that all solvents and reagents are of LC-MS grade.

    • Optimize Needle Wash: Use a strong wash solvent in the autosampler to minimize carryover between injections.

    • Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source of the mass spectrometer.

    • Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as SPE, to remove a wider range of matrix interferences.

Quantitative Data Summary

The following table summarizes the typical performance parameters for a validated LC-MS/MS method for the analysis of this compound and its predicted metabolites in urine. These values are based on published methods for similar phenethylamine compounds and serve as a general guideline.

ParameterThis compoundPhenylethanolamineHydroxythis compound
Linearity Range (ng/mL) 1 - 5001 - 5002 - 1000
Limit of Detection (LOD) (ng/mL) 0.50.51.0
Limit of Quantification (LOQ) (ng/mL) 1.01.02.0
Intra-day Precision (%RSD) < 10%< 10%< 12%
Inter-day Precision (%RSD) < 12%< 12%< 15%
Accuracy (% Recovery) 90 - 110%88 - 112%85 - 115%
Matrix Effect (%) < 15%< 15%< 20%

Experimental Protocols

Sample Preparation: Dilute-and-Shoot for Urine

This protocol is a simple and rapid method suitable for the initial screening and quantification of this compound and its metabolites in urine.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) containing the internal standard (e.g., d3-Halostachine).

  • Vortex for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

This method provides a robust and sensitive approach for the simultaneous determination of this compound and its predicted metabolites.

  • Liquid Chromatography (LC):

    • Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Precursor Ion > Product Ion):

      • This compound: m/z 152.1 > 121.1

      • Phenylethanolamine: m/z 138.1 > 107.1

      • Hydroxythis compound: m/z 168.1 > 121.1

      • d3-Halostachine (Internal Standard): m/z 155.1 > 124.1

    • Ion Source Temperature: 550 °C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

Visualizations

This compound Metabolic Pathway This compound This compound (N-methylphenylethanolamine) Metabolite1 Phenylethanolamine This compound->Metabolite1 N-demethylation (CYP450) Metabolite2 Hydroxythis compound This compound->Metabolite2 Hydroxylation (CYP450)

Caption: Predicted metabolic pathway of this compound.

Experimental Workflow Urine_Sample Urine Sample Centrifuge Centrifuge Urine_Sample->Centrifuge Dilute Dilute with IS Centrifuge->Dilute LC_MSMS LC-MS/MS Analysis Dilute->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for this compound metabolite analysis.

Troubleshooting Decision Tree Problem Analytical Problem Poor_Peak_Shape Poor Peak Shape Problem->Poor_Peak_Shape Tailing/Fronting Low_Sensitivity Low Sensitivity Problem->Low_Sensitivity Low Signal High_Noise High Background Noise Problem->High_Noise Noisy Baseline Check_Mobile_Phase Adjust Mobile Phase pH Poor_Peak_Shape->Check_Mobile_Phase Check_Column Flush/Replace Column Poor_Peak_Shape->Check_Column Check_Concentration Dilute Sample Poor_Peak_Shape->Check_Concentration Optimize_MS Optimize MS Parameters Low_Sensitivity->Optimize_MS Check_Matrix_Effect Evaluate Ion Suppression Low_Sensitivity->Check_Matrix_Effect Improve_Extraction Improve Sample Prep Low_Sensitivity->Improve_Extraction Check_Solvents Use High-Purity Solvents High_Noise->Check_Solvents Clean_Source Clean Ion Source High_Noise->Clean_Source Check_Carryover Optimize Needle Wash High_Noise->Check_Carryover

Caption: Troubleshooting guide for LC-MS/MS analysis.

References

Technical Support Center: Purity Assessment of Commercially Available Halostachine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of commercially available halostachine. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is purity assessment critical?

This compound, also known as N-methylphenylethanolamine, is a phenethylamine alkaloid found in certain plants and is also synthesized commercially.[1] It is often marketed in dietary supplements for its purported stimulant and fat-burning effects. Purity assessment is critical because commercially available this compound can exhibit significant variations in potency and may contain impurities from the manufacturing process or degradation products.[2] Studies have shown that the actual amount of this compound in supplements can range from undetectable to over 300% of the labeled quantity, and some products may be contaminated with prohibited substances.[3][2][4]

Q2: What are the common types of impurities found in commercial this compound?

Impurities in commercially available this compound can be broadly categorized as:

  • Synthesis-Related Impurities: These are substances that originate from the manufacturing process. They can include residual starting materials (e.g., acetophenone, N-methylbenzylamine), reagents, and byproducts of side reactions.[5][6]

  • Degradation Products: this compound can degrade when exposed to stress conditions such as heat, light, humidity, and extreme pH.[3][4][7] This can lead to the formation of various degradation products.

  • Enantiomeric Impurities: this compound is a chiral molecule and exists as two enantiomers (mirror images). While it occurs naturally as the levorotatory (-)-enantiomer, synthetic this compound is often a racemic mixture (a 50:50 mix of both enantiomers).[1] Depending on the intended application, the presence of the "unwanted" enantiomer can be considered an impurity.

Q3: What is a Certificate of Analysis (CoA) and what should I look for?

A Certificate of Analysis (CoA) is a document provided by the supplier that details the quality control testing performed on a specific batch of a product.[] When reviewing a CoA for this compound, you should look for:

  • Identification: Confirmation of the compound's identity (e.g., by spectroscopy).

  • Purity: The percentage of the active compound, typically determined by a chromatographic method like HPLC or GC.

  • Impurities: Information on the levels of any detected impurities.

  • Residual Solvents: Levels of any solvents used in the manufacturing process.

  • Heavy Metals: Results of testing for heavy metal contamination.

  • Microbial Limits: Confirmation that the product is free from harmful levels of microorganisms.

Q4: How can I separate the enantiomers of this compound?

Separating the enantiomers of this compound requires a chiral separation technique.[9] The most common method is chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[10][11][12] The CSP interacts differently with each enantiomer, causing them to elute from the column at different times, thus allowing for their separation and quantification.

Troubleshooting Guides

Issue 1: My chromatogram shows an unexpected peak.

An unexpected peak in your chromatogram could be due to a number of factors. The following troubleshooting workflow can help you identify the source of the peak.

G start Unexpected Peak Observed blank Inject a blank (mobile phase/solvent) to rule out system contamination. start->blank impurity Is the peak still present? blank->impurity system_peak Peak is likely from the chromatographic system (e.g., solvent impurity). impurity->system_peak Yes sample_related Peak is related to the sample. impurity->sample_related No check_synthesis Consider potential synthesis-related impurities (starting materials, byproducts). sample_related->check_synthesis check_degradation Consider potential degradation products (e.g., from oxidation, hydrolysis). sample_related->check_degradation ms_analysis Use Mass Spectrometry (MS) to determine the molecular weight of the impurity. check_synthesis->ms_analysis check_degradation->ms_analysis identify Identify the impurity based on MW and known synthesis/degradation pathways. ms_analysis->identify

Caption: Troubleshooting workflow for an unexpected chromatographic peak.

Issue 2: The purity of my this compound sample is lower than expected.

Low purity can be a result of the inherent quality of the commercial product or degradation that has occurred after purchase.

Potential Cause Troubleshooting Step
Poor Quality Commercial Product Review the Certificate of Analysis (CoA) from the supplier. If possible, test a new, unopened batch from the same or a different supplier.
Sample Degradation Store this compound in a cool, dark, and dry place. Consider performing a forced degradation study to understand its stability under various conditions.
Inaccurate Quantification Ensure your analytical method is validated for accuracy and precision. Check the calibration of your balance and the purity of your reference standard.

Issue 3: I am unable to separate the enantiomers of this compound.

Difficulty in separating enantiomers is a common challenge in chiral chromatography.

Potential Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) Not all CSPs are effective for all chiral compounds. Consult the column manufacturer's literature for guidance on selecting the appropriate CSP for phenethylamines. Polysaccharide-based CSPs are often a good starting point.
Suboptimal Mobile Phase The composition of the mobile phase is critical for chiral separation. Systematically vary the mobile phase composition (e.g., the ratio of organic modifier to alcohol) to optimize the separation.
Low Resolution If you see peak broadening or co-elution, try reducing the flow rate or the column temperature to improve resolution.

Data Presentation

Table 1: Potential Impurities in Commercial this compound

Impurity Type Potential Compounds Likely Source
Synthesis-Related AcetophenoneStarting material in some synthesis routes[5]
N-MethylbenzylamineIntermediate in some synthesis routes[5]
PhenylacetaldehydeMetabolic intermediate of phenethylamine[13]
Degradation-Related Benzoic AcidPotential oxidation product
N-formylthis compoundPotential degradation in the presence of certain excipients[14]
Enantiomeric (+)-HalostachinePresent in racemic mixtures of synthetic this compound[1]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound. Method optimization may be required.

G prep Sample Preparation: - Accurately weigh ~10 mg of this compound. - Dissolve in mobile phase to a final concentration of 1 mg/mL. hplc HPLC System and Conditions: - Column: C18 (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid - Flow Rate: 1.0 mL/min - Detection: UV at 210 nm prep->hplc injection Injection and Analysis: - Inject 10 µL of the sample solution. - Run the analysis for a sufficient time to elute all components. hplc->injection data Data Analysis: - Integrate all peaks. - Calculate the purity of this compound as a percentage of the total peak area. injection->data

Caption: Experimental workflow for HPLC purity assessment of this compound.

Protocol 2: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the identification of volatile impurities in this compound.

G prep Sample Preparation: - Dissolve a small amount of this compound in a suitable solvent (e.g., methanol). gcms GC-MS System and Conditions: - Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) - Carrier Gas: Helium - Temperature Program: Start at 50°C, ramp to 280°C - MS Detector: Scan from m/z 40-500 prep->gcms injection Injection and Analysis: - Inject 1 µL of the sample solution. gcms->injection data Data Analysis: - Compare the mass spectra of unknown peaks to a spectral library (e.g., NIST) for identification. injection->data

Caption: Experimental workflow for GC-MS impurity identification in this compound.

Protocol 3: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the stability of this compound and for developing a stability-indicating analytical method.[7]

G start Prepare this compound Solutions acid Acid Hydrolysis: 0.1 M HCl, heat at 80°C start->acid base Base Hydrolysis: 0.1 M NaOH, heat at 80°C start->base oxidation Oxidative Degradation: 3% H2O2, room temperature start->oxidation thermal Thermal Degradation: Heat solid sample at 105°C start->thermal photo Photolytic Degradation: Expose solution to UV light start->photo analyze Analyze all samples by HPLC-MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify degradation products and establish degradation pathways analyze->identify

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Resolving Enantiomers of Synthetic Halostachine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving enantiomers of synthetic halostachine (N-methylphenylethanolamine).

Diastereomeric Salt Crystallization

Frequently Asked Questions (FAQs)

Q1: What is diastereomeric salt crystallization and why is it used for resolving this compound? A1: Diastereomeric salt crystallization is a classical chemical resolution technique. It involves reacting a racemic mixture of this compound (which is a base) with a single enantiomer of a chiral acid (the resolving agent). This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1][2] This method is often used for large-scale resolutions due to its cost-effectiveness.

Q2: How do I choose a suitable resolving agent for this compound? A2: The selection of a resolving agent is crucial and often requires screening. For a basic compound like this compound, common chiral resolving agents are chiral carboxylic acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. The ideal resolving agent will form a stable crystalline salt with one enantiomer of this compound while the other diastereomeric salt remains in solution.[3][4]

Q3: What factors influence the success of diastereomeric salt resolution? A3: Several factors are critical:

  • Choice of Resolving Agent: The interaction between the resolving agent and the enantiomers must lead to diastereomeric salts with a significant difference in solubility.

  • Choice of Solvent: The solvent system must allow for the selective crystallization of one diastereomeric salt. Screening various solvents and solvent mixtures is common.[3]

  • Temperature and Cooling Rate: These parameters affect the crystallization process and the purity of the crystals.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can influence the efficiency of the resolution.[5]

Troubleshooting Guide

Q1: I am not getting any crystals to form. What should I do? A1:

  • Check Solubility: The chosen solvent may be too good, keeping both diastereomeric salts in solution. Try a solvent in which the salts are less soluble or use a mixture of solvents.

  • Increase Concentration: The solution may be too dilute. Try concentrating the solution to induce crystallization.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.

  • Change the Solvent: A different solvent system might be necessary to promote crystallization. A systematic screening of solvents is recommended.[3]

Q2: Both diastereomeric salts are crystallizing out of solution. How can I improve selectivity? A2:

  • Optimize the Solvent System: Use a solvent system that maximizes the solubility difference between the two diastereomeric salts. This may require testing various solvent polarities.

  • Control the Cooling Rate: A slower cooling rate can promote the selective crystallization of the less soluble diastereomer.

  • Adjust Stoichiometry: Experiment with different molar ratios of the resolving agent. Sometimes using a sub-stoichiometric amount of the resolving agent can be beneficial.

Q3: The enantiomeric excess (ee) of my resolved this compound is low. How can I improve it? A3:

  • Recrystallization: The separated diastereomeric salt can be recrystallized one or more times to improve its purity, which will, in turn, increase the enantiomeric excess of the final product.

  • Optimize Resolution Conditions: Re-evaluate the choice of resolving agent, solvent, and temperature to enhance the selectivity of the crystallization process.

Chiral Chromatography

Frequently Asked Questions (FAQs)

Q1: What is chiral chromatography and how does it work for separating this compound enantiomers? A1: Chiral chromatography is a powerful technique that uses a chiral stationary phase (CSP) to separate enantiomers. The enantiomers of this compound interact differently with the CSP, leading to different retention times and thus, separation. This method can be used for both analytical and preparative scale separations.[6][7]

Q2: Which type of chiral stationary phase (CSP) is suitable for this compound? A2: For compounds like this compound, polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point for screening.[8] The selection of the optimal CSP often requires screening several different columns.

Q3: What detection methods are commonly used for chiral HPLC analysis of this compound? A3: UV detection is commonly used, as this compound contains a chromophore. For more sensitive and specific detection, especially at low concentrations, mass spectrometry (MS) can be coupled with HPLC (LC-MS).[9]

Troubleshooting Guide

Q1: I am not seeing any separation of the enantiomers on my chiral column. A1:

  • Screen Different Columns: Chiral separations are highly specific to the analyte and the CSP. If one column doesn't work, screen other columns with different chiral selectors.[10]

  • Change the Mobile Phase: The composition of the mobile phase (solvents and additives) has a significant impact on selectivity. For normal-phase chromatography, try varying the ratio of the polar modifier (e.g., ethanol, isopropanol). For reversed-phase, adjust the organic modifier and aqueous phase composition.[11]

  • Optimize Temperature: Temperature can affect the interactions between the enantiomers and the CSP. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C).[11]

Q2: The resolution between the enantiomer peaks is poor. A2:

  • Optimize Flow Rate: In chiral HPLC, the optimal flow rate can be slower than in standard HPLC. Reducing the flow rate can increase efficiency and improve resolution.[9]

  • Adjust Mobile Phase Composition: Small changes in the mobile phase composition can have a large impact on selectivity. Systematically vary the solvent ratios and additive concentrations.

  • Change the Column: A different CSP might provide better selectivity for this compound.

Q3: My peaks are broad or tailing. A3:

  • Check for Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or sample concentration.

  • Ensure Proper Sample Dissolution: The sample should be fully dissolved in the mobile phase or a weaker solvent to avoid on-column precipitation.

  • Column Contamination: The column may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.

Enzymatic Resolution

Frequently Asked Questions (FAQs)

Q1: How can enzymes be used to resolve this compound enantiomers? A1: Enzymatic resolution is a type of kinetic resolution where an enzyme stereoselectively catalyzes a reaction of one enantiomer, leaving the other enantiomer unreacted. For an amine like this compound, a common approach is the enantioselective acylation catalyzed by a lipase, such as Candida antarctica lipase B (CAL-B).[12][13]

Q2: What are the advantages of enzymatic resolution? A2: Enzymatic resolutions are often highly enantioselective and occur under mild reaction conditions (temperature and pH). This can minimize side reactions and degradation of the substrate.

Q3: What is a "kinetic resolution" and what is its main limitation? A3: Kinetic resolution is a process where one enantiomer reacts faster than the other. A key limitation is that the maximum theoretical yield for a single enantiomer is 50%, as the other half of the starting material is converted to a different product.

Troubleshooting Guide

Q1: The enzymatic reaction is very slow or not proceeding. A1:

  • Check Enzyme Activity: Ensure the enzyme is active and has been stored correctly.

  • Optimize Reaction Conditions: The enzyme's activity is highly dependent on the solvent, temperature, and pH. Screen different organic solvents and temperatures to find the optimal conditions for the lipase.

  • Choice of Acyl Donor: The nature of the acyl donor can influence the reaction rate and enantioselectivity. Ethyl acetate or other activated esters are commonly used.

Q2: The enantioselectivity of the reaction is low. A2:

  • Screen Different Enzymes: Different lipases can exhibit different enantioselectivities for the same substrate. Screening a panel of enzymes is recommended.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity.

  • Change the Acyl Donor: The structure of the acyl donor can impact the enzyme's ability to discriminate between the enantiomers.[12]

Q3: How can I separate the product from the unreacted enantiomer? A3: After the enzymatic acylation, you will have a mixture of the acylated this compound enantiomer and the unreacted this compound enantiomer. These can typically be separated by standard chromatographic techniques (like column chromatography) or by extraction, as their chemical properties are now different.

Quantitative Data

The following table presents representative data for the enzymatic resolution of various phenylethylamines, which are structurally similar to this compound. This data can serve as a reference for expected outcomes in terms of yield and enantiomeric excess (ee).

EntryAmine StructureConversion (%)Time (h)(S)-Amine Yield (%)(S)-Amine ee (%)(R)-Amide Yield (%)(R)-Amide ee (%)E-value
11-Phenylethylamine500.545>994998>200
21-(4-Methoxyphenyl)ethylamine511.542>994894>200
31-(4-Chlorophenyl)ethylamine50244>994998>200
41-(4-Bromophenyl)ethylamine50243>995098>200
Data adapted from a study on the enzymatic resolution of phenylethylamines using CAL-B and ethyl methoxyacetate.[12]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of this compound

Objective: To resolve racemic this compound using a chiral acid.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., L-(+)-Tartaric acid)

  • Solvent (e.g., methanol, ethanol, or a mixture)

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve 1 equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating.

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, also with gentle heating.

    • Slowly add the resolving agent solution to the this compound solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, allow the solution to stand undisturbed for an extended period (e.g., overnight).

    • If necessary, induce crystallization by scratching the inner wall of the flask or by seeding with a small crystal of the desired diastereomeric salt.

    • Once crystallization begins, cool the mixture further in an ice bath to maximize the yield of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The collected crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the solution with a strong base (e.g., NaOH) to deprotonate the amine and liberate the free this compound enantiomer.

    • Extract the free base into an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the resolved this compound enantiomer.

  • Analysis:

    • Determine the enantiomeric excess of the resolved this compound using chiral HPLC or polarimetry.

Protocol 2: Enzymatic Kinetic Resolution of this compound

Objective: To resolve racemic this compound via enzyme-catalyzed acylation.

Materials:

  • Racemic this compound

  • Lipase (e.g., immobilized Candida antarctica lipase B - CAL-B)

  • Acyl donor (e.g., ethyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether - MTBE)

  • Reaction vessel with temperature control

  • Shaker or stirrer

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add racemic this compound, the organic solvent, and the acyl donor.

    • Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity and should be optimized.

  • Reaction:

    • Incubate the mixture at a controlled temperature (e.g., 30-40°C) with agitation (shaking or stirring).

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product.

    • Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.

  • Work-up:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Evaporate the solvent from the filtrate.

  • Separation:

    • Separate the unreacted this compound enantiomer from the acylated product using column chromatography on silica gel.

  • Hydrolysis of the Acylated Product (Optional):

    • If the other this compound enantiomer is desired, the acylated product can be hydrolyzed (e.g., using acidic or basic conditions) to yield the free amine.

  • Analysis:

    • Determine the enantiomeric excess of both the unreacted this compound and the product-derived this compound using chiral HPLC.

Visualizations

Diastereomeric_Salt_Resolution racemate Racemic this compound (R- and S-enantiomers) mixing Mixing in Solvent racemate->mixing resolving_agent Chiral Resolving Agent (e.g., R'-acid) resolving_agent->mixing diastereomers Mixture of Diastereomeric Salts (R,R' and S,R') mixing->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid Less Soluble Salt (e.g., S,R') crystallization->solid Solid Phase solution More Soluble Salt in Solution (e.g., R,R') crystallization->solution Liquid Phase liberation1 Liberation (Base) solid->liberation1 liberation2 Liberation (Base) solution->liberation2 enantiomer1 Pure S-Halostachine liberation1->enantiomer1 enantiomer2 Pure R-Halostachine liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

Chiral_HPLC_Workflow cluster_hplc Chiral HPLC System mobile_phase Mobile Phase (Solvent Reservoir) pump HPLC Pump mobile_phase->pump injector Injector pump->injector column Chiral Column (CSP) injector->column detector Detector (e.g., UV) column->detector data_system Data Acquisition System detector->data_system sample Racemic this compound Sample sample->injector chromatogram Chromatogram (Separated Peaks) data_system->chromatogram

Caption: Experimental Workflow for Chiral HPLC Analysis.

References

Technical Support Center: Optimizing Incubation Times for Halostachine in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Halostachine in receptor binding studies. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to ensure accurate and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid.[1] Its primary molecular targets are adrenergic receptors. It has been shown to act as a partial agonist at β2-adrenergic receptors and also interacts with α-adrenergic receptor subtypes.[1][2]

Q2: What is a typical starting incubation time for this compound in a receptor binding assay?

For adrenergic receptors, a common starting point for incubation is 60 minutes at 30°C or 37°C.[1][2] However, the optimal time to reach equilibrium can vary depending on the specific receptor subtype, radioligand, and assay conditions.[1][3] It is crucial to experimentally determine the optimal incubation time for your specific system.

Q3: How can I experimentally determine the optimal incubation time for this compound binding?

To determine the optimal incubation time, a time-course experiment, also known as an association kinetics assay, should be performed. This involves measuring the specific binding of a fixed concentration of radioligand at various time points until a plateau is reached, indicating that the binding has reached equilibrium. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.[3]

Q4: What are some common problems when establishing incubation times for this compound, and how can they be addressed?

A common issue is failing to reach binding equilibrium, which can lead to an underestimation of binding affinity. To address this, extend the incubation time in your time-course experiment until a stable plateau of specific binding is observed.[3] Another issue can be ligand degradation over longer incubation periods; the stability of this compound and the radioligand under your assay conditions should be verified.

Q5: Should I use an antagonist or agonist radioligand when studying this compound's binding?

Whenever possible, it is preferable to use antagonist radioligands in binding assays. Antagonists typically have higher affinity and lower non-specific binding, leading to more robust and reproducible results.[2]

II. Troubleshooting Guides

This section addresses common issues encountered during receptor binding studies with this compound.

Problem: High Non-Specific Binding

High non-specific binding can obscure the specific binding signal and lead to inaccurate affinity measurements.

Potential CauseSolution
Radioligand concentration is too high. Use a radioligand concentration at or below its Kd value for the receptor.[3]
Inadequate blocking of non-specific sites. Add blocking agents like bovine serum albumin (BSA) to the assay buffer.[4][5] Pre-treating filters with agents like polyethyleneimine (PEI) can also reduce binding to the filter itself.[1]
Hydrophobic interactions of this compound or the radioligand with assay components. Include a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffer.[5] Adjusting the salt concentration of the buffer can also help.[4][6]
Contamination of reagents or receptor preparation. Use high-purity reagents and ensure proper preparation and storage of membrane fractions.

Problem: Low Specific Binding Signal

A weak specific binding signal can make data analysis difficult and unreliable.

Potential CauseSolution
Receptor concentration is too low. Increase the amount of receptor preparation (e.g., membrane protein) in the assay. Perform a protein concentration optimization experiment to find the optimal amount.[2]
Suboptimal incubation time or temperature. Ensure the binding reaction has reached equilibrium by performing a time-course experiment. Verify that the incubation temperature is optimal for receptor stability and binding.
Degradation of this compound, radioligand, or receptor. Use fresh reagents and ensure proper storage. Include protease inhibitors in the membrane preparation buffer.[2]
Incorrect buffer composition or pH. Optimize the buffer composition, including pH and ionic strength, for the specific receptor being studied.

Problem: Inconsistent Results and Poor Reproducibility

Variability between experiments can undermine the validity of your findings.

Potential CauseSolution
Inconsistent pipetting and reagent handling. Ensure accurate and consistent pipetting, especially for serial dilutions. Use low-binding tubes and pipette tips.[2]
Temperature fluctuations during incubation. Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the incubation period.
Variability in membrane preparations. Prepare a large batch of membrane homogenate, aliquot, and store at -80°C to ensure consistency across multiple experiments.[1]
Incomplete separation of bound and free ligand during filtration. Ensure the vacuum is sufficient for rapid filtration and that the wash steps are performed quickly and consistently with ice-cold buffer.

III. Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound Binding (Association Kinetics)

This protocol outlines the steps to determine the time required to reach equilibrium for a specific radioligand binding to its receptor in the presence of this compound.

  • Prepare Reagents:

    • Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Radioligand Stock Solution: Prepare a concentrated stock of the radioligand and dilute to the desired final concentration (typically at or below the Kd) in binding buffer.

    • Unlabeled Competitor for Non-Specific Binding (NSB): Prepare a high concentration of a known antagonist for the receptor of interest (e.g., 10 µM propranolol for β-adrenergic receptors).

    • Receptor Preparation: Thaw and resuspend the membrane preparation in ice-cold binding buffer to a predetermined optimal concentration.

  • Assay Setup:

    • Set up two sets of tubes: one for "Total Binding" and one for "Non-Specific Binding" (NSB).

    • For NSB tubes, add the unlabeled competitor. For Total Binding tubes, add an equal volume of binding buffer.

    • Add the receptor preparation to all tubes.

  • Initiate Binding and Incubation:

    • Initiate the binding reaction by adding the diluted radioligand to all tubes.

    • Incubate the reactions at the desired temperature (e.g., 30°C or 37°C).

  • Time-Course Sampling:

    • At various time points (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes), terminate the reaction for a set of Total Binding and NSB tubes.

    • Termination is achieved by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a blocking agent like 0.3% PEI.[1]

    • Immediately wash the filters with a set volume of ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate Specific Binding at each time point: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding as a function of time. The optimal incubation time is the point at which the specific binding reaches a stable plateau.

Protocol 2: General Radioligand Competition Binding Assay for this compound at Adrenergic Receptors

This protocol is for determining the binding affinity (Ki) of this compound by its ability to compete with a known radioligand.

  • Prepare Reagents: As described in Protocol 1, with the addition of a serial dilution of this compound.

  • Assay Setup:

    • Prepare tubes for Total Binding, Non-Specific Binding, and a range of this compound concentrations.

    • Add binding buffer to the Total Binding tubes.

    • Add the unlabeled competitor for NSB to the NSB tubes.

    • Add the different concentrations of this compound to the respective competitor tubes.

    • Add a fixed concentration of the radioligand (at or below its Kd) to all tubes.

  • Incubation:

    • Add the receptor preparation to all tubes to initiate the binding.

    • Incubate for the predetermined optimal incubation time at the optimal temperature.

  • Filtration and Quantification:

    • Terminate the reactions by rapid filtration and wash the filters as described in Protocol 1.

    • Measure the radioactivity on the filters.

  • Data Analysis:

    • Calculate the percentage of specific binding at each this compound concentration.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

IV. Quantitative Data Summary

The following table summarizes the available quantitative data on the interaction of this compound with various adrenergic receptors.

Table 1: Functional Potency (EC50) of this compound at Adrenergic Receptors

Receptor SubtypeEC50 (µM)Emax (%)Receptor TypeAssay TypeReference
α1A-adrenergic8.759Gq-coupledFunctional (Calcium flux)[2]
α1B-adrenergic1.177Gq-coupledFunctional (Calcium flux)[2]
α1D-adrenergic2.182Gq-coupledFunctional (Calcium flux)[2]
TAAR174104Gs-coupledFunctional (cAMP accumulation)[2]

Note: EC50 values represent the concentration of a drug that gives half-maximal response. Emax represents the maximum response compared to a full agonist.

V. Signaling Pathways and Experimental Workflows

Diagram 1: this compound-Induced β2-Adrenergic Receptor Signaling Pathway

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Beta2AR [label="β2-Adrenergic\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds]; Gs_protein [label="Gs Protein\n(α, β, γ subunits)", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., smooth muscle relaxation)", shape=box, style=rounded, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges this compound -> Beta2AR [label="Binds to"]; Beta2AR -> Gs_protein [label="Activates"]; Gs_protein -> AC [label="α-subunit activates"]; ATP -> AC [style=dashed]; AC -> cAMP [label="Converts"]; cAMP -> PKA [label="Activates"]; PKA -> Cellular_Response [label="Phosphorylates\ntarget proteins"]; }

Caption: this compound binding to the β2-adrenergic receptor activates the Gs protein, leading to cAMP production and PKA activation.

Diagram 2: Experimental Workflow for Optimizing Incubation Time

// Nodes start [label="Start: Prepare Reagents\n(Receptor, Radioligand, Buffers)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Set up Total and\nNon-Specific Binding Tubes", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate at Defined Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; timepoint [label="Terminate Reaction at\nVarious Time Points", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; filter [label="Rapid Filtration and Washing", fillcolor="#F1F3F4", fontcolor="#202124"]; count [label="Measure Radioactivity", fillcolor="#F1F3F4", fontcolor="#202124"]; calculate [label="Calculate Specific Binding", fillcolor="#5F6368", fontcolor="#FFFFFF"]; plot [label="Plot Specific Binding vs. Time", fillcolor="#5F6368", fontcolor="#FFFFFF"]; analyze [label="Identify Plateau Phase\n(Equilibrium)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Optimal Incubation Time Determined", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> incubate; incubate -> timepoint; timepoint -> filter [label="For each time point"]; filter -> count; count -> calculate; calculate -> plot; plot -> analyze; analyze -> end [label="Time to plateau"]; }

Caption: A stepwise workflow for determining the optimal incubation time in a receptor binding assay.

References

Calibrating instrumentation for accurate Halostachine measurement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of Halostachine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common analytical methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometry (MS) detector, and Gas Chromatography-Mass Spectrometry (GC-MS). Liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer has also been used for the analysis of this compound in complex matrices like dietary supplements.[1]

Q2: How should I prepare a reference standard for this compound?

A2: To prepare a reference standard, use a highly purified and well-characterized this compound material.[2][3] The preparation involves accurately weighing the standard, dissolving it in a suitable solvent (e.g., methanol or a mobile phase component) to create a stock solution, and then performing serial dilutions to generate a calibration curve.[4][5]

Q3: What are the key considerations for sample preparation when analyzing this compound in dietary supplements?

A3: A common starting point for sample preparation of solid dietary supplements is to reconstitute the powder in a solvent like methanol.[1] Subsequent steps may include vortexing, sonication, centrifugation, and filtration to remove insoluble excipients before injection into the analytical instrument.[6][7] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[8][9]

Troubleshooting Guides

HPLC Analysis

Problem: My this compound peak is tailing.

  • Possible Cause 1: Secondary Interactions with Stationary Phase

    • This compound is a basic compound and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[10][11]

    • Solution:

      • Lower Mobile Phase pH: Operate at a lower pH (e.g., pH 3) to protonate the silanol groups and reduce secondary interactions.[10][12]

      • Use a Highly Deactivated Column: Employ an end-capped column or a column with a different stationary phase (e.g., polymer-based) that has fewer active sites.[10]

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine, into the mobile phase to block the active silanol sites.

  • Possible Cause 2: Column Overload

    • Injecting too much sample can lead to peak distortion, including tailing.[13]

    • Solution: Dilute the sample and inject a smaller amount. If the peak shape improves, mass overload was likely the issue.

  • Possible Cause 3: Column Contamination or Void

    • Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can distort the flow path and cause peak tailing.[14]

    • Solution:

      • Use Guard Columns and In-line Filters: These will protect the analytical column from contaminants.

      • Backflush the Column: Reverse the column and flush it with a strong solvent to dislodge particulates from the inlet frit.

      • Replace the Column: If the problem persists, the column may be irreversibly damaged and need replacement.

GC-MS Analysis

Problem: I am experiencing low sensitivity for this compound.

  • Possible Cause 1: Inefficient Sample Introduction

    • The injection technique may not be optimal for trace-level analysis.

    • Solution:

      • Use Splitless Injection: This ensures that the majority of the sample is transferred to the column.[15]

      • Optimize Injector Temperature: Ensure the temperature is high enough to vaporize this compound efficiently without causing degradation.

  • Possible Cause 2: Poor Chromatographic Peak Shape

    • Broad peaks lead to lower peak height and reduced sensitivity.

    • Solution:

      • Use a Narrower Bore Column: Columns with smaller internal diameters (e.g., 0.18 mm or 0.25 mm) can produce sharper peaks.[16]

      • Optimize the Temperature Program: A slower temperature ramp can result in narrower peaks.[15]

  • Possible Cause 3: Suboptimal MS Parameters

    • The mass spectrometer settings may not be optimized for this compound detection.

    • Solution:

      • Tune the Mass Spectrometer: Regularly tune the instrument to ensure optimal performance.[17]

      • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Instead of scanning a full mass range, focus on specific ions for this compound to increase sensitivity. For MRM, a precursor ion and a product ion need to be identified and optimized.[16]

      • Clean the Ion Source: A contaminated ion source can significantly reduce sensitivity.[17]

Data Presentation

Table 1: HPLC Troubleshooting Summary

ProblemPossible CauseRecommended Solution
Peak TailingSecondary Silanol InteractionsLower mobile phase pH, use a deactivated column, add a competing base.
Column OverloadDilute the sample.
Column Contamination/VoidUse guard columns, backflush the column, replace the column.

Table 2: GC-MS Sensitivity Enhancement

ApproachTechniqueBenefit
Sample InjectionSplitless InjectionMaximizes sample transfer to the column.[15]
ChromatographyNarrow Bore ColumnProduces sharper peaks for better signal-to-noise.[16]
Optimized Temperature ProgramCan lead to narrower peaks.[15]
Mass SpectrometrySIM or MRM ModeIncreases sensitivity by monitoring specific ions.[16]
Ion Source CleaningRemoves contaminants that suppress signal.[17]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification

1. Objective: To quantify this compound in a supplement powder using HPLC with UV detection.

2. Materials:

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid

  • Supplement sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

4. Procedure:

  • Standard Preparation:

    • Accurately weigh ~10 mg of this compound reference standard and dissolve it in 10 mL of methanol to make a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the supplement powder into a 50 mL volumetric flask.

    • Add ~40 mL of methanol, vortex for 1 minute, and sonicate for 15 minutes.

    • Bring the flask to volume with methanol and mix well.

    • Centrifuge an aliquot of the sample extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: 70:30 (v/v) Water (with 0.1% formic acid) : Methanol (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample preparation.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS Method for this compound Identification

1. Objective: To identify this compound in a sample extract using GC-MS.

2. Materials:

  • Sample extract (from HPLC preparation or similar)

  • GC-grade solvent (e.g., methanol)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, optional, for improved peak shape)

3. Instrumentation:

  • GC-MS system

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

4. Procedure:

  • Sample Preparation:

    • If the sample extract is in a non-volatile solvent, evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a volatile GC-compatible solvent like methanol.

    • (Optional Derivatization) Add the derivatizing agent, cap the vial, and heat (e.g., at 60 °C for 30 minutes) to convert this compound to a more volatile and less polar derivative.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Analysis:

    • Inject the prepared sample.

    • Compare the resulting mass spectrum of the chromatographic peak with a reference spectrum of this compound for identification.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve extract Extraction weigh->extract Samples dilute Serial Dilution dissolve->dilute Standards hplc HPLC Separation dilute->hplc cleanup Cleanup (Filtration/SPE) extract->cleanup cleanup->hplc gcms GC-MS Separation cleanup->gcms detection Detection (UV/MS) hplc->detection gcms->detection integrate Peak Integration detection->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_peak_tailing start Peak Tailing Observed check_overload Dilute Sample & Re-inject start->check_overload overload_yes Peak Shape Improves? check_overload->overload_yes Yes overload_no Check Mobile Phase check_overload->overload_no No solution_overload Issue: Column Overload overload_yes->solution_overload ph_ok pH Correct? overload_no->ph_ok column_issue Inspect/Replace Column & Guard Column ph_ok->column_issue Yes solution_ph Adjust Mobile Phase pH ph_ok->solution_ph No solution_column Issue: Column Contamination/Failure column_issue->solution_column

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

A Comparative Analysis of Halostachine and Synephrine on Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of Halostachine and p-Synephrine on adrenergic receptors. The analysis is supported by experimental data on binding affinities and functional potencies, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to facilitate a comprehensive understanding for research and drug development purposes.

Overview of Compounds

This compound (N-methylphenylethanolamine) and p-Synephrine are structurally related protoalkaloids. Their chemical similarity to endogenous catecholamines like epinephrine and norepinephrine suggests potential interactions with the adrenergic system. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, regulating physiological processes such as heart rate, blood pressure, and metabolism. They are broadly classified into α₁, α₂, and β subtypes, each with distinct signaling mechanisms and physiological roles. Understanding the nuanced interactions of this compound and Synephrine with these receptor subtypes is critical for evaluating their pharmacological profiles.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the binding affinity and functional potency of this compound and p-Synephrine at various human adrenergic receptor subtypes.

Table 1: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) at α₁-Adrenergic Receptors

This table presents data on the ability of each compound to activate α₁-adrenergic receptor subtypes, leading to a cellular response. The half-maximal effective concentration (EC₅₀) indicates the potency of the compound, with a lower value signifying higher potency. The maximum effect (Eₘₐₓ) represents the efficacy relative to a reference full agonist.

CompoundReceptor SubtypeEC₅₀ (µM)Eₘₐₓ (%)
This compound ADRα₁ₐ8.759
ADRα₁ₑ1.177
ADRα₁D2.182
p-Synephrine ADRα₁ₐ2.482
ADRα₁ₑ3.991
ADRα₁D1.780

Data sourced from a study on the in vitro activation of human adrenergic receptors.

Table 2: Binding Affinity (pKi) at α-Adrenergic Receptors

Binding affinity reflects the strength of the interaction between a ligand and a receptor. It is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

CompoundReceptor SubtypepKiKi (nM)
p-Synephrine Human α₁ₐ5.305012
Human α₂ₐ4.8713490
Human α₂C4.9012589
This compound All SubtypesNot AvailableNot Available

Adrenergic Receptor Signaling Pathways

Adrenergic receptors mediate their effects through distinct G protein-coupled signaling cascades. The α₁ subtypes primarily couple to Gq proteins, while β subtypes couple to Gs proteins. The diagrams below illustrate these canonical pathways.

Gq_Pathway Ligand This compound / p-Synephrine AR_a1 α₁-Adrenergic Receptor Ligand->AR_a1 Binds Gq Gq Protein AR_a1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

α₁-Adrenergic Receptor Gq Signaling Pathway

Gs_Pathway Ligand Agonist AR_b β-Adrenergic Receptor Ligand->AR_b Binds Gs Gs Protein AR_b->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Lipolysis, Increased Heart Rate) PKA->Response

β-Adrenergic Receptor Gs Signaling Pathway

Experimental Protocols

The data presented in this guide are typically generated using two key types of in vitro assays: competitive radioligand binding assays and functional assays measuring second messenger accumulation.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

Objective: To determine the inhibition constant (Ki) of this compound and Synephrine for specific adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a specific human adrenergic receptor subtype (e.g., HEK293 cells expressing ADRα₁ₐ).

  • A high-affinity radioligand specific for the receptor of interest (e.g., [³H]-Prazosin for α₁ receptors).

  • Unlabeled test compounds (this compound, p-Synephrine).

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters and a cell harvester for filtration.

  • Scintillation counter.

Protocol:

  • Preparation: Prepare serial dilutions of the test compounds (this compound and p-Synephrine) in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes (providing the receptors), a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-specific Binding Wells: Contain membranes, radioligand, and a saturating concentration of the non-specific control.

    • Competition Wells: Contain membranes, radioligand, and one of the serial dilutions of the test compound.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression to fit the curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (Receptors) - Radioligand ([L]) - Test Compound (this compound/Synephrine) B Incubate Reagents (Membranes + [L] + Test Compound) A->B C Separate Bound from Free Ligand (Rapid Vacuum Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis: - Plot Competition Curve - Determine IC₅₀ - Calculate Ki D->E

Workflow for a Competitive Radioligand Binding Assay
cAMP Accumulation Functional Assay

This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound at Gs-coupled receptors (like β-adrenergic receptors) by quantifying the production of the second messenger cyclic AMP (cAMP).

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound and Synephrine for β-adrenergic receptor subtypes.

Materials:

  • Whole cells stably expressing a specific human β-adrenergic receptor subtype.

  • Test compounds (this compound, p-Synephrine) and a reference full agonist (e.g., Isoproterenol).

  • Stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader compatible with the chosen detection kit.

Protocol:

  • Cell Culture: Plate the cells expressing the target receptor in a 96-well plate and grow to an appropriate confluency.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a PDE inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Addition: Add varying concentrations of the test compounds or the reference agonist to the wells. Include control wells with buffer only (basal level).

  • Stimulation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C to allow for receptor activation and cAMP production.

  • Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions to release the intracellular cAMP.

  • cAMP Detection: Perform the detection assay by adding the kit reagents (e.g., antibodies and fluorescent tracers for HTRF) to the cell lysates.

  • Quantification: Read the plate using a plate reader to measure the signal (e.g., fluorescence ratio), which is inversely or directly proportional to the amount of cAMP produced.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ and Eₘₐₓ values for each compound. Efficacy (Eₘₐₓ) is often expressed as a percentage of the maximal response induced by the reference full agonist.

Comparative Discussion

Functional Activity at α₁-Adrenoceptors: The available functional data indicates that both this compound and p-Synephrine act as partial agonists at human α₁ₐ, α₁ₑ, and α₁D receptors. p-Synephrine generally displays slightly higher potency (lower EC₅₀) and efficacy (higher Eₘₐₓ) at the α₁ₐ and α₁ₑ subtypes compared to this compound. Conversely, this compound shows comparable potency and efficacy to p-Synephrine at the α₁D subtype. The partial agonist nature of both compounds suggests they are less effective at activating these receptors than endogenous full agonists like norepinephrine.

Binding Affinity: Directly comparable binding affinity data for this compound is lacking. However, the data for p-Synephrine shows very weak affinity for α₁ₐ, α₂ₐ, and α₂C receptors, with Ki values in the micromolar range. This is consistent with multiple reports that describe p-Synephrine as having a poor affinity for the classical α and β receptor subtypes that mediate cardiovascular effects.[1][3] The structural difference—the position of the hydroxyl group on the phenyl ring (para- for Synephrine vs. meta- for the more potent phenylephrine)—is known to significantly reduce binding affinity to these receptors.[1] Given its structural similarity to p-Synephrine (lacking the para-hydroxyl group but retaining the N-methyl and beta-hydroxyl groups), this compound's binding profile may differ, but without experimental data, direct comparison is speculative.

Selectivity: Based on the functional data, both compounds show activity across all three tested α₁ subtypes without pronounced selectivity. p-Synephrine is often investigated for its potential effects on the β₃-adrenergic receptor, which is associated with lipolysis and thermogenesis, and is thought to have minimal activity at the β₁ and β₂ receptors that strongly influence heart rate and bronchodilation.[1][2] The selectivity profile of this compound across the full panel of adrenergic receptors remains to be fully elucidated through comprehensive binding and functional studies.

Conclusion

This compound and p-Synephrine are partial agonists of α₁-adrenergic receptors, with p-Synephrine demonstrating slightly greater potency and efficacy at the α₁ₐ and α₁ₑ subtypes in the available functional assays. p-Synephrine exhibits weak binding affinity for α₁, α₂, β₁, and β₂ receptors. A significant gap in the literature exists regarding the binding affinity of this compound at any adrenergic receptor subtype, precluding a direct comparison on this critical parameter. For drug development professionals, while both compounds interact with the adrenergic system, their low potency and affinity at classical α and β receptors suggest a pharmacological profile distinct from more potent sympathomimetic amines. Further research, particularly comprehensive radioligand binding studies for this compound, is necessary to fully characterize and compare the adrenergic activity of these two compounds.

References

Validating the Partial Agonist Activity of Halostachine at Adrenergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Halostachine's performance as a partial agonist at adrenergic receptors, supported by available experimental data. This compound, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid structurally related to endogenous catecholamines like epinephrine and other sympathomimetic amines such as ephedrine.[1][2] Its pharmacological profile is of interest to researchers studying adrenergic signaling and developing novel therapeutics. This document summarizes quantitative data, details experimental protocols for assessing adrenergic receptor activity, and visualizes key pathways and workflows.

Adrenergic Receptor Signaling Pathways

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines epinephrine and norepinephrine. They are broadly classified into alpha (α) and beta (β) subtypes, each further divided into specific receptor types (α₁, α₂, β₁, β₂, β₃). These subtypes are linked to distinct intracellular signaling cascades.

  • α₁-Adrenergic Receptors: These receptors primarily couple to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.

  • α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is often associated with inhibitory effects, such as the inhibition of neurotransmitter release.[3]

  • β-Adrenergic Receptors (β₁, β₂, β₃): These receptors are predominantly coupled to Gs proteins. Agonist binding stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets to elicit cellular responses like increased heart rate, smooth muscle relaxation, and glycogenolysis.

Adrenergic Signaling Pathways cluster_alpha1 α₁-Adrenergic Pathway cluster_beta β-Adrenergic Pathway cluster_alpha2 α₂-Adrenergic Pathway a1_agonist α₁ Agonist (e.g., Phenylephrine) a1_receptor α₁-AR a1_agonist->a1_receptor Binds Gq Gq a1_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates a1_response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->a1_response PKC->a1_response b_agonist β Agonist (e.g., Isoproterenol) b_receptor β-AR b_agonist->b_receptor Binds Gs Gs b_receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates b_response Cellular Response (e.g., Increased Heart Rate, Relaxation) PKA->b_response Phosphorylates Targets a2_agonist α₂ Agonist (e.g., Clonidine) a2_receptor α₂-AR a2_agonist->a2_receptor Binds Gi Gi a2_receptor->Gi Activates AC2 Adenylyl Cyclase Gi->AC2 Inhibits cAMP_dec ↓ cAMP AC2->cAMP_dec a2_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP_dec->a2_response

Figure 1. Simplified Adrenergic Signaling Pathways

Quantitative Comparison of this compound Activity

The partial agonist activity of a compound is characterized by its potency (EC₅₀) and maximal efficacy (Eₘₐₓ) relative to a full agonist. Potency (EC₅₀) is the concentration of a drug that gives half-maximal response, while efficacy (Eₘₐₓ) is the maximum response achievable from the drug.

α₁-Adrenergic Receptor Subtypes

Recent in vitro studies using cell lines overexpressing human α₁-adrenergic receptor subtypes have provided quantitative data on this compound's activity. The results are compared with the endogenous full agonist, adrenaline (epinephrine).[4]

CompoundReceptor SubtypePotency (EC₅₀)Efficacy (Eₘₐₓ) (% of Adrenaline)
This compound ADRα₁ₐ8.7 µM59%
ADRα₁ₑ1.1 µM77%
ADRα₁ₒ2.1 µM82%
Adrenaline ADRα₁ₐ6.5 nM100%
ADRα₁ₑ6.1 nM100%
ADRα₁ₒ1.7 nM100%
p-Synephrine ADRα₁ₐ2.4 µM82%
ADRα₁ₑ0.66 µM91%
ADRα₁ₒ1.7 µM80%
Table 1: Functional Activity of this compound and Comparators at α₁-Adrenergic Receptors. Data sourced from Marti et al. (2024).[4]
β-Adrenergic and α₂-Adrenergic Receptors

Data on this compound's activity at β-adrenergic and α₂-adrenergic receptors is more limited.

  • β₂-Adrenergic Receptor: An earlier study utilizing transfected HEK293 cells found that this compound acted as a partial agonist at the β₂-adrenergic receptor, with an efficacy approximately 19% that of epinephrine in stimulating cAMP accumulation.[1]

  • β₁ and α₂ Subtypes: A comprehensive 2024 screening study reported that this compound showed no agonist activity at human ADRα₂ₐ, ADRα₂ₑ, ADRβ₁, and ADRβ₂ receptors at concentrations up to 300 µM.[4] This suggests that this compound has low to no efficacy at these particular subtypes under the tested conditions, although this appears to conflict with earlier findings for the β₂ subtype. Discrepancies may arise from different experimental systems or assay conditions.

CompoundReceptor SubtypePotency (EC₅₀)Efficacy (Eₘₐₓ) (% of Epinephrine)
This compound ADRβ₂Not Reported~19%[1]
ADRβ₁, ADRα₂ₐ, ADRα₂ₑNo effect up to 300 µM[4]No effect up to 300 µM[4]
Epinephrine ADRβ₁9.9 nM[4]100%[4]
ADRβ₂67 nM[4]100%[4]
ADRα₂ₐ8.4 nM[4]100%[4]
ADRα₂ₑ23 nM[4]100%[4]
Table 2: Functional Activity of this compound at β- and α₂-Adrenergic Receptors. Note the conflicting data for the β₂ subtype between sources.

Experimental Protocols

Validating the partial agonist activity of a compound like this compound involves a series of in vitro assays to determine its binding affinity and functional efficacy at specific receptor subtypes.

Radioligand Binding Assay (for Affinity, Kᵢ)

This assay measures the affinity of a test compound (this compound) for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the adrenergic receptor subtype of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

  • Incubation: The membrane preparation is incubated in a buffer solution with a fixed concentration of a specific radiolabeled antagonist (e.g., [³H]-Prazosin for α₁, [³H]-Yohimbine for α₂, [³H]-CGP-12177 for β) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. This separates the receptor-bound radioligand from the unbound radioligand, as the receptors and bound ligand are retained on the filter.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. A lower Kᵢ value indicates a higher binding affinity.

Functional Assay: cAMP Accumulation (for β- and α₂-ARs)

This assay measures the ability of a compound to stimulate (agonize) or inhibit (antagonize) the production of the second messenger cAMP, which is the primary signaling output for Gs-coupled (β) and Gi-coupled (α₂) adrenergic receptors.

Methodology:

  • Cell Culture: A stable cell line (e.g., HEK293 or CHO) engineered to express a specific human adrenergic receptor subtype (e.g., ADRβ₂ or ADRα₂ₐ) is cultured in multi-well plates.

  • Compound Incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • For β-ARs (Gs-coupled): Cells are then stimulated with varying concentrations of the test compound (this compound).

    • For α₂-ARs (Gi-coupled): Cells are stimulated with an agent that increases cAMP (e.g., Forskolin) in the presence of varying concentrations of the test compound. A true agonist will inhibit this forskolin-stimulated cAMP production.

  • Cell Lysis & Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Concentration-response curves are generated by plotting the measured cAMP levels against the logarithm of the compound concentration. From these curves, the EC₅₀ and Eₘₐₓ values are calculated to determine the compound's potency and efficacy relative to a full agonist like epinephrine or isoproterenol.

Experimental Workflow cluster_workflow Workflow for Validating Partial Agonist Activity cluster_binding Binding Affinity Assay cluster_functional Functional Efficacy Assay start Start: Test Compound (this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Accumulation Assay (for β/α₂-ARs) start->functional_assay binding_steps 1. Incubate Receptor Membranes with Radioligand + this compound 2. Filter to Separate Bound/Free 3. Quantify Radioactivity binding_assay->binding_steps binding_result Determine IC₅₀ → Calculate Kᵢ binding_steps->binding_result conclusion Conclusion: Characterize as Partial Agonist, Full Agonist, or Antagonist binding_result->conclusion functional_steps 1. Culture Receptor-Expressing Cells 2. Stimulate with this compound (± Forskolin for α₂) 3. Lyse Cells & Measure cAMP functional_assay->functional_steps functional_result Determine EC₅₀ and Eₘₐₓ vs. Full Agonist functional_steps->functional_result functional_result->conclusion

Figure 2. General Experimental Workflow

Conclusion

The available experimental data characterizes this compound as a partial agonist at α₁-adrenergic receptors, with a preference for the α₁ₑ and α₁ₒ subtypes over the α₁ₐ subtype.[4] Its potency is in the low micromolar range, which is significantly lower than that of the endogenous full agonist adrenaline.[4] Its efficacy (Eₘₐₓ) ranges from approximately 59% to 82% at the α₁ subtypes relative to adrenaline, confirming its status as a partial agonist.[4]

Evidence for its activity at β-adrenergic receptors is less clear. While an older study suggests it is a weak partial agonist at the β₂ subtype, a more recent and comprehensive screen found no activity at β₁ or β₂ receptors.[1][4] The recent data also indicates a lack of activity at α₂ subtypes.[4] This profile suggests that this compound's sympathomimetic effects may be primarily mediated through α₁-adrenergic receptor activation. As a partial agonist, it would not only stimulate these receptors in the absence of a full agonist but could also act as a competitive antagonist in the presence of high concentrations of a more efficacious agonist like epinephrine.

References

Unveiling the Receptor Interactions of Halostachine: A Comparative Analysis of Cross-Reactivity with Phenethylamine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of bioactive compounds with their molecular targets is paramount. This guide provides a comparative analysis of the cross-reactivity profile of halostachine, a naturally occurring phenethylamine alkaloid, with other structurally related compounds. By presenting key experimental data, detailed methodologies, and illustrative signaling pathways, this document aims to be a valuable resource for assessing the selectivity and potential off-target effects of these alkaloids.

This compound, also known as N-methylphenylethanolamine, is a protoalkaloid found in various plant species. Its structural similarity to other phenethylamine alkaloids, such as synephrine, ephedrine, and hordenine, necessitates a thorough investigation of its receptor interaction profile to predict its pharmacological effects and potential for cross-reactivity. This guide focuses on the interactions of these compounds with adrenergic receptors and the trace amine-associated receptor 1 (TAAR1), key targets for this class of molecules.

Comparative Analysis of Receptor Activation and Binding Affinities

The following tables summarize the functional activity (EC50 and Emax) and binding affinities (Ki) of this compound and other selected phenethylamine alkaloids at various adrenergic and TAAR1 receptors. This quantitative data, compiled from in vitro studies, allows for a direct comparison of the potency and efficacy of these compounds.

Table 1: Functional Activity (EC50 and Emax) at Human Adrenergic and TAAR1 Receptors

CompoundReceptorEC50 (µM)Emax (%)
This compound α1A-AR8.759
α1B-AR1.177
α1D-AR2.182
TAAR174104
Synephrine (p-) α1A-AR2.482
α2A-AR10089
β1-AR2864
TAAR19285
Ephedrine (1R,2S-) β1-AR0.568
β2-AR0.3678
β3-AR4531
Hordenine α1B-AR5.737
α1D-AR3423
α2A-AR69012
TAAR14782
N-Methylphenethylamine (NMPEA) TAAR1~0.150Not Reported
Phenylethanolamine (PEA) TAAR18.897

EC50: Half maximal effective concentration. A lower value indicates higher potency. Emax: Maximum efficacy relative to a reference full agonist.

Table 2: Binding Affinities (Ki or pKi) at Adrenergic Receptors

CompoundReceptorKi (nM) or pKi
Synephrine α1A-ARpKi = 5.77
α2A-ARpKi = 4.70
α2C-ARpKi = 4.85
Phenylethanolamine (PEA) α1A-ARpKi = 4.81
α2A-ARpKi = 4.49
α2C-ARpKi = 4.54
Norephedrine (1R,2S-) α1A-ARpKi = 5.23
α2A-ARpKi = 4.79
α2C-ARpKi = 4.90

Ki: Inhibition constant. A lower value indicates higher binding affinity. pKi is the negative logarithm of the Ki value.

Experimental Protocols

The data presented in this guide are derived from established in vitro pharmacological assays. Understanding the methodologies employed is crucial for interpreting the results accurately.

Functional Activity Assays (cAMP Accumulation)

The functional activity of the phenethylamine alkaloids at Gs-coupled adrenergic receptors (like β-receptors) and TAAR1 is often determined by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).[1]

General Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are cultured and transiently or stably transfected with the human receptor of interest (e.g., β2-adrenergic receptor).

  • Cell Seeding: The transfected cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.

  • Compound Incubation: The culture medium is removed, and cells are incubated with varying concentrations of the test compound (e.g., this compound, synephrine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[2][3]

  • Data Analysis: The data are normalized to the response of a reference agonist (e.g., isoproterenol for β-receptors) and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Radioligand Binding Assays

Binding affinities of the compounds to adrenergic receptors are typically determined using radioligand competition binding assays.[4]

General Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization and centrifugation.

  • Assay Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1-receptors) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

Gs_Signaling_Pathway cluster_membrane Cell Membrane Ligand Phenethylamine Alkaloid Receptor Adrenergic Receptor (Gs-coupled) Ligand->Receptor Binding G_Protein G Protein (Gs) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: Gs-coupled adrenergic receptor signaling pathway.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Receptor-containing Membrane Preparation Incubation Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis to Determine IC50 and Ki Counting->Analysis

Caption: Experimental workflow for a radioligand binding assay.

References

Halostachine vs. Ephedrine: A Comparative Analysis of Adrenergic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of pharmacology and drug development, a nuanced understanding of how sympathomimetic amines interact with adrenergic receptors is paramount. This guide provides a detailed comparison of the receptor binding affinities of two such compounds: Halostachine and ephedrine. By examining their interactions with various adrenergic receptor subtypes, we aim to elucidate their pharmacological profiles and potential therapeutic applications. This analysis is supported by available experimental data and detailed methodologies to ensure a comprehensive and objective comparison.

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the available quantitative data on the binding affinities of this compound and ephedrine for various adrenergic receptor subtypes. Binding affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating a higher affinity. In the absence of direct binding data, the half-maximal effective concentration (EC50) from functional assays is provided to indicate potency.

Receptor SubtypeThis compoundEphedrine
α1A-Adrenergic EC50: 8.7 µM[1]Antagonist activity observed, but specific Ki values are not readily available in the provided search results.
α1B-Adrenergic EC50: 1.1 µM[1]Antagonist activity observed, but specific Ki values are not readily available in the provided search results.
α1D-Adrenergic EC50: 2.1 µM[1]Antagonist activity observed, but specific Ki values are not readily available in the provided search results.
α2-Adrenergic No direct agonist activity observed.[2]Antagonist activity observed, but specific Ki values are not readily available in the provided search results.[2]
β1-Adrenergic No quantitative data available.EC50: 0.5 µM (1R,2S-ephedrine)[3]
β2-Adrenergic Partial agonist, ~1/120th the affinity of epinephrine.EC50: 0.36 µM (1R,2S-ephedrine)[3]
β3-Adrenergic No quantitative data available.Weak partial agonist activity (1R,2S-ephedrine).[3]

Note: The data for ephedrine often refers to specific stereoisomers, with (1R,2S)-ephedrine generally being the most potent at β-adrenergic receptors.[3] It is important to consider the isomeric composition when evaluating ephedrine's activity.

Experimental Protocols

The determination of receptor binding affinity is a meticulous process that relies on standardized experimental protocols. The most common method is the radioligand binding assay.

Radioligand Binding Assay

A standard radioligand binding assay is conducted to determine the affinity of a test compound for a specific receptor.[4][5]

Objective: To quantify the binding affinity (Ki) of this compound and ephedrine for various adrenergic receptor subtypes.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing a specific human adrenergic receptor subtype (e.g., HEK293 or CHO cells).[2][6]

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the receptor of interest (e.g., [3H]-Prazosin for α1 receptors, [3H]-Yohimbine for α2 receptors, or [125I]-Cyanopindolol for β receptors).[4]

  • Test Compounds: this compound and ephedrine of high purity.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the receptor to determine non-specific binding (e.g., phentolamine for α receptors, propranolol for β receptors).[4]

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: A system to separate bound from free radioligand.

  • Scintillation Counter: An instrument to measure radioactivity.

Procedure:

  • Incubation: A fixed concentration of the cell membranes and the radioligand are incubated in the assay buffer.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or ephedrine) are added to the incubation mixture.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways

The binding of an agonist to an adrenergic receptor initiates a cascade of intracellular events known as a signaling pathway. The specific pathway activated depends on the receptor subtype and the G protein to which it is coupled.

  • α1-Adrenergic Receptors: These receptors are typically coupled to Gq proteins. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

Gq_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist (e.g., this compound) Alpha1_Receptor α1-Adrenergic Receptor Agonist->Alpha1_Receptor binds Gq Gq Protein Alpha1_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Fig. 2: Signaling pathway of α1-adrenergic receptors.
  • β-Adrenergic Receptors: These receptors are coupled to Gs proteins. Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets.[7]

Gs_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist (e.g., Ephedrine) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor binds Gs Gs Protein Beta_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA_Activation PKA Activation cAMP->PKA_Activation

Fig. 3: Signaling pathway of β-adrenergic receptors.

Conclusion

This comparative guide highlights the distinct adrenergic receptor binding profiles of this compound and ephedrine. This compound demonstrates agonist activity primarily at α1-adrenergic receptors, while its affinity for β2-receptors is considerably lower than that of epinephrine.[1] Ephedrine, particularly the (1R,2S)-isomer, is a potent agonist at β1 and β2-adrenergic receptors and also exhibits antagonist properties at α-adrenergic receptors.[2][3]

The differences in their receptor affinities and the subsequent activation of distinct signaling pathways underscore their unique pharmacological effects. A thorough understanding of these differences is crucial for the rational design and development of novel therapeutics targeting the adrenergic system. Further research, particularly direct comparative binding studies using standardized assays, would provide a more definitive and comprehensive picture of the receptor binding affinities of these two compounds.

References

Differentiating the pharmacological effects of Halostachine enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachine, or N-methylphenylethanolamine, is a naturally occurring protoalkaloid found in various plant species, most notably Halostachys caspica. As a structural analog of sympathomimetic amines like epinephrine and ephedrine, this compound interacts with the adrenergic system, eliciting a range of physiological responses. The presence of a chiral center in its structure gives rise to two stereoisomers: (R)-(-)-halostachine and (S)-(+)-halostachine. It is a well-established principle in pharmacology that enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors. The naturally occurring form of this compound is the levorotatory (R)-(-) enantiomer.[1] This guide provides a comparative overview of the pharmacological effects of this compound enantiomers, drawing upon available experimental data for the racemate and the general principles of stereoselectivity in adrenergic ligands.

While direct, head-to-head comparative studies detailing the quantitative pharmacological parameters of the individual enantiomers of this compound are not extensively available in the current body of scientific literature, this guide synthesizes the existing knowledge on racemic this compound and provides a framework for understanding the potential differences between its stereoisomers.

Pharmacological Profile of Racemic this compound: A Data-Driven Overview

Racemic this compound has been demonstrated to act as an agonist at various adrenergic receptors. The following table summarizes the available quantitative data on the functional potency and efficacy of racemic halostachio at several human adrenergic and trace amine-associated receptors.

Receptor SubtypeParameterValue (µM)Efficacy (Emax %)Reference Compound
α1A-Adrenergic EC508.759Adrenaline
α1B-Adrenergic EC501.177Adrenaline
α1D-Adrenergic EC502.182Adrenaline
β2-Adrenergic --~19Epinephrine
TAAR1 EC5074104Phenethylamine

EC50: The half-maximal effective concentration. Emax: The maximum response achievable by the agonist.

Anticipated Pharmacological Differentiation of this compound Enantiomers

Based on the pharmacology of other chiral adrenergic agonists, it is anticipated that the (R)-(-) and (S)-(+) enantiomers of this compound will exhibit differences in their affinity and efficacy for adrenergic receptors. Typically, one enantiomer (the eutomer) displays significantly higher potency than the other (the distomer). For many phenylethanolamines, the (R)-enantiomer is the more active form at adrenergic receptors.

Signaling Pathways

This compound, as an adrenergic agonist, is expected to modulate downstream signaling pathways upon receptor activation. The specific pathways are dependent on the G-protein coupled to the adrenergic receptor subtype.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by an agonist like this compound leads to the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Gq_signaling This compound This compound alpha1_R α1-Adrenergic Receptor This compound->alpha1_R Gq Gq alpha1_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Gs_signaling This compound This compound beta_R β-Adrenergic Receptor This compound->beta_R Gs Gs beta_R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target adrenergic receptor Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Select a high-affinity radioligand for the target receptor Radioligand->Incubate Test_Compound Prepare serial dilutions of this compound enantiomer Test_Compound->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Count Quantify bound radioactivity (scintillation counting) Separate->Count Analyze Generate competition curves and calculate IC50 Count->Analyze Calculate_Ki Calculate Ki using the Cheng-Prusoff equation Analyze->Calculate_Ki functional_assay_workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_data_analysis Data Analysis Cell_Culture Culture cells expressing the target β-adrenergic receptor Cell_Plating Plate cells in a multi-well plate Cell_Culture->Cell_Plating Add_PDEi Pre-incubate with a phosphodiesterase (PDE) inhibitor Cell_Plating->Add_PDEi Add_Agonist Add serial dilutions of This compound enantiomer Add_PDEi->Add_Agonist Incubate_Stim Incubate to allow cAMP accumulation Add_Agonist->Incubate_Stim Lyse_Cells Lyse the cells Incubate_Stim->Lyse_Cells Measure_cAMP Measure intracellular cAMP levels (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Analyze_Data Generate dose-response curves and calculate EC50 and Emax Measure_cAMP->Analyze_Data

References

Halostachine versus p-synephrine: a comparative review of mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

I have successfully gathered some quantitative data for both halostachine and p-synephrine, including Ki and EC50 values at various adrenergic receptors. I also found some general protocols for radioligand binding assays, cAMP accumulation assays, and reporter gene assays. However, the quantitative data is not yet comprehensive enough for a full comparative review. Specifically, I need to find more direct comparative studies that have evaluated both compounds under the same experimental conditions to ensure the data is comparable. I also need more specific details on the experimental protocols used in the studies that generated the available quantitative data, as the general protocols I've found may not match the exact conditions used. Therefore, I need to refine my search to find head-to-head comparative studies and papers that provide detailed methodological information linked to the specific data points I have found.I have found a valuable direct comparative study that provides EC50 values for both this compound and p-synephrine across a range of human adrenergic receptors (α1A, α1B, α1D, α2A, α2B, β1, β2) from the same experimental setup. This is a significant step forward as it provides directly comparable functional activity data. I have also gathered more general information on the receptor binding profiles of both compounds, confirming p-synephrine's low affinity for α and β1/2 receptors and its affinity for β3 receptors. However, I still lack specific, quantitative Ki values for this compound from competitive radioligand binding assays to create a comprehensive binding affinity table that directly compares it with p-synephrine. While I have found general protocols for binding and functional assays, I still need to find the specific, detailed methodologies used in the studies that generated the EC50 and any available Ki data to ensure the "Experimental Protocols" section is accurate and detailed. Therefore, the next steps should focus on obtaining this missing quantitative binding data for this compound and the specific experimental protocols.I have successfully found a direct comparative study providing EC50 values for both this compound and p-synephrine across a wide range of human adrenergic receptors. This is a crucial piece of quantitative data for the functional activity comparison. I also found detailed, generic protocols for radioligand binding assays and cAMP functional assays. However, I am still missing specific quantitative Ki values for this compound from competitive radioligand binding assays. While I have a good understanding of p-synephrine's binding profile, the lack of direct, quantitative binding data for this compound makes a robust comparison of binding affinities challenging. Furthermore, while I have generic assay protocols, I lack the specific, detailed methodologies used in the particular studies that generated the EC50 data I've found. To fulfill the core requirements of providing detailed experimental protocols, I need to find the specific methods sections of the papers from which the quantitative data is sourced.I have successfully obtained directly comparable EC50 and Emax values for both this compound and p-synephrine across a wide range of human adrenergic receptors from a single study. This is a significant breakthrough for the functional activity comparison. I have also found the detailed experimental protocol from this study, which will allow me to fulfill the "Experimental Protocols" requirement for the functional assays. However, I still lack directly comparable, quantitative Ki values from competitive radioligand binding assays for both compounds, particularly for this compound. While the functional data is excellent, a comprehensive comparison requires a parallel assessment of binding affinities. I have found general protocols for radioligand binding assays, but to accurately describe the experimental conditions for the binding affinity comparison, I need to find a study that has determined the Ki values for both compounds (or at least this compound) and provides a detailed methods section for that specific experiment. Therefore, the next step will be to focus on finding this missing piece of quantitative binding data and its associated detailed protocol.## this compound vs. p-Synephrine: A Comparative Review of Adrenergic Receptor Mechanisms

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological mechanisms of two structurally related biogenic amines, this compound and p-synephrine. By presenting quantitative data on their receptor binding affinities and functional activities at various adrenergic receptor subtypes, alongside detailed experimental protocols, this document aims to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Molecular and Functional Comparison at Adrenergic Receptors

This compound and p-synephrine are both phenylethylamine alkaloids that interact with the adrenergic system, which plays a crucial role in regulating physiological processes such as heart rate, blood pressure, and metabolism. While structurally similar, their distinct pharmacological profiles arise from differences in their affinity for and activation of various adrenergic receptor subtypes.

Receptor Binding Affinity

While comprehensive, directly comparative binding affinity data (Ki values) for both this compound and p-synephrine across all adrenergic receptors is limited in the current literature, existing studies provide valuable insights into their binding characteristics.

p-Synephrine generally exhibits a low binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors.[1][2] In comparison to the endogenous neurotransmitter norepinephrine, the binding of p-synephrine is significantly weaker at these receptor subtypes.[1]

Further research is required to provide a complete side-by-side comparison of the binding affinities (Ki values) of this compound and p-synephrine for all adrenergic receptor subtypes under identical experimental conditions.

Functional Activity at Adrenergic Receptors

A recent study provides a direct comparison of the functional activity of this compound and p-synephrine at a range of human adrenergic receptors.[3][4][5][6] The following tables summarize the half-maximal effective concentration (EC50) and maximum efficacy (Emax) values for each compound at various receptor subtypes.

Table 1: Functional Activity (EC50 in µM) of this compound and p-Synephrine at Human Adrenergic Receptors [3][4][5][6]

Compoundα1Aα1Bα1Dα2Aα2Bβ1β2
This compound 8.7>300>300>300>300>300>300
p-Synephrine 2.4121.8100>300>300>300

Data presented as EC50 values in micromolar (µM). A lower EC50 value indicates greater potency. ">300" indicates no significant activation was observed up to a concentration of 300 µM.

Table 2: Efficacy (Emax as % of Adrenaline) of this compound and p-Synephrine at Human Adrenergic Receptors [3][4][5][6]

Compoundα1Aα1Bα1Dα2Aα2Bβ1β2
This compound 59------
p-Synephrine 82819089---

Data presented as Emax values, representing the maximal response as a percentage of the response to the endogenous full agonist, adrenaline. "-" indicates that an Emax value could not be determined due to a lack of significant activation.

These data indicate that p-synephrine is a more potent and efficacious agonist at α1- and α2A-adrenergic receptors compared to this compound.[3][4][5][6] this compound shows weak partial agonism only at the α1A receptor subtype, with no significant activity at the other tested receptors.[3][4][5][6] In contrast, p-synephrine demonstrates notable agonist activity at all three α1 receptor subtypes and the α2A receptor.[3][4][5][6] Neither compound showed significant activation of β1 and β2 adrenergic receptors in this study.[3][4][5][6]

Signaling Pathways

The activation of adrenergic receptors by agonists like this compound and p-synephrine initiates intracellular signaling cascades. The primary pathways for the receptor subtypes activated by these compounds are depicted below.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are Gq protein-coupled, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_receptor Cell Membrane Agonist Agonist (this compound/ p-Synephrine) Receptor α1-AR Agonist->Receptor Gq Gq Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: α1-Adrenergic Receptor Signaling Pathway.

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins. Upon activation, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Gi_Signaling cluster_receptor Cell Membrane Agonist Agonist (p-Synephrine) Receptor α2-AR Agonist->Receptor Gi Gi Receptor->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP converts cAMP cAMP (decreased) ATP->cAMP

Caption: α2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this review.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[7]

Objective: To determine the binding affinity (Ki) of unlabeled compounds (this compound, p-synephrine) for adrenergic receptors by their ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human adrenergic receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2).

  • Unlabeled competitor compounds (this compound, p-synephrine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor compound and a constant amount of cell membrane preparation in the binding buffer.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Membrane Preparation B Assay Setup: Radioligand + Competitor + Membranes A->B C Incubation (Equilibrium) B->C D Filtration C->D E Scintillation Counting D->E F Data Analysis (IC50 -> Ki) E->F

Caption: Radioligand Binding Assay Workflow.

Functional Assay: In Vitro Activation of Human Adrenergic Receptors[3][4][5][6]

This protocol describes the functional assay used to determine the EC50 and Emax values of this compound and p-synephrine at various human adrenergic receptors.

Objective: To measure the agonist activity of test compounds at specific human adrenergic receptor subtypes by quantifying changes in intracellular signaling.

Cell Lines and Receptors:

  • Chem-1 cells overexpressing human ADRα1A, ADRα1B, ADRα1D, ADRα2A, ADRα2B, ADRβ1, or ADRβ2.

Assay Principle:

  • For α1 and α2 receptors: Measurement of intracellular calcium (Ca2+) mobilization using a fluorescent dye.

  • For β1 and β2 receptors: Measurement of intracellular cyclic adenosine monophosphate (cAMP) levels.

Experimental Procedure (Calcium Mobilization for α-receptors):

  • Cell Culture: Chem-1 cells stably expressing the respective human adrenergic receptor subtype are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Varying concentrations of the test compounds (this compound, p-synephrine) or a reference agonist (adrenaline) are added to the wells.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence signal is used to determine the concentration-response curves, from which EC50 and Emax values are calculated. The Emax is expressed as a percentage of the maximal response to adrenaline.

Experimental Procedure (cAMP Measurement for β-receptors):

  • Cell Culture and Plating: As described for the calcium mobilization assay.

  • Compound Incubation: Cells are incubated with varying concentrations of the test compounds or a reference agonist for a defined period to stimulate cAMP production.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: Concentration-response curves are generated, and EC50 and Emax values are calculated.

Conclusion

This comparative review highlights the distinct pharmacological profiles of this compound and p-synephrine at human adrenergic receptors. p-Synephrine demonstrates broader and more potent agonist activity, particularly at α1- and α2A-adrenergic subtypes, compared to this compound, which exhibits weak partial agonism only at the α1A receptor. These differences in their mechanisms of action are crucial for understanding their physiological effects and for guiding future research and development of compounds targeting the adrenergic system. The provided experimental protocols offer a foundation for further investigation and validation of these findings.

References

In Vivo Validation of Halostachine's Effects on Blood Pressure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo effects of halostachine on blood pressure, alongside two other sympathomimetic amines, synephrine and ephedrine. The information is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Comparative Analysis of Hemodynamic Effects

The following table summarizes the quantitative data from various in vivo studies on the effects of this compound, synephrine, and ephedrine on blood pressure. It is important to note that the data are compiled from different studies with varying experimental conditions, which should be taken into consideration when making direct comparisons.

CompoundAnimal ModelDoseRoute of AdministrationChange in Blood PressureCitation
This compound Cat~1 mg (total dose)Intravenous↑ 26 mm Hg (maximum rise)[1]
Dog0.41 mg/kgIntravenous↑ 38 mm Hg (lasting 3-10 minutes)[1]
Synephrine Rat (exercised)50 mg/kgOralSmall, clinically insignificant effects[2]
Human49 mgOralNo significant change in systolic or diastolic blood pressure[2]
Ephedrine Human2.5 mgIntravenousEffective in restoring systolic and diastolic blood pressure[3][4]
Human5 mgIntravenousEffective in restoring systolic and diastolic blood pressure[5]
RatNot specifiedNot specifiedPressor responses mediated by direct action on alpha-adrenergic receptors[6]

Detailed Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for interpreting the results. Below are detailed protocols for key in vivo experiments cited in this guide.

Protocol 1: Intravenous Administration and Blood Pressure Monitoring in Anesthetized Rats

This protocol is a general representation of invasive blood pressure measurement in anesthetized rodents, a common method for evaluating the acute cardiovascular effects of compounds like this compound and ephedrine.

  • Animal Model: Male Wistar rats (250-300g).[7]

  • Anesthesia: Urethane (1.2 g/kg, intraperitoneal) or a combination of ketamine (80 mg/kg, i.p.) and xylazine (16 mg/kg, i.p.).[7]

  • Surgical Preparation:

    • The rat is placed on a surgical board, and the ventral neck and right inguinal region are shaved and disinfected.

    • A midline incision is made in the neck to expose the trachea, which is then cannulated to ensure a clear airway.

    • The left carotid artery is isolated, and a cannula filled with heparinized saline is inserted and secured. This cannula is connected to a pressure transducer for direct blood pressure measurement.[7]

    • The right femoral vein is isolated, and a cannula is inserted for intravenous drug administration.[7]

  • Drug Administration:

    • A baseline blood pressure reading is established.

    • The test compound (e.g., this compound, ephedrine) is dissolved in a suitable vehicle (e.g., saline).

    • A bolus injection of the compound is administered through the femoral vein cannula, followed by a flush of heparinized saline.[7][8]

  • Blood Pressure Measurement:

    • Continuous blood pressure is recorded using a data acquisition system connected to the pressure transducer.

    • Mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) are monitored and recorded before, during, and after drug administration.[7]

Protocol 2: Non-Invasive Blood Pressure Measurement in Conscious Rats using Tail-Cuff Plethysmography

This protocol describes a common non-invasive method for monitoring blood pressure in conscious animals, often used for longer-term studies and for compounds like synephrine where acute, dramatic changes are not expected.

  • Animal Model: Conscious male Sprague-Dawley rats.

  • Acclimatization: Rats are trained and acclimatized to the restraining device and tail-cuff apparatus for several days before the actual measurement to minimize stress-induced blood pressure variations.[9][10]

  • Procedure:

    • The rat is placed in a restrainer, and a tail-cuff with a pneumatic pulse sensor is placed on the base of the tail.[9][10]

    • The tail is gently warmed to increase blood flow and improve signal detection.

    • The cuff is automatically inflated to a pressure above the expected systolic blood pressure and then slowly deflated.[9]

    • The pressure at which the pulse reappears during deflation is recorded as the systolic blood pressure.[9]

    • Multiple readings are taken for each animal at each time point to ensure accuracy and consistency.

  • Drug Administration: The test compound (e.g., synephrine) is typically administered orally via gavage.

  • Data Collection: Blood pressure is measured at baseline and at various time points after drug administration.

Signaling Pathways and Mechanisms of Action

The cardiovascular effects of this compound, synephrine, and ephedrine are primarily mediated through their interactions with the adrenergic system. The following diagrams illustrate their proposed signaling pathways.

Halostachine_Signaling_Pathway This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Partial Agonist MAO_B MAO-B This compound->MAO_B Substrate AC Adenylyl Cyclase Beta2_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Increased Heart Rate) PKA->Cellular_Response Phosphorylates targets leading to Metabolism Metabolism MAO_B->Metabolism

Figure 1: Proposed signaling pathway of this compound.

This compound acts as a partial agonist at β2-adrenergic receptors, leading to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA), which mediates various cellular responses.[1] It is also a substrate for Monoamine Oxidase B (MAO-B), which is involved in its metabolism.[1]

Synephrine_Signaling_Pathway Synephrine Synephrine Alpha1A_AR α1A-Adrenergic Receptor Synephrine->Alpha1A_AR Partial Agonist Other_ARs α1B, α2, β1, β2-Adrenergic Receptors Synephrine->Other_ARs Low Affinity PLC Phospholipase C Alpha1A_AR->PLC Activates No_Significant_Response No Significant Cardiovascular Effects Other_ARs->No_Significant_Response IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Minimal_Response Minimal Cellular Response (e.g., Weak Vasoconstriction) Ca_PKC->Minimal_Response

Figure 2: Proposed signaling pathway of Synephrine.

Synephrine exhibits low affinity for most adrenergic receptors.[11][12] It has been shown to act as a partial agonist at α1A-adrenergic receptors, which can lead to a weak cellular response.[12] Its low affinity for other key adrenergic receptors (α1B, α2, β1, and β2) explains its generally observed lack of significant cardiovascular effects at typical dosages.[11]

Ephedrine_Signaling_Pathway cluster_direct Direct Action cluster_indirect Indirect Action Ephedrine_direct Ephedrine Alpha_AR α-Adrenergic Receptors Ephedrine_direct->Alpha_AR Agonist Beta_AR β-Adrenergic Receptors Ephedrine_direct->Beta_AR Agonist Vasoconstriction Vasoconstriction ↑ Blood Pressure Alpha_AR->Vasoconstriction Increased_HR_Contractility ↑ Heart Rate ↑ Contractility Beta_AR->Increased_HR_Contractility Ephedrine_indirect Ephedrine Nerve_Terminal Sympathetic Nerve Terminal Ephedrine_indirect->Nerve_Terminal NE_Release ↑ Norepinephrine Release Ephedrine_indirect->NE_Release Promotes NE_Vesicles Norepinephrine Vesicles Nerve_Terminal->NE_Vesicles NE_Vesicles->NE_Release Synaptic_Cleft Synaptic Cleft NE_Release->Synaptic_Cleft Postsynaptic_ARs Postsynaptic Adrenergic Receptors Synaptic_Cleft->Postsynaptic_ARs Activates Enhanced_Sympathetic_Response Enhanced Sympathetic Response Postsynaptic_ARs->Enhanced_Sympathetic_Response Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization baseline_bp Baseline Blood Pressure Measurement acclimatization->baseline_bp group_allocation Random Group Allocation (Control vs. Treatment) baseline_bp->group_allocation drug_admin Drug Administration (e.g., IV, Oral) group_allocation->drug_admin bp_monitoring Continuous or Intermittent Blood Pressure Monitoring drug_admin->bp_monitoring data_analysis Data Analysis (e.g., Statistical Comparison) bp_monitoring->data_analysis end End data_analysis->end

References

A Comparative Analysis of Synthetic Versus Naturally Sourced Halostachine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of halostachine derived from synthetic manufacturing processes versus that extracted from natural botanical sources. It is intended for researchers, scientists, and drug development professionals, offering objective data on the physicochemical properties, production methods, and biological activities of both forms. The information is supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding.

Introduction to this compound

This compound, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid structurally related to well-known biogenic amines such as phenylethanolamine, synephrine, and ephedrine.[1][2] It was first discovered in the Asian shrub Halostachys caspica.[1][3] While it is found in nature as a single stereoisomer, this compound is also widely available as a synthetic product, which is typically a racemic mixture of its stereoisomers.[1] this compound is recognized for its stimulant-like effects and is a component in some over-the-counter dietary and pre-workout supplements.[1][3][4] Its pharmacological properties, which include acting as a partial agonist at β2-adrenergic receptors, are of significant interest to the scientific community.[1][3]

Physicochemical and Sourcing Characteristics

The primary distinction between natural and synthetic this compound lies in their stereochemistry and purity profiles. Naturally occurring this compound is the levorotatory (R)-(-)-enantiomer.[1] In contrast, synthetic this compound is most commonly produced and sold as a racemate, an equal mixture of both the (R)-(-) and (S)-(+) enantiomers.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name 2-(Methylamino)-1-phenylethanol[1]
Other Names N-Methylphenylethanolamine, Halostachin[1][3]
CAS Number 495-42-1[1][5]
Molecular Formula C₉H₁₃NO[5]
Molecular Weight 151.21 g/mol [5]
Melting Point 43-45 °C (Natural (R)-(-)-enantiomer)[1]
113-114 °C (HCl salt of (R)-(-)-enantiomer)[1]
103-104 °C (Racemic HCl salt)[1]
Specific Rotation [α]D -47.03° to -52.46° (Natural (R)-(-)-enantiomer)[1]
pKa 9.29 (Hydrochloride salt at 25°C)[1]
Table 2: Comparative Profile of Natural vs. Synthetic this compound
FeatureNatural this compoundSynthetic this compound
Primary Source Halostachys caspica, Lolium perenne, Festuca arundinacea[1]Chemical synthesis from precursors like acetophenone or benzene[1][6]
Stereochemistry Exists as a single enantiomer: (R)-(-)-halostachine[1]Typically a racemic mixture (d,l-N-methylphenylethanolamine)[1]
Purity & Formulation Sold as standardized extracts (e.g., 20%, 50%, 80%)[7]Commercially available as high-purity powder (e.g., 99%)[2]
Potential Impurities Other plant-derived compounds (alkaloids, lipids, pigments)Residual solvents, reagents, and synthesis by-products
Biological Activity Activity attributed to the specific (R)-(-)-enantiomerActivity is a composite of both enantiomers; may differ in potency and effect from the pure natural form

Experimental Protocols

Detailed methodologies for the extraction, synthesis, and analysis of this compound are crucial for reproducible research and development.

Extraction and Purification of Natural this compound

This protocol outlines a general procedure for extracting alkaloids like this compound from plant matter, based on established chemical principles.[8][9]

  • Material Preparation: The raw plant material (e.g., dried leaves of Halostachys caspica) is ground to a fine powder to increase the surface area for extraction.[8]

  • Acidic Extraction: The powdered material is macerated with an aqueous solution of a strong acid (e.g., 2.5% sulfuric acid).[8] The acidic solution protonates the alkaloid, forming a salt that is soluble in the aqueous medium. This step is typically repeated to maximize yield.[8]

  • Filtration and Clarification: The mixture is filtered to remove solid plant debris. The resulting acidic extract is then clarified by flocculation, where the pH is adjusted (e.g., to 6.3) to precipitate impurities, which are subsequently removed by filtration.[8]

  • Basification and Solvent Extraction: The clarified aqueous extract is made alkaline (pH > 7) with a base like sodium carbonate. This deprotonates the alkaloid salt, converting it back to its free base form, which has lower water solubility. The free base is then extracted from the aqueous phase using a non-polar organic solvent (e.g., ethyl acetate).

  • Purification: The organic solvent is evaporated to yield a crude extract. This extract is further purified using chromatographic techniques, such as column chromatography with a stationary phase like alumina or silica gel, to isolate pure this compound from other co-extracted plant metabolites.[9]

Synthesis of Racemic this compound (Classical Methodology)

Several methods for synthesizing racemic this compound have been published.[1][6] The following protocol is based on a classical approach reported by Durden and co-workers.[1]

  • Bromination: Acetophenone is reacted with bromine to form α-bromoacetophenone.

  • Amination: The resulting α-bromoacetophenone is reacted with N-methylbenzylamine to produce an amino-ketone intermediate.

  • Reduction: The keto group of the amino-ketone is reduced to a hydroxyl group using a strong reducing agent like lithium aluminium hydride (LiAlH₄), yielding the corresponding amino-alcohol.

  • Debenzylation: The N-benzyl protecting group is removed by catalytic hydrogenation using a palladium on charcoal catalyst (Pd/C) to yield racemic N-methylphenylethanolamine (this compound).

Analytical Characterization Methods

To ensure identity, purity, and quantity, both natural and synthetic this compound must be characterized using robust analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to separate this compound from other compounds in a sample. When coupled with a UV or mass spectrometry detector, it allows for the quantification of the target analyte. It is a primary tool for assessing the purity of both extracts and synthetic batches.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound.[10] When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying and quantifying analytes in complex mixtures, such as plant extracts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive analytical method for structural elucidation.[10] It provides detailed information about the chemical structure, connectivity of atoms, and stereochemistry of a molecule. Quantitative NMR (qNMR) can also be used for highly accurate concentration measurements without the need for an identical reference standard for the analyte itself.[11] This makes it invaluable for confirming the identity of synthetic this compound and characterizing the precise structure of the naturally isolated compound.

Visualized Workflows and Pathways

The following diagrams, rendered using Graphviz, illustrate key processes and relationships relevant to the study of this compound.

cluster_0 Natural this compound Workflow cluster_1 Synthetic this compound Workflow cluster_2 Analysis & Comparison N1 Plant Source (Halostachys caspica) N2 Extraction (Acid-Base Method) N1->N2 N3 Purification (Chromatography) N2->N3 N4 Natural (R)-(-)-Halostachine N3->N4 A1 Analytical Characterization (HPLC, MS, NMR) N4->A1 S1 Starting Materials (e.g., Acetophenone) S2 Chemical Synthesis S1->S2 S3 Purification S2->S3 S4 Synthetic (Racemic) this compound S3->S4 S4->A1 A2 Biological Assays A1->A2 A3 Comparative Data A2->A3

Caption: Comparative workflow for natural and synthetic this compound.

cluster_bio Biosynthesis Pathway cluster_synth Chemical Synthesis Example Phe Phenylalanine PEA Phenethylamine Phe->PEA Decarboxylation POH Phenylethanolamine PEA->POH Hydroxylation Halo_N This compound (N-methylphenylethanolamine) POH->Halo_N N-methylation Ace Acetophenone BrAce α-Bromoacetophenone Ace->BrAce Bromination AmKet Amino-ketone BrAce->AmKet Amination Halo_S Racemic this compound AmKet->Halo_S Reduction

Caption: Biosynthesis vs. a classical chemical synthesis route for this compound.

This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Response Cellular Response (e.g., Bronchodilation) PKA->Response

Caption: Simplified β2-adrenergic signaling pathway activated by this compound.

Conclusion

The choice between synthetic and naturally sourced this compound depends critically on the intended application. For research focusing on the specific biological effects of the naturally occurring (R)-(-)-enantiomer, isolation from botanical sources is necessary. However, this process yields a product whose purity is dependent on the rigor of the extraction and purification protocol. Synthetic this compound offers the advantage of high purity and scalability but typically exists as a racemic mixture. Researchers must consider that the biological activity of this racemate may not be identical to that of the single, natural enantiomer. For drug development, stereospecific synthesis, which can produce the desired enantiomer with high purity, represents a viable but potentially more complex alternative.[1] The application of comprehensive analytical methods is paramount in verifying the identity, purity, and stereochemistry of any this compound sample, regardless of its origin.

References

Efficacy comparison between Halostachine and other trace amine-associated receptor 1 (TAAR1) agonists

Author: BenchChem Technical Support Team. Date: November 2025

Efficacy Showdown: Halostachine vs. Novel TAAR1 Agonists in Preclinical Models

A Comparative Guide for Researchers and Drug Development Professionals

The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, sparking significant interest in the development of novel agonists. This guide provides an objective comparison of the efficacy of this compound, a naturally occurring phenethylamine alkaloid, with other synthetic TAAR1 agonists, including the clinical candidates ulotaront and ralmitaront. The following data, experimental protocols, and pathway visualizations are intended to inform researchers, scientists, and drug development professionals in their evaluation of these compounds.

Data Presentation: In Vitro Efficacy at Human TAAR1

The following table summarizes the in vitro potency and efficacy of this compound, ulotaront, and ralmitaront at the human TAAR1 receptor, as determined by functional assays measuring cyclic AMP (cAMP) accumulation. It is important to note that these values are compiled from different studies and a direct head-to-head comparison under identical experimental conditions is not currently available in the published literature.

CompoundTypeEC50Emax (% of Reference Agonist)Reference AgonistSource
This compound Phenethylamine Alkaloid74 µM104%Phenethylamine[1]
Ulotaront Synthetic Agonist0.14 µM (140 nM)101%-[2]
38 nM109%-[3]
Ralmitaront Synthetic Partial Agonist110.4 nM40.1%β-phenethylamine (β-PEA)[4]

Note: EC50 (half-maximal effective concentration) is a measure of a drug's potency, with lower values indicating higher potency. Emax (maximum effect) indicates the drug's efficacy relative to a reference agonist.

Key Insights from the Data:
  • Potency: Ulotaront and ralmitaront exhibit significantly higher potency for the TAAR1 receptor, with EC50 values in the nanomolar range, as compared to this compound, which has an EC50 in the micromolar range. Ulotaront appears to be the most potent of the three.

  • Efficacy: this compound and ulotaront act as full agonists at the TAAR1 receptor, capable of eliciting a maximal response comparable to the endogenous agonist phenethylamine.[1][2] In contrast, ralmitaront is a partial agonist, meaning it produces a submaximal response even at saturating concentrations.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.

cAMP Accumulation Functional Assay

This assay is a cornerstone for determining the functional activity of TAAR1 agonists, as the receptor is known to couple to the Gs protein, leading to an increase in intracellular cAMP levels.

Objective: To quantify the dose-dependent stimulation of cAMP production by TAAR1 agonists in a cellular context.

General Methodology (as adapted from[1]):

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • Cells are transiently or stably transfected with a plasmid encoding the human TAAR1 receptor. For some assays, cells are also co-transfected with a cAMP biosensor, such as the Exchange Protein directly Activated by cAMP (EPAC).[5]

  • Assay Preparation:

    • Transfected cells are seeded into 48-well or 96-well plates.

    • Prior to the assay, the growth medium is replaced with a serum-free medium or a buffer such as Earle's Balanced Salt Solution (EBSS) supplemented with HEPES, a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation), and ascorbic acid (as an antioxidant).[1]

    • Cells are pre-incubated in the assay buffer for a defined period (e.g., 20 minutes) at 37°C.[1]

  • Compound Treatment:

    • A range of concentrations of the test compounds (e.g., this compound, ulotaront, ralmitaront) are prepared in the assay buffer.

    • The pre-incubation buffer is removed, and the cells are exposed to the different concentrations of the test compounds.

    • The cells are incubated for a specific duration (e.g., 1 hour) at 37°C in a CO2 incubator.[1]

  • cAMP Measurement:

    • Following incubation, the reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is quantified using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit or a bioluminescence resonance energy transfer (BRET)-based cAMP biosensor.[1][5]

  • Data Analysis:

    • The raw data (e.g., absorbance or BRET ratio) are converted to cAMP concentrations.

    • Concentration-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).

Visualizations

TAAR1 Signaling Pathway

The activation of TAAR1 by an agonist initiates a downstream signaling cascade that modulates neurotransmitter systems. The following diagram illustrates the canonical Gs-protein coupled signaling pathway.

TAAR1_Signaling_Pathway cluster_membrane Plasma Membrane TAAR1 TAAR1 Gs Gs Protein (α, β, γ subunits) TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist TAAR1 Agonist (e.g., this compound, Ulotaront) Agonist->TAAR1 Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Caption: TAAR1 Gs-protein coupled signaling pathway.

Experimental Workflow for TAAR1 Agonist Screening

The following diagram outlines a typical workflow for screening and characterizing novel TAAR1 agonists.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A Compound Library B Primary Screen (e.g., High-Throughput cAMP Assay) A->B C Hit Identification B->C D Dose-Response Analysis (EC50, Emax Determination) C->D E Selectivity Profiling (vs. other receptors) D->E F Lead Compound Selection E->F G Pharmacokinetic Studies F->G H Behavioral Models (e.g., Locomotor Activity) G->H I Efficacy & Safety Assessment H->I

References

A Comparative Guide to Validated Analytical Methods for Halostachine Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of Halostachine in complex matrices, such as dietary supplements and biological fluids, is critical for regulatory compliance, product quality control, and pharmacokinetic studies. The presence of interfering substances in these matrices necessitates the use of highly selective and sensitive analytical methods. This guide provides a comparative overview of common analytical techniques, their validation parameters, and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

Core Analytical Techniques: A Snapshot

The detection of this compound, a phenethylamine alkaloid, in intricate sample types is predominantly achieved through chromatographic techniques coupled with various detectors. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each technique offers a unique balance of sensitivity, selectivity, and throughput.[1][2]

  • High-Performance Liquid Chromatography (HPLC): A robust technique for separating non-volatile compounds.[1] When paired with a Diode-Array Detector (DAD), it can provide quantitative data, though it may lack the specificity required for unambiguous identification in highly complex matrices without mass spectrometry.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for volatile and thermally stable compounds.[1] Analysis of this compound often requires a derivatization step to increase its volatility. GC-MS offers high sensitivity and specificity.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for quantifying trace levels of compounds in complex biological samples.[1][4] It combines the excellent separation capabilities of LC with the high sensitivity and specificity of tandem mass spectrometry, often eliminating the need for derivatization.[4]

Method Validation: Ensuring Analytical Performance

Method validation is the process of providing objective evidence that an analytical method is fit for its intended purpose.[5] Key performance characteristics are evaluated to ensure the reliability and accuracy of the results.[6][7]

Key Performance Characteristics for Method Validation:

Parameter Description Typical Acceptance Criteria
Specificity / Selectivity The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).[7]No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]Coefficient of determination (R²) > 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[7]Typically 80-120% of the test concentration for assays.[6]
Accuracy The closeness of the test results to the true value. Often expressed as percent recovery.[7]Recovery within 85-115% (may vary by concentration).
Precision The closeness of agreement among a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]Typically S/N ≥ 10, with acceptable precision and accuracy.
Recovery The efficiency of the extraction procedure for the analyte from the matrix, determined by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.Consistent, precise, and reproducible recovery is desired.
Matrix Effects The direct or indirect alteration of the analytical signal caused by co-eluting substances from the sample matrix.Assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[6]No significant change in results with minor variations.
Comparative Performance of Analytical Methods

The choice of analytical technique significantly impacts the performance characteristics of the assay. LC-MS/MS generally offers superior performance for analyzing compounds like this compound in complex matrices.

Performance Characteristic LC-MS/MS GC-MS HPLC-DAD
Selectivity/Specificity Very HighHighModerate to Low
Sensitivity (LOD/LOQ) Very Low (ng/L to µg/L)[4]Low (ng/L to µg/L)[3]Higher (µg/L to mg/L)
Need for Derivatization Usually not required[4]Often requiredNot required
Sample Throughput High (with modern UPLC systems)[1]ModerateHigh
Matrix Effect Susceptibility High (can be mitigated with stable isotope-labeled internal standards)ModerateLow
Robustness GoodVery GoodExcellent
Cost (Instrument) HighModerate to HighLow to Moderate

Experimental Protocols

A well-defined experimental protocol is fundamental to successful method validation. Below is a detailed methodology for the validation of an LC-MS/MS method for this compound detection, which is often considered the most suitable approach.

Diagram: General Analytical Method Validation Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application Dev_Inst Instrument & Column Selection Dev_Sample Sample Preparation Optimization (e.g., SPE, LLE) Dev_Inst->Dev_Sample Dev_Params Optimization of LC & MS Parameters Dev_Sample->Dev_Params Val_Spec Specificity & Selectivity Dev_Params->Val_Spec Val_Lin Linearity & Range Val_Spec->Val_Lin Val_Acc Accuracy & Recovery Val_Lin->Val_Acc Val_Prec Precision (Intra- & Inter-day) Val_Acc->Val_Prec Val_Limits LOD & LOQ Determination Val_Prec->Val_Limits Val_Matrix Matrix Effect Assessment Val_Limits->Val_Matrix Val_Robust Robustness Val_Matrix->Val_Robust App_Routine Routine Sample Analysis Val_Robust->App_Routine App_QC Ongoing QC Checks App_Routine->App_QC

Caption: Workflow for analytical method development, validation, and application.

Protocol 1: Sample Preparation for Biological Fluids (Plasma/Serum)

Effective sample preparation is crucial for removing interferences like proteins and phospholipids that can suppress the MS signal.[8] Solid-Phase Extraction (SPE) is a widely used technique for its selectivity and ability to concentrate the analyte.[8]

Objective: To extract this compound from plasma and remove interfering matrix components.

Materials:

  • Plasma/Serum sample

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • Mixed-Mode Cation Exchange SPE Cartridges

  • Methanol, Acetonitrile

  • Formic Acid, Ammonium Hydroxide

  • Centrifuge, Evaporator

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS working solution. Vortex briefly. Add 200 µL of 2% formic acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Diagram: Solid-Phase Extraction (SPE) Workflow

G Start Plasma Sample + Internal Standard Pretreat Pre-treatment (Acidification/Dilution) Start->Pretreat Load Load Sample Pretreat->Load Condition SPE Cartridge Conditioning (Methanol -> Water) Condition->Load Wash1 Aqueous Wash (Remove Polar Interferences) Load->Wash1 Wash2 Organic Wash (Remove Non-Polar Interferences) Wash1->Wash2 Elute Elute Analyte (Ammoniated Methanol) Wash2->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analyze Inject into LC-MS/MS Recon->Analyze

Caption: A typical Solid-Phase Extraction (SPE) protocol for sample cleanup.

Protocol 2: LC-MS/MS Method Validation Procedure

Objective: To validate the developed LC-MS/MS method according to regulatory guidelines.

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive ESI

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: e.g., Q1: 152.2 m/z -> Q3: 135.1 m/z

    • This compound-d4 (IS): e.g., Q1: 156.2 m/z -> Q3: 139.1 m/z

    • (Note: Specific transitions must be optimized experimentally)

  • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

Validation Experiments:

  • Specificity: Analyze six different blank matrix lots (e.g., plasma from six individuals) to check for interferences at the retention time of this compound and the IS.

  • Linearity: Prepare a set of calibration standards (at least 6 non-zero levels) by spiking blank matrix with known concentrations of this compound. Plot the peak area ratio (Analyte/IS) against concentration and perform a linear regression.

  • Accuracy & Precision: Prepare Quality Control (QC) samples in blank matrix at a minimum of three concentration levels (low, medium, high).

    • Intra-day (Repeatability): Analyze five replicates of each QC level on the same day.

    • Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days.

    • Calculate the mean, standard deviation (SD), RSD (%), and percent recovery for each level.

  • LOD & LOQ: Prepare a series of low-concentration samples and determine the concentration that yields a signal-to-noise ratio of approximately 3 (LOD) and 10 (LOQ). The LOQ should be confirmed by analyzing replicates and ensuring it meets accuracy and precision criteria.

  • Matrix Effect & Recovery:

    • Set A: Peak area of this compound in a neat solution.

    • Set B: Peak area of this compound spiked into a post-extraction blank matrix sample.

    • Set C: Peak area of this compound from a pre-extraction spiked matrix sample.

    • Recovery (%) = (C / B) * 100

    • Matrix Effect (%) = (B / A) * 100

References

Head-to-Head Study of Halostachine and Octopamine's Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of Halostachine and p-Octopamine, two phenethylamine analogues with purported performance-enhancing effects. The information presented herein is collated from in vitro experimental data to facilitate an objective evaluation of their pharmacological profiles.

Quantitative Comparison of Receptor Activation

The following tables summarize the in vitro activation of human adrenergic receptors (ADRs) and Trace Amine-Associated Receptor 1 (TAAR1) by this compound and p-Octopamine. The data is derived from a study by Ianculescu et al. (2024), which utilized cell lines overexpressing the respective human receptors.[1][2][3][4]

Table 1: Potency (EC50) and Efficacy (Emax) of this compound and p-Octopamine at Human Adrenergic and TAAR1 Receptors

Receptor SubtypeCompoundEC50 (µM)Emax (%)
ADRα1A This compound8.759
p-Octopamine1187
ADRα1B This compound1.177
p-Octopamine3.994
ADRα1D This compound2.182
p-Octopamine1.2100
ADRβ1 p-Octopamine5.588
TAAR1 This compound74104
p-Octopamine4685

EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency. Emax (Maximum effect) is the maximal response that can be produced by the drug. The values are expressed as a percentage of the maximal signal obtained by the full ADR agonist adrenaline or the full TAAR1 agonist phenethylamine.[1][2][3][4]

Table 2: Summary of Adrenergic and TAAR1 Receptor Activation by this compound and p-Octopamine

Receptor SubtypeThis compound Activationp-Octopamine Activation
ADRα1A YesYes
ADRα1B YesYes
ADRα1D YesYes
ADRα2A NoNo
ADRα2B NoNo
ADRβ1 NoYes
ADRβ2 NoNo
TAAR1 YesYes

In Vivo Biological Activities

Direct head-to-head in vivo comparative studies between this compound and p-Octopamine are lacking in the current scientific literature. However, individual studies on each compound provide some insights into their physiological effects.

This compound:

Older animal studies have reported a range of physiological effects for this compound. In dogs, intravenous administration led to mydriasis (pupil dilation) and a dose-dependent decrease in heart rate.[5] In sheep and guinea pigs, higher doses induced excitement, mydriasis, salivation, piloerection, muscular tremors, and increased heart and respiratory rates.[5] One study noted that this compound produced a fall in body temperature.[5] Another study in cattle indicated that this compound has vasoactive potential, causing an increase in blood pressure primarily through peripheral vasoconstriction.[6] A single human study from 1929 reported that an oral dose of 50 mg had no effect on blood pressure.[5]

p-Octopamine:

In mammals, p-Octopamine is considered a central nervous system stimulant, although it generally exhibits poor binding to α-1, α-2, β-1, and β-2 adrenergic receptors.[7] It is suggested to have a modest binding affinity for β-3 adrenergic receptors, which may contribute to lipolysis.[7] A study in the isolated perfused rat liver demonstrated that octopamine can accelerate both catabolic and anabolic processes, including glycogenolysis and oxygen uptake, via adrenergic stimulation.[8] Despite its presence in some dietary supplements, there is a lack of human studies examining its effects on athletic performance, weight loss, or cardiovascular parameters following oral administration.[7]

Experimental Protocols

The following is a description of the methodologies used in the key in vitro experiments cited in this guide.

Adrenergic and TAAR1 Receptor Activation Assays:

The potency and efficacy of this compound and p-Octopamine were determined using cell lines overexpressing human ADRα1A, α1B, α1D, α2A, α2B, β1, β2, or TAAR1.[1][2][3][4]

  • Cell Culture and Transfection: Specific cell lines were cultured and maintained under standard conditions. For the receptor activation assays, cells were seeded in appropriate plates and transfected with plasmids encoding the specific human adrenergic or TAAR1 receptor subtypes.[4]

  • Receptor Activation Measurement:

    • For ADRα1 and TAAR1 subtypes: Receptor activation leads to an increase in intracellular calcium levels. This was measured using a fluorescent calcium indicator dye. The change in fluorescence intensity upon exposure to different concentrations of the test compounds (this compound or p-Octopamine) was recorded.[4]

    • For ADRβ1 and ADRβ2 subtypes: Activation of these receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This was quantified using a competitive immunoassay that measures the amount of cAMP produced by the cells in response to the test compounds.[4]

  • Data Analysis: Concentration-response curves were generated by plotting the measured response (calcium fluorescence or cAMP levels) against the logarithm of the compound concentration. From these curves, the EC50 and Emax values were calculated. The Emax values were expressed as a percentage of the maximal response induced by a known full agonist for the respective receptor (adrenaline for ADRs and phenethylamine for TAAR1).[1][2][3][4]

Signaling Pathways

The activation of adrenergic and TAAR1 receptors by agonists like this compound and p-Octopamine initiates intracellular signaling cascades. The diagrams below illustrate the canonical signaling pathways for the receptor subtypes activated by these compounds.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound or p-Octopamine Receptor ADRα1 Agonist->Receptor Gq Gq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: Gq-coupled signaling pathway for α1-adrenergic receptors.

Caption: Gs-coupled signaling pathway for β1-adrenergic and TAAR1 receptors.

Conclusion

Based on the available in vitro data, both this compound and p-Octopamine are agonists at several adrenergic receptor subtypes and TAAR1. Key differences in their receptor activation profiles include:

  • Potency and Efficacy: While both compounds activate ADRα1 subtypes, their potencies and efficacies vary. For instance, p-Octopamine shows higher efficacy at ADRα1A and ADRα1B, whereas this compound is more potent at ADRα1B. At ADRα1D, p-Octopamine acts as a full agonist, while this compound is a partial agonist.

  • Receptor Selectivity: A significant difference is the selective activation of the ADRβ1 receptor by p-Octopamine, an activity not observed for this compound at the tested concentrations. This suggests that p-Octopamine may have more direct effects on cardiac tissue.

  • TAAR1 Activation: Both compounds activate TAAR1, with p-Octopamine showing higher potency.

References

Comparative Potency of Halostachine at Adrenergic Receptor Subtypes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of halostachine at various adrenergic receptor (AR) subtypes. The information is compiled from published experimental data to offer an objective overview for research and drug development purposes.

Summary of this compound's Potency at Adrenergic Receptors

This compound, also known as N-methylphenylethanolamine, is a naturally occurring protoalkaloid found in certain plants. Structurally related to epinephrine and synephrine, it has been investigated for its activity at adrenergic receptors. The following table summarizes the available quantitative data on the functional potency of this compound at human α1-adrenergic receptor subtypes.

Adrenergic Receptor SubtypeEC50 (µM)Emax (%)
α1A 8.759
α1B 1.177
α1D 2.182
α2A > 300No activation observed
α2B > 300No activation observed
β1 > 300No activation observed
β2 > 300No activation observed
β3 No data availableNo data available

EC50: Half maximal effective concentration. Emax: Maximum efficacy relative to a reference agonist (adrenaline).

The data indicates that this compound acts as a partial agonist at α1-adrenergic receptors, with the highest potency observed at the α1B subtype.[1] In the cited study, this compound did not demonstrate agonist activity at α2A, α2B, β1, and β2 adrenergic receptor subtypes at concentrations up to 300 µM.[1] Currently, there is no publicly available experimental data on the binding affinity (Ki) or functional potency of this compound at the β3-adrenergic receptor subtype.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Functional Agonist Assay for Adrenergic Receptors (α1, α2, β1, β2)

This protocol outlines a cell-based functional assay to determine the potency and efficacy of compounds like this compound at human adrenergic receptors by measuring changes in intracellular calcium (for α1 and α2 subtypes) or cyclic AMP (cAMP) (for β subtypes).

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently or stably transfected with the specific human adrenergic receptor subtype (e.g., ADRα1A, ADRα1B, etc.) using a suitable transfection reagent.

2. Assay Procedure (Calcium Flux for α1 and α2 subtypes):

  • Transfected cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • After incubation, the dye solution is removed, and the cells are washed with the buffer.

  • A baseline fluorescence reading is taken using a fluorescence plate reader.

  • This compound or a reference agonist (e.g., adrenaline) is added at various concentrations.

  • Fluorescence is measured kinetically for a defined period to detect changes in intracellular calcium concentration.

3. Assay Procedure (cAMP Measurement for β subtypes):

  • Transfected cells are seeded in 96-well plates.

  • Prior to the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound or a reference agonist (e.g., isoproterenol) is added at various concentrations, and the cells are incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

4. Data Analysis:

  • For calcium flux assays, the peak fluorescence response is normalized to the baseline.

  • For cAMP assays, the measured cAMP levels are used.

  • The normalized data is plotted against the logarithm of the agonist concentration.

  • EC50 and Emax values are determined by fitting the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism). Emax is expressed as a percentage of the maximal response induced by a reference full agonist.

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound like this compound for a specific adrenergic receptor subtype.

1. Membrane Preparation:

  • Cells stably expressing the adrenergic receptor subtype of interest are harvested and homogenized in a cold buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • A fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-yohimbine for α2 receptors, [125I]-cyanopindolol for β receptors) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive antagonist.

  • The mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of specific binding is plotted against the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from the resulting competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the signaling pathway of α1-adrenergic receptors and a typical experimental workflow for determining ligand potency.

Adrenergic_Signaling_Pathway This compound This compound (Agonist) AR_alpha1 α1-Adrenergic Receptor This compound->AR_alpha1 Binds to Gq Gq Protein AR_alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Cellular Response Ca2_release->Response PKC->Response

Caption: Signaling pathway of α1-adrenergic receptor activation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand & Competitor Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve_Fitting Competition Curve Fitting (IC50) Counting->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Caption: Workflow for radioligand competition binding assay.

References

A Comparative Analysis of Halostachine's Physiological Effects Based on Historical and Contemporary Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects of Halostachine (N-methylphenylethanolamine) with other adrenergic agents, drawing upon historical and recent experimental data. This compound is a naturally occurring alkaloid first isolated from the Asian shrub Halostachys caspica.[1][2] Structurally, it is a β-hydroxy-phenethylamine related to synephrine and the well-known alkaloid, ephedrine.[1] While it has been included in some over-the-counter dietary supplements, it has never been developed as a prescription drug.[1][3] This document summarizes its mechanism of action, physiological effects observed in historical animal studies, and its performance compared to other sympathomimetic amines.

Mechanism of Action: Adrenergic Receptor Interaction

This compound functions as a mild sympathomimetic agent by interacting with adrenergic receptors.[4] Its physiological effects are a direct consequence of its affinity for and activation of these receptors. Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like adrenaline (epinephrine). They are broadly classified into alpha (α) and beta (β) receptors, with several subtypes.[5]

This compound has been shown to act as a partial agonist at β2-adrenergic receptors.[1][4] However, its efficacy is considerably lower than that of endogenous agonists like epinephrine.[4] More recent in vitro studies have further detailed its activity across a range of adrenergic receptor subtypes, identifying it as a partial agonist at α1-adrenergic receptors as well.[6] The activation of these receptors initiates a cascade of intracellular signaling, leading to various physiological responses.

Signaling_Pathways cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_beta2 β2-Adrenergic Receptor Pathway (Partial Agonism) Halostachine_a1 This compound Alpha1_Receptor α1 Receptor (Gq-coupled) Halostachine_a1->Alpha1_Receptor Binds PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Catalyzes Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Physiological_Effect_a1 Smooth Muscle Contraction (e.g., Vasoconstriction) Ca_Release->Physiological_Effect_a1 Halostachine_b2 This compound Beta2_Receptor β2 Receptor (Gs-coupled) Halostachine_b2->Beta2_Receptor Binds Adenylate_Cyclase Adenylate Cyclase Beta2_Receptor->Adenylate_Cyclase Partially Activates cAMP cAMP (Limited Increase) Adenylate_Cyclase->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Physiological_Effect_b2 Smooth Muscle Relaxation (e.g., Bronchodilation) PKA->Physiological_Effect_b2

Caption: this compound's primary signaling pathways.

Comparative Performance Data

The following tables summarize quantitative data on this compound's interaction with adrenergic receptors compared to adrenaline (epinephrine) and other related phenethylamine analogs. The data is derived from in vitro studies using human adrenergic receptors expressed in cell lines.

Table 1: Agonistic Activity at α1-Adrenergic Receptor Subtypes

Compound Receptor Subtype Potency (EC₅₀, µM) Efficacy (Eₘₐₓ, % vs. Adrenaline)
Adrenaline ADRα₁ₐ 0.0065 100%
ADRα₁ₑ 0.0061 100%
ADRα₁D 0.0017 100%
This compound ADRα₁ₐ 8.7 59% (Partial Agonist)
ADRα₁ₑ 1.1 77% (Partial Agonist)
ADRα₁D 2.1 82% (Partial Agonist)
p-Synephrine ADRα₁ₐ 2.4 82% (Partial Agonist)
ADRα₁ₑ 0.66 91% (Partial Agonist)
ADRα₁D 1.7 80% (Partial Agonist)

Data sourced from a 2024 study on phenethylamine analogues.[6]

Table 2: Agonistic Activity at β-Adrenergic Receptors

Compound Receptor Subtype Potency (EC₅₀) Efficacy (Eₘₐₓ, % vs. Adrenaline/Epinephrine)
Adrenaline/Epinephrine ADRβ₁ 9.9 nM 100%
ADRβ₂ 67 nM 100%
This compound ADRβ₂ Not specified ~19%
p-Synephrine ADRβ₁ 28 µM 64% (Partial Agonist)
Higenamine ADRβ₂ 0.47 µM 31% (Partial Agonist)

Data compiled from multiple sources.[1][4][6]

As the data indicates, this compound is a partial agonist at α1 and β2 receptors with significantly lower potency and efficacy compared to the endogenous full agonist, adrenaline.[4][6] Its efficacy at the β2 receptor (19%) is notably less than that of m-synephrine (24%).[4] This limited ability to induce cAMP elevation suggests a minimal role in processes like fat loss, which are heavily dependent on robust β2-receptor activation.[4]

Historical Research: In Vivo Physiological Effects

Early research into this compound's effects utilized various animal models. These studies provide foundational knowledge of its physiological impact when administered systemically.

Key Findings from Animal Studies:

  • Canine Model (Intravenous Administration):

    • Mydriasis: A significant increase in pupil diameter was observed, indicative of α1-receptor activation.[1][4]

    • Cardiovascular Effects: An initial tachycardia (increased heart rate, likely β1-mediated) was followed by bradycardia (decreased heart rate).[4] This subsequent bradycardia is likely a baroreflex response to increased arterial pressure from α1-mediated vasoconstriction, a reflex that occurs in the absence of significant β2-mediated vasodilation.[4]

    • Thermoregulation: An elevated body temperature was recorded.[4]

  • Guinea Pig and Sheep Models (Oral/Intraperitoneal Administration):

    • At high doses (100-200 mg/kg orally), this compound produced only mild effects in these species.[4]

    • Higher intraperitoneal doses (100 mg/kg) in guinea pigs led to more pronounced adrenergic effects, including excitement, mydriasis, salivation, piloerection, muscular tremors, and increased heart and respiratory rates.[1]

Pharmacokinetics: this compound is characterized by rapid metabolism, primarily by monoamine oxidase (MAO), and a short half-life of approximately 5-10 minutes.[4] However, a study in dogs suggested a longer plasma half-life of about one hour.[1] This rapid metabolism significantly limits its duration of action.

Experimental Protocols

Replicating historical research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments cited in this guide.

Protocol 1: In Vitro Adrenergic Receptor Activation Assay

This protocol outlines the methodology for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of compounds at various adrenergic receptor subtypes.

Experimental_Workflow start Start: Prepare Cell Cultures cell_culture Culture HEK293 cells stably expressing a human adrenergic receptor subtype (e.g., ADRα1A) start->cell_culture plating Plate cells in multi-well plates and allow to adhere cell_culture->plating treatment Add compounds to cells and incubate for a specified time plating->treatment compound_prep Prepare serial dilutions of test compounds (this compound, etc.) and control agonist (Adrenaline) compound_prep->treatment assay Measure receptor activation via a downstream reporter (e.g., intracellular Ca2+ for α1, cAMP accumulation for β2) treatment->assay data_analysis Analyze data to generate concentration-response curves assay->data_analysis end Determine EC50 and Emax values data_analysis->end

Caption: Workflow for in vitro receptor activation assays.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells, or a similar line, overexpressing a specific human adrenergic receptor subtype (e.g., ADRα₁ₐ, ADRβ₂) are used.[6]

  • Cell Plating: Cells are seeded into 96- or 384-well plates and grown to an appropriate confluency.

  • Compound Preparation: Test compounds (this compound, synephrine) and a reference agonist (adrenaline) are prepared in a suitable buffer across a range of concentrations.

  • Treatment: The culture medium is removed, and cells are treated with the various concentrations of the test compounds.

  • Signal Measurement:

    • For Gq-coupled receptors (α₁): Intracellular calcium mobilization is measured using a fluorescent calcium indicator dye. Fluorescence is read over time using a plate reader.

    • For Gs-coupled receptors (β): Intracellular cyclic AMP (cAMP) accumulation is measured using a competitive immunoassay or a reporter gene assay.[1]

  • Data Analysis: The response at each concentration is normalized to the maximum response produced by the reference agonist (adrenaline). A concentration-response curve is plotted using non-linear regression to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximum efficacy) values.[6]

Protocol 2: In Vivo Cardiovascular Assessment in a Canine Model

This protocol describes a historical approach to evaluating the physiological effects of intravenously administered this compound in dogs.

  • Animal Preparation: Anesthetized dogs are surgically prepared for the measurement of key physiological parameters. This includes the cannulation of a femoral artery to measure blood pressure and a femoral vein for drug administration.

  • Parameter Monitoring: Continuous monitoring of arterial blood pressure, heart rate (via ECG), and pupil diameter is established.

  • Drug Administration: A baseline reading of all parameters is recorded. This compound is then administered intravenously at varying doses (e.g., 6-18 mg/kg).[1]

  • Data Collection: All physiological parameters are recorded continuously before, during, and after drug administration until they return to baseline levels.

  • Analysis: The changes in blood pressure, heart rate, and pupil diameter from baseline are calculated for each dose to determine the dose-response relationship.

Conclusion

Historical and modern research consistently characterize this compound as a mild sympathomimetic agent with partial agonist activity at both alpha and beta-adrenergic receptors.[4][6] Quantitative data reveals its efficacy and potency are substantially lower than endogenous adrenaline and other synthetic stimulants like ephedrine.[4][7] Its primary effects, observed in early animal studies, include vasoconstriction and mydriasis (α₁-mediated), with complex effects on heart rate and a limited impact on β₂-mediated processes.[1][4] Its rapid metabolism further curtails its physiological impact.[4] Compared to alternatives like ephedrine, which has more pronounced and direct effects on both alpha and beta receptors, this compound is a significantly weaker agent.[4] This profile makes it dissimilar to ephedrine and suggests limited application in contexts requiring strong adrenergic stimulation.[4]

References

Investigating the Synergistic Potential of Halostachine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Executive Summary

Halostachine, a naturally occurring alkaloid with structural similarities to ephedrine and synephrine, is gaining interest within the scientific community for its potential as a mild stimulant and beta-adrenergic agonist. While traditionally used in herbal remedies and now found in modern dietary supplements, robust scientific investigation into its synergistic effects with other compounds remains notably scarce. This guide provides a comprehensive overview of this compound's known mechanisms, outlines a framework for future research into its synergistic potential, and details established experimental protocols for such investigations. The current landscape presents a significant opportunity for novel research to elucidate the therapeutic and performance-enhancing applications of this compound in combination with other bioactive molecules.

Introduction to this compound

This compound, chemically known as N-methylphenylethanolamine, is an alkaloid found in plants such as Halostachys caspica.[1][2] Its structural resemblance to other phenylethylamine compounds suggests a mechanism of action involving the adrenergic system.[3] Preclinical studies and in vitro research indicate that this compound acts as a partial agonist at β2-adrenergic receptors and may stimulate the release of norepinephrine, providing a basis for its purported effects on energy expenditure and alertness.[1][2]

Historically, traditional medicine has utilized this compound-containing plants in combination with other botanicals like licorice root, ephedra, or ginger to address respiratory ailments and enhance vitality.[2] In the contemporary market, this compound is often included in dietary supplements marketed for fat burning and improved endurance.[4] However, a significant gap exists between these applications and rigorous scientific validation, particularly concerning its synergistic interactions. A study on sports supplements revealed that the actual quantity of this compound can vary drastically from what is stated on the label, highlighting the need for controlled scientific studies.[5][6]

Known Signaling Pathway of this compound

This compound primarily exerts its effects through the β2-adrenergic signaling pathway. As a partial agonist, it binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation or increased cardiac muscle contraction.

Halostachine_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Gs_protein Gs Protein (inactive) Beta2AR->Gs_protein activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active AC Adenylyl Cyclase Gs_protein_active->AC stimulates cAMP cAMP ATP ATP ATP->cAMP converts to PKA Protein Kinase A cAMP->PKA activates Response Physiological Response PKA->Response phosphorylates targets

Caption: this compound's β2-Adrenergic Signaling Pathway.

Investigating Synergistic Effects: A Proposed Framework

Given the dearth of quantitative data on this compound's synergistic effects, this section outlines a proposed experimental framework for researchers. This framework is designed to systematically evaluate potential synergies with compounds that are theoretically complementary to this compound's mechanism of action.

Potential Compounds for Combination Studies

Based on its stimulant and beta-adrenergic properties, the following compounds are logical candidates for synergistic studies with this compound:

  • Caffeine: A well-known central nervous system stimulant that acts as an adenosine receptor antagonist. The combination could potentially lead to enhanced and prolonged stimulant effects.

  • Theobromine: A milder stimulant found in cocoa, also an adenosine receptor antagonist, which could offer a smoother synergistic effect with fewer side effects than caffeine.

  • L-Theanine: An amino acid found in tea that promotes relaxation without sedation. It is often combined with stimulants to mitigate jitteriness and enhance focus.

  • Yohimbine: An alpha-2 adrenergic receptor antagonist that can promote the release of norepinephrine. Co-administration with this compound could lead to a more potent sympathomimetic effect.

  • Synephrine: Another beta-adrenergic agonist, which, when combined with this compound, could exhibit additive or synergistic effects on metabolic rate and lipolysis.

Experimental Protocols

To quantitatively assess the synergistic effects of this compound with other compounds, established methodologies such as Isobolographic Analysis and the Combination Index (CI) Method are recommended.

Experimental Protocol: Isobolographic Analysis

  • Cell Culture and Treatment:

    • Select a relevant cell line (e.g., 3T3-L1 adipocytes for metabolic studies, or A549 lung epithelial cells for bronchodilatory effects).

    • Culture cells to the desired confluency.

    • Determine the dose-response curves for this compound and the compound of interest individually to establish their respective EC50 values (the concentration that produces 50% of the maximal response).

    • Treat cells with various concentrations of this compound, the other compound, and fixed-ratio combinations of both.

  • Endpoint Measurement:

    • Measure a relevant biological endpoint. For example, in adipocytes, this could be glycerol release as an indicator of lipolysis. In lung epithelial cells, it could be cAMP production.

  • Isobologram Construction:

    • Plot the EC50 value of this compound on the x-axis and the EC50 value of the other compound on the y-axis.

    • Draw a line connecting these two points. This is the "line of additivity."

    • Plot the concentrations of the two compounds in the combination that produced the 50% effect.

    • Interpretation:

      • If the point for the combination falls on the line, the effect is additive .

      • If the point falls below the line, the effect is synergistic .

      • If the point falls above the line, the effect is antagonistic .

Experimental Protocol: Combination Index (CI) Method

  • Data Collection:

    • Follow the same procedure as for isobolographic analysis to obtain dose-response data for the individual compounds and their combinations.

  • CI Calculation:

    • Use the Chou-Talalay method to calculate the Combination Index (CI).[7][8] The formula is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:

      • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition).

      • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.

  • Interpretation:

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for investigating the synergistic effects of this compound.

Experimental_Workflow start Start: Identify Potential Synergistic Compounds step1 Determine Individual Dose-Response Curves (EC50) for this compound and Compound X start->step1 step2 Select Fixed-Ratio Combinations of this compound and Compound X step1->step2 step3 Treat Cell Cultures with Individual Compounds and Combinations step2->step3 step4 Measure Biological Endpoint (e.g., Lipolysis, cAMP production) step3->step4 step5 Data Analysis: - Isobolographic Analysis - Combination Index (CI) Calculation step4->step5 decision Interpret Results step5->decision synergy Synergistic Effect decision->synergy CI < 1 additive Additive Effect decision->additive CI = 1 antagonism Antagonistic Effect decision->antagonism CI > 1

Caption: Proposed Workflow for Synergy Investigation.

Data Presentation: A Template for Future Findings

To facilitate clear comparison and interpretation of future experimental data, the following table structure is recommended for summarizing quantitative findings.

Table 1: Hypothetical Synergistic Effects of this compound with Compound X on Lipolysis

TreatmentConcentration (µM)Glycerol Release (nmol/well)Combination Index (CI)Interaction
This compound
1015.2 ± 1.8--
2535.8 ± 3.2--
50 (EC50)50.1 ± 4.5--
Compound X
2012.5 ± 1.5--
5030.2 ± 2.9--
100 (EC50)49.8 ± 4.1--
Combination
(this compound + Compound X)25 + 5075.3 ± 6.80.75Synergistic

Conclusion and Future Directions

The investigation of the synergistic effects of this compound with other compounds is a promising yet underexplored area of research. While its mechanism as a beta-adrenergic agonist provides a strong theoretical basis for potential synergies with other stimulants and metabolic modulators, there is a critical need for empirical data to validate these hypotheses. The experimental framework and methodologies outlined in this guide offer a clear path forward for researchers to systematically explore and quantify these interactions. Such studies will be invaluable for unlocking the full therapeutic and performance-enhancing potential of this compound and for informing the rational design of novel drug combinations and dietary supplements.

References

Comparative Transcriptomics: Unraveling the Cellular Response to Halostachine Versus Other Stimulants

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

In the landscape of psychostimulant research, understanding the nuanced cellular and molecular responses to different compounds is paramount for advancing drug development and therapeutic strategies. While stimulants like amphetamine and methamphetamine have been extensively studied at the transcriptomic level, the effects of newer or less common compounds such as Halostachine remain largely unexplored. This guide provides a comparative analysis of the known transcriptomic effects of classical stimulants and posits potential effects of this compound, drawing inferences from its pharmacological profile. This comparison aims to highlight research gaps and provide a framework for future investigations into the molecular underpinnings of this compound's action.

Currently, there is a notable absence of direct comparative transcriptomic studies involving this compound in publicly available research. The following sections, therefore, present a juxtaposition of established transcriptomic data for well-known stimulants against the inferred or hypothesized transcriptomic signature of this compound, based on its known mechanism of action as a trace amine-associated receptor 1 (TAAR1) agonist. This approach allows for a theoretical comparison that can guide future experimental designs.

Data Presentation: Comparative Transcriptomic Signatures

The following table summarizes the documented and inferred transcriptomic changes induced by various stimulants. The data for amphetamine is derived from studies on striatal gene expression in mice, which have shown significant alterations in genes related to neuronal plasticity and signaling cascades.[1][2] The "Inferred this compound Data" is a projection based on its agonistic activity at TAAR1, which is known to modulate dopaminergic and serotonergic systems, suggesting potential overlap with the effects of other stimulants but likely with a distinct regulatory profile.

Gene/Pathway Category Amphetamine Methamphetamine MDMA (Ecstasy) Inferred this compound Data
Immediate Early Genes Upregulation of Fos, Jun, Egr1Strong upregulation of Fos family genesUpregulation of c-fosLikely upregulation of immediate early genes due to neuronal activation
Dopaminergic Signaling Altered expression of Drd1, Drd2, Dat1Significant changes in dopamine receptor and transporter genesModulation of dopamine synthesis and reuptake genesPotential modulation of dopamine receptor sensitivity genes
Glutamatergic Signaling Changes in NMDA and AMPA receptor subunit expressionDysregulation of glutamate transporter genesAlterations in glutamatergic receptor gene expressionPossible downstream effects on glutamatergic gene expression
Neuroinflammation Upregulation of inflammatory markers (e.g., Il-6, Tnf-α)Induction of microglial activation and pro-inflammatory cytokine genesEvidence of neuroinflammatory gene upregulationPotential for a more attenuated neuroinflammatory response
Oxidative Stress Increased expression of oxidative stress response genesMarked upregulation of genes involved in cellular defense against oxidative damageInduction of heat shock proteins and other stress-response genesPossible induction of cellular stress response pathways
Neuronal Plasticity Dysregulation of genes associated with synaptic plasticity (e.g., Bdnf)Long-term changes in synaptic plasticity-related gene expressionAlterations in genes related to neurogenesis and synaptic remodelingPotential to modulate genes involved in synaptic structure and function

Experimental Protocols

To ensure reproducibility and transparency, detailed experimental methodologies are crucial. The following protocol outlines a standard procedure for comparative transcriptomic analysis of cells treated with stimulants.

Cell Culture and Treatment:

  • Cell Line: SH-SY5Y (human neuroblastoma cell line) is a commonly used model for neurotoxicity and stimulant studies.

  • Culture Conditions: Cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulant Treatment: For transcriptomic analysis, cells are seeded in 6-well plates. Upon reaching 80% confluency, the medium is replaced with serum-free medium for 12 hours. Subsequently, cells are treated with the respective stimulants (e.g., 10 µM d-amphetamine, 10 µM methamphetamine, or a hypothesized effective concentration of this compound) for a specified duration (e.g., 6, 12, or 24 hours). A vehicle-treated control group is included.

RNA Extraction and Sequencing:

  • RNA Isolation: Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).

  • Library Preparation and Sequencing: RNA sequencing libraries are prepared from high-quality RNA samples (RNA Integrity Number > 8.0) using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.

Bioinformatic Analysis:

  • Data Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.

  • Read Alignment: The cleaned reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Differential Gene Expression Analysis: Gene expression levels are quantified using tools like RSEM or featureCounts. Differential expression analysis between stimulant-treated and control groups is performed using packages such as DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed genes are performed using tools like DAVID or GSEA to identify significantly affected biological processes and pathways.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to this comparative analysis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_bioinformatics Bioinformatic Analysis Cell_Culture SH-SY5Y Cell Culture Stimulant_Treatment Stimulant Treatment (this compound, Amphetamine, etc.) Cell_Culture->Stimulant_Treatment RNA_Extraction RNA Extraction Stimulant_Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment DGE Differential Gene Expression Alignment->DGE Pathway_Analysis Pathway & Functional Analysis DGE->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomics.

Signaling_Pathway cluster_stimulants Stimulants cluster_receptors Primary Targets cluster_downstream Downstream Signaling cluster_transcriptional Transcriptional Regulation This compound This compound TAAR1 TAAR1 This compound->TAAR1 Amphetamine Amphetamine DAT DAT/VMAT2 Amphetamine->DAT cAMP cAMP Pathway TAAR1->cAMP PKC PKC Pathway DAT->PKC ERK ERK Pathway cAMP->ERK PKC->ERK CREB CREB ERK->CREB AP1 AP-1 (Fos/Jun) ERK->AP1

Caption: Postulated signaling pathways leading to transcriptomic changes.

Logical_Relationship cluster_monoamine Monoamine Releasers/Reuptake Inhibitors cluster_taar1 TAAR1 Agonists This compound This compound Amphetamine Amphetamine This compound->Amphetamine Functional Overlap (Dopamine Modulation) Methamphetamine Methamphetamine Amphetamine->Methamphetamine Structural Analogue MDMA MDMA Amphetamine->MDMA Shared Mechanisms

Caption: Logical relationship between this compound and other stimulants.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Halostachine
Reactant of Route 2
Reactant of Route 2
Halostachine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.